molecular formula C7H3Cl2F3N2O B115923 2,6-Dichloro-4-(trifluoromethyl)nicotinamide CAS No. 158063-67-3

2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B115923
CAS No.: 158063-67-3
M. Wt: 259.01 g/mol
InChI Key: KPMYDDLYJBPUEY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a sophisticated chemical scaffold of significant interest in discovery research, particularly within agrochemical and pharmaceutical development. Its structure incorporates a nicotinamide core strategically functionalized with chloro and trifluoromethyl (TFM) groups, which are known to profoundly influence biological activity and physicochemical properties . The TFM group is a key pharmacophore, renowned for its strong electron-withdrawing nature and contribution to enhanced metabolic stability, lipophilicity, and overall bioactivity . This makes compounds featuring this motif valuable for investigating structure-activity relationships in new active ingredients . In agrochemical research, this compound serves as a key intermediate for synthesizing novel herbicides and pesticides. Its structural features align with established trifluoromethylpyridine (TFMP) derivatives, which are known to confer excellent herbicidal and insecticidal properties, such as systemic activity and selectivity . In pharmaceutical research, the molecule is a potential building block for developing small-molecule therapeutics. The TFM group is a common feature in many FDA-approved drugs, where it often contributes to improved target binding affinity and pharmacokinetic profiles by mimicking hydrogen or acting as a hydrophobic domain . Researchers value this compound for exploring new mechanisms of action in these fields. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYDDLYJBPUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371668
Record name 2,6-dichloro-4-(trifluoromethyl)nicotinamide
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Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

158063-67-3
Record name 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide
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Record name 2,6-dichloro-4-(trifluoromethyl)nicotinamide
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Record name 2,6-Dichloro-4-(trifluoromethyl)nicotinamide
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods related to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide, is a halogenated pyridine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 158063-67-3[1][2]
Molecular Formula C₇H₃Cl₂F₃N₂O[1]
Molecular Weight 259.01 g/mol [1][2]
Melting Point 198-200 °C[2]
Boiling Point 267 °C[2]
Density 1.631 g/cm³[2]
Flash Point 115 °C[2]
Appearance White to off-white solid
Solubility Information not widely available, but likely soluble in common organic solvents.
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide[1]
Synonyms 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide[1]

Synthesis and Purification

Representative Synthesis Workflow

Synthesis_Workflow Representative Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination & Amidation Precursor 4-(Trifluoromethyl)nicotinic Acid Intermediate Acyl Chloride Intermediate Precursor->Intermediate Chlorinating Agent (e.g., Thionyl Chloride) Product This compound Intermediate->Product Ammonia Source

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor 4-(Trifluoromethyl)nicotinic Acid

A common route to the precursor, 4-(trifluoromethyl)nicotinic acid, involves the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent hydrolysis.

Step 1: Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

  • Ethyl trifluoroacetoacetate and cyanoacetamide are reacted in the presence of a base (e.g., N-methylmorpholine, triethylamine, or pyridine) in a suitable solvent.[3]

  • The reaction mixture is typically refluxed for several hours.

  • The resulting product is then isolated by filtration.[3]

Step 2: Chlorination to form 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

  • The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures.[3]

Step 3: Hydrolysis to 4-(trifluoromethyl)nicotinic acid

  • The cyano group of the chlorinated intermediate is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions.

Experimental Protocol: Final Synthesis and Purification

Step 4: Acyl Chloride Formation

  • 4-(trifluoromethyl)nicotinic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.[1] This reaction is typically carried out in an inert solvent.

Step 5: Amidation

  • The acyl chloride is then reacted with an ammonia source to form the final product, this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Methods

The characterization of this compound and related compounds typically involves standard analytical techniques.

Analytical MethodPurpose
¹H NMR To determine the number and types of protons in the molecule, confirming the structure.
¹³C NMR To identify the carbon skeleton of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule, such as the amide and C-Cl bonds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.

Note on Spectral Data: Specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature. However, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Biological Activity and Applications

There is limited direct information available on the biological activity of this compound itself. Its primary significance in the scientific literature is as a key intermediate in the synthesis of agrochemicals, particularly insecticides.[4]

Role as a Synthetic Intermediate

This compound serves as a building block for more complex molecules with pronounced biological activities. A notable example is its precursor relationship to the insecticide flonicamid.

Synthetic_Application Role as a Synthetic Intermediate Intermediate This compound Active_Molecule Bioactive Molecules (e.g., Flonicamid) Intermediate->Active_Molecule Further Synthetic Steps

Caption: Illustrates the role of the title compound as an intermediate.

Biological Activity of Related Compounds

While the target compound may not be bioactive, understanding the biological activity of the molecules derived from it is crucial for drug and pesticide development. For instance, flonicamid, synthesized from a related nicotinamide precursor, is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior.[5] The active metabolite of flonicamid is 4-trifluoromethylnicotinamide (TFNA-AM).[5]

This highlights the importance of this compound as a scaffold that, upon further chemical modification, can lead to compounds with significant and specific biological effects. Research into novel nicotinamide derivatives continues to explore their potential as fungicides and insecticides.[6][7][8][9][10]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed, publicly accessible protocols for its synthesis and specific spectral data are scarce, its preparation follows established synthetic routes for halogenated nicotinamides. Its primary importance lies in its role as a precursor to biologically active molecules, particularly in the agrochemical sector. Further research into the derivatization of this compound could yield novel compounds with potent and selective biological activities.

References

Technical Guide: Elucidation of the Structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data in public literature, this document outlines a plausible synthetic pathway and predicted analytical data to facilitate its synthesis and characterization. The guide includes detailed hypothetical experimental protocols, tabulated physicochemical and spectral data, and a visual representation of the proposed synthetic route.

Introduction

This compound is a complex substituted pyridine molecule. The presence of two chlorine atoms, a trifluoromethyl group, and a nicotinamide moiety suggests its potential for diverse biological activities. Halogenated pyridines are known scaffolds in numerous pharmaceuticals and agrochemicals, often imparting increased metabolic stability and binding affinity. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence the electronic properties and lipophilicity of the molecule. This guide aims to provide a foundational understanding of its synthesis and structural properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamidePubChem[1]
CAS Number 158063-67-3Finetech Industry Limited[2]
Molecular Formula C₇H₃Cl₂F₃N₂OPubChem[1]
Molecular Weight 259.01 g/mol PubChem[1]
Appearance Predicted: White to off-white solid-
Melting Point 198-200 °CParchem[3]
Boiling Point 267 °C (Predicted)Parchem[3]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.-

Proposed Synthetic Pathway

A potential multi-step synthesis for this compound is outlined below. This pathway commences with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form a dihydroxypyridine intermediate, followed by chlorination, hydrolysis, and amidation.

Synthesis_Pathway A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A->B  Base (e.g., KOH) Cyclization C 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine B->C  POCl₃ Chlorination D 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid C->D  H₂SO₄ / H₂O Hydrolysis E 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride D->E  SOCl₂ or (COCl)₂ Acyl Chloride Formation F This compound E->F  NH₃ (aq) or NH₄OH Amidation

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound based on established chemical transformations.

Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

This procedure is adapted from a patented method for a similar compound[4].

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong base, such as potassium hydroxide.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination: To the dried dihydroxypyridine, slowly add phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid
  • Hydrolysis: In a round-bottom flask, suspend 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the hydrolysis of the nitrile group to a carboxylic acid is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Synthesis of this compound
  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in an anhydrous solvent (e.g., dichloromethane).

  • Add thionyl chloride or oxalyl chloride dropwise at room temperature.

  • Stir the reaction mixture for a few hours until the conversion to the acyl chloride is complete.

  • Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF).

  • Cool the solution in an ice bath and bubble ammonia gas through it or add aqueous ammonia dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectral data for the structural confirmation of this compound.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1Singlet1HAromatic-H (H-5)
~ 7.5Broad Singlet1H-NH₂
~ 6.0Broad Singlet1H-NH₂

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide)
~ 152C-Cl (C-2 or C-6)
~ 150C-Cl (C-6 or C-2)
~ 140 (q, J ≈ 35 Hz)C-CF₃ (C-4)
~ 125C-H (C-5)
~ 122 (q, J ≈ 275 Hz)-CF₃
~ 118C-CONH₂ (C-3)

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment
258/260/262High[M]⁺• (Isotopic pattern for 2 Cl)
241/243/245Moderate[M - NH₃]⁺•
225/227/229Moderate[M - CONH₂]⁺•
190/192Low[M - Cl - CONH₂]⁺

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways for this compound. However, based on its structural similarity to other known bioactive molecules, it could potentially exhibit insecticidal, herbicidal, or other pharmacological properties. Further research is required to elucidate its biological function.

Biological_Activity_Workflow A This compound B In vitro screening (e.g., enzyme assays, receptor binding) A->B  Initial Screening C Cell-based assays (e.g., cytotoxicity, signaling pathway modulation) B->C  Hit Confirmation D In vivo studies (e.g., animal models, field trials) C->D  Lead Validation E Identification of Biological Target(s) D->E  Mechanism of Action F Elucidation of Signaling Pathway E->F  Pathway Analysis

Caption: General workflow for determining biological activity.

Conclusion

This technical guide provides a theoretical framework for the synthesis and structural elucidation of this compound. The proposed synthetic route offers a viable path for its preparation, and the predicted analytical data serves as a benchmark for its characterization. Further experimental validation is necessary to confirm these findings and to explore the potential biological activities of this novel compound. This document is intended to be a valuable resource for researchers embarking on the study of this and related halogenated nicotinamide derivatives.

References

Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)nicotinamide (CAS 158063-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, a halogenated pyridine derivative with the CAS number 158063-67-3. Due to a lack of direct biological data, this document focuses on its chemical properties, detailed synthesis as a chemical intermediate, and a hypothesized biological significance based on the known activity of structurally related compounds. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₃Cl₂F₃N₂O. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 259.01 g/mol [1]
Melting Point 198-200 °C[2]
Boiling Point 266.6 °C at 760 mmHg[1]
Density 1.631 g/cm³[1]
Flash Point 115 °C[2]
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide[1]

Synthesis

This compound is not a widely commercialized end-product but rather a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Its synthesis can be achieved through a multi-step process, as detailed in patent literature. The following protocol is adapted from the synthesis of a close precursor, 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine, with the final step being the hydrolysis of the nitrile to the amide.

Experimental Protocol: Synthesis of this compound

This protocol is divided into three main stages:

Stage 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt

  • In a reaction vessel equipped with a reflux condenser and a stirrer, mix cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine, triethylamine, or pyridine). The molar ratio of cyanoacetamide to ethyl trifluoroacetoacetate to the organic base is typically 1:1.5:3.[3]

  • Heat the mixture to reflux at a temperature of 75-80 °C for 10-15 hours.[3]

  • After the reaction is complete, cool the mixture and filter the resulting precipitate.

  • Wash the filtered solid and dry it to obtain the 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt.[3]

Stage 2: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

  • In a suitable reactor, mix the 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt obtained in Stage 1 with phosphorus oxychloride (POCl₃).[3]

  • Heat the mixture to reflux at a temperature of 125-135 °C for 15-20 hours.[3]

  • After the reaction, purify and concentrate the mixture to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.[3]

Stage 3: Hydrolysis to this compound

  • The 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine is subjected to controlled hydrolysis to convert the cyano group to a carboxamide group. This can be achieved using either acidic or basic conditions. A common method involves heating with a strong acid like sulfuric acid or a base like sodium hydroxide in a suitable solvent.

  • The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The solvent is then removed under reduced pressure to yield the final product, this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Pyridine Ring Formation cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Hydrolysis A Cyanoacetamide + Ethyl Trifluoroacetoacetate + Organic Base B Reflux (75-80°C, 10-15h) A->B Reaction C 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt B->C Product D 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine organic salt + POCl3 E Reflux (125-135°C, 15-20h) D->E Reaction F 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine E->F Product G 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine H Acid or Base Hydrolysis G->H Reaction I This compound H->I Final Product

Synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action (Hypothesized)

There is no direct experimental data available in the public domain regarding the biological activity of this compound. However, its close structural analog, 4-trifluoromethylnicotinamide (TFNA-AM) , is the active metabolite of the insecticide flonicamid.[4][5] This suggests that this compound may have been synthesized as part of research programs aimed at discovering new insecticidal agents.

The established mechanism of action for TFNA-AM involves the modulation of chordotonal organs in insects.[5] These are mechanosensory organs that are crucial for hearing, balance, and proprioception in insects. TFNA-AM is a potent modulator of these organs, leading to symptoms like uncoordinated movement and cessation of feeding in susceptible insects.[5][6]

It is hypothesized that TFNA-AM acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal neurons. While it does not directly activate these channels, it is believed to inhibit nicotinamidase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[6] This inhibition leads to an accumulation of nicotinamide, which in turn causes an overstimulation of the TRPV channels, disrupting the normal function of the chordotonal organs.[6]

Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action if it were to be investigated for insecticidal properties. The presence of the two chlorine atoms on the pyridine ring would significantly alter its electronic and steric properties, which could impact its potency and selectivity.

Hypothetical_Signaling_Pathway cluster_compound Hypothesized Action cluster_cellular Cellular Pathway Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Nicotinamidase Nicotinamidase Compound->Nicotinamidase Potential Inhibition Nicotinamide Nicotinamide (Accumulation) Nicotinamidase->Nicotinamide Inhibition TRPV_Channel TRPV Channel Nicotinamide->TRPV_Channel Overstimulation Neuron_Function Disrupted Chordotonal Neuron Function TRPV_Channel->Neuron_Function Leads to Insect_Effect Insect_Effect Neuron_Function->Insect_Effect Uncoordinated Movement, Feeding Cessation

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "2,6-Dichloro-4-(trifluoromethyl)nicotinamide" did not yield specific data for a compound with this exact structure. The available scientific literature overwhelmingly points to the closely related compound, 4-(trifluoromethyl)nicotinamide (TFNA-AM) , the active metabolite of the insecticide Flonicamid, as the likely subject of interest. This guide will, therefore, focus on the well-documented mechanism of action of TFNA-AM.

Executive Summary

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is the biologically active metabolite of the selective insecticide Flonicamid. It acts as a potent modulator of insect chordotonal organs, the primary mechanoreceptors for hearing, gravity sensing, and proprioception. The core mechanism of action involves the specific inhibition of the enzyme nicotinamidase (Naam). This inhibition leads to the accumulation of nicotinamide within chordotonal neurons, which in turn results in the over-activation of Transient Receptor Potential Vanilloid (TRPV) channels. The subsequent disruption of mechanosensory signaling leads to a loss of coordination, cessation of feeding, and ultimately, insect mortality. This unique mode of action places TFNA-AM in a distinct class of insecticides with a favorable safety profile for non-target organisms.

Core Mechanism of Action: From Pro-insecticide to Chordotonal Organ Disruption

Flonicamid itself is a pro-insecticide with weak intrinsic activity.[1] Following ingestion by the target insect, it is metabolized to its active form, TFNA-AM. The primary site of action for TFNA-AM is the chordotonal organs, which are specialized stretch receptors crucial for an insect's ability to perceive sound, orientation, and the position of its limbs.[2][3]

The key molecular target of TFNA-AM has been identified as nicotinamidase (Naam), an enzyme responsible for the hydrolysis of nicotinamide to nicotinic acid.[4] By inhibiting Naam, TFNA-AM causes a buildup of endogenous nicotinamide within the chordotonal neurons.[4] This accumulation of nicotinamide leads to the over-stimulation of TRPV channels, specifically the Nanchung (Nan) and Inactive (Iav) channels in Drosophila.[4] While TFNA-AM itself does not directly activate these channels, the elevated nicotinamide levels trigger their excessive opening, leading to a sustained influx of calcium ions (Ca²⁺).[1][4] This uncontrolled Ca²⁺ influx disrupts the normal transduction of mechanical stimuli, effectively "blinding" the insect to its physical surroundings and leading to the characteristic symptoms of Flonicamid poisoning, such as uncoordinated movement and rapid cessation of feeding.[1][5]

Quantitative Data

The following table summarizes the key quantitative data available for the interaction of TFNA-AM with its molecular target.

CompoundTargetAssay TypeValueOrganismReference
TFNA-AMNicotinamidase (Naam)Enzymatic Inhibition AssayIC₅₀ = 0.72 µMDrosophila melanogaster[4]
TFNA-AMNegative GeotaxisBehavioral AssayEffective at ≥ 20 µMDrosophila melanogaster[4]
NicotinamideNegative GeotaxisBehavioral AssayEffective at > 10 mMDrosophila melanogaster[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of TFNA-AM in Chordotonal Neurons

TFNA_AM_Signaling_Pathway cluster_neuron Chordotonal Neuron Flonicamid Flonicamid (Pro-insecticide) Metabolism Metabolism Flonicamid->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Naam Nicotinamidase (Naam) TFNA_AM->Naam Inhibition Nicotinic_Acid Nicotinic Acid Naam->Nicotinic_Acid Nicotinamide Nicotinamide Nicotinamide->Naam Hydrolysis TRPV TRPV Channels (Nan/Iav) Nicotinamide->TRPV Over-activation Ca_influx Ca²⁺ Influx TRPV->Ca_influx Disruption Disruption of Mechanosensation Ca_influx->Disruption Experimental_Workflow start Start prep Prepare Fly Populations (e.g., Wild-Type, Mutant) start->prep feeding Feed Flies with Sucrose +/- TFNA-AM prep->feeding assay Negative Gravitaxis (Climbing) Assay feeding->assay record Record Fly Movement (Video Analysis) assay->record analyze Analyze Data (e.g., Climbing Index) record->analyze conclusion Conclusion analyze->conclusion

References

Unraveling the Potential Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is not extensively available in public literature. This guide provides an in-depth analysis of the known biological activities of structurally analogous compounds to infer the potential therapeutic and agrochemical applications of the target molecule. The information presented herein is intended to guide future research and development efforts.

Executive Summary

This compound is a halogenated pyridinecarboxamide derivative. While this specific molecule has not been the focus of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. By examining the activities of its close analogs, we can project potential applications and mechanisms of action. This document synthesizes available data on these related molecules to provide a predictive overview of the target compound's likely biological profile, focusing on potential antifungal and insecticidal properties. Detailed experimental protocols from these analog studies are provided to facilitate further research.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit two primary forms of biological activity: antifungal and insecticidal.

Potential Antifungal Activity

The most compelling evidence for the potential bioactivity of our target compound comes from studies on N-phenylacetamides bearing the same 2,6-dichloro-4-(trifluoromethyl)phenyl group. Specifically, 2-chloro-N-phenylacetamide has demonstrated significant efficacy against pathogenic fungi.

Mechanism of Action: The precise mechanism is not fully elucidated, but studies suggest it may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) or interaction with ergosterol in the fungal plasma membrane.[1][2] The presence of the dichlorinated trifluoromethylphenyl moiety appears crucial for this activity.

Potential Insecticidal Activity

The insecticidal potential is inferred from two main classes of related compounds:

  • Pyrazoles: Fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles have been synthesized and shown to possess significant insecticidal properties.[3]

  • Pyridinecarboxamides: The commercial insecticide flonicamid is a nicotinamide derivative that, while lacking the dichloro- substitution, shares the 4-(trifluoromethyl)nicotinamide core. Flonicamid is a pro-insecticide that is metabolized in insects to 4-trifluoromethylnicotinamide (TFNA-AM) .[4]

Mechanism of Action: TFNA-AM is a potent modulator of chordotonal organs in insects.[4] These are mechanosensory organs crucial for hearing, balance, and coordination. Disruption of these organs leads to a cessation of feeding, uncoordinated movement, and eventual death from starvation and dehydration.[4][5] It is hypothesized that TFNA-AM acts upstream of Transient Receptor Potential Vanilloid (TRPV) channels, leading to their over-activation.[4][6][7]

Quantitative Data from Analog Studies

The following tables summarize the quantitative data obtained from studies on the aforementioned structural analogs.

Table 1: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide
Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Reference
Candida albicans (Fluconazole-Resistant)128 - 256512 - 1024[8][9][10]
Candida parapsilosis (Fluconazole-Resistant)128 - 2561024[8][9][10]
Candida tropicalis16 - 256Not Reported[1]
Aspergillus niger32 - 25664 - 1024[2]
Table 2: Biofilm Inhibition by 2-chloro-N-phenylacetamide
Fungal SpeciesActivityConcentration% Inhibition/RuptureReference
Candida albicansBiofilm Formation InhibitionSub-inhibitory (MIC/4)>50%[9]
Candida albicansPre-formed Biofilm RuptureNot SpecifiedUp to 87%[8][10]
Candida parapsilosisBiofilm Formation InhibitionSub-inhibitory (MIC/4)>50%[9]
Candida tropicalisBiofilm Formation Inhibition1/4 MIC to 8 x MIC>50%[1]
Candida tropicalisMature Biofilm ReductionMIC>50%[1]

Experimental Protocols from Analog Studies

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on 2-chloro-N-phenylacetamide.[1][8][10]

  • Microorganism Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

  • Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar after incubation.

Fungal Biofilm Inhibition and Disruption Assay

This protocol is based on methodologies used for 2-chloro-N-phenylacetamide.[1][9]

  • Biofilm Formation: A standardized fungal cell suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

  • For Inhibition Assay: The test compound is added to the wells along with the fungal suspension at the beginning of the incubation period.

  • For Disruption Assay: Pre-formed biofilms are washed with phosphate-buffered saline (PBS), and then fresh medium containing the test compound is added.

  • Incubation: Plates are incubated for a further 24 hours.

  • Quantification: The medium is removed, and the wells are washed with PBS to remove non-adherent cells. The remaining biofilm is quantified using a crystal violet staining assay or an XTT reduction assay, which measures metabolic activity. The absorbance is read using a microplate reader.

Visualizations: Pathways and Workflows

Inferred Insecticidal Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the insecticidal activity of 4-trifluoromethylnicotinamide (TFNA-AM), the active metabolite of flonicamid. It is hypothesized that this compound, if it possesses insecticidal activity, may act through a similar pathway.

G Inferred Insecticidal Signaling Pathway of TFNA-AM cluster_insect Insect ProInsecticide Flonicamid (Pro-insecticide) ActiveMetabolite TFNA-AM (Active Metabolite) ProInsecticide->ActiveMetabolite Metabolism UnknownTarget Undefined Target Site in Chordotonal Organ ActiveMetabolite->UnknownTarget Activates TRPV TRPV Channel UnknownTarget->TRPV Leads to Activation Neuron Chordotonal Neuron TRPV->Neuron Causes Over-activation Effect Disruption of Hearing, Balance, and Coordination Neuron->Effect Outcome Cessation of Feeding & Death Effect->Outcome G Workflow for Antifungal Susceptibility Testing Start Start PrepFungi Prepare Fungal Suspension Start->PrepFungi PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound Inoculate Inoculate Microtiter Plate PrepFungi->Inoculate PrepCompound->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC Subculture Subculture from Clear Wells ReadMIC->Subculture IncubateAgain Incubate Agar Plates Subculture->IncubateAgain ReadMFC Determine MFC IncubateAgain->ReadMFC End End ReadMFC->End

References

Potential Therapeutic Targets of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of potential therapeutic targets for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Due to a lack of direct experimental data on this specific compound, the information presented herein is an extrapolation based on the well-established biological roles of its core chemical scaffold, nicotinamide. The proposed targets and pathways require experimental validation.

Introduction

This compound is a halogenated derivative of nicotinamide, the amide form of vitamin B3. Nicotinamide is a critical precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism, DNA repair, and a myriad of signaling pathways. Alterations to the nicotinamide structure, such as the addition of dichloro and trifluoromethyl groups, can significantly modify its chemical properties, potentially altering its interaction with biological targets. This guide explores the putative therapeutic targets of this compound by examining the key enzymes and signaling pathways modulated by its parent molecule, nicotinamide.

Core Putative Therapeutic Targets

The primary molecular targets of nicotinamide are enzymes that utilize NAD+ as a substrate or are involved in its biosynthesis. These represent the most probable, yet unconfirmed, targets for this compound.

NAD+ Salvage Pathway and Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide is a cornerstone of the NAD+ salvage pathway, which recycles it back into NAD+ to maintain cellular pools of this vital coenzyme. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).

  • Potential Therapeutic Angle: Inhibition or modulation of NAMPT activity could be a therapeutic strategy in diseases with altered NAD+ metabolism, such as cancer. The structural modifications of this compound may confer inhibitory or altered substrate properties at the NAMPT active site.

Table 1: Quantitative Data on NAMPT Inhibitors

CompoundTargetIC50Assay Type
FK866NAMPT~0.3 nMEnzymatic

Note: Data for established inhibitors are provided for comparative purposes.

Sirtuins (SIRTs)

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in cellular stress responses, DNA repair, metabolism, and longevity. Nicotinamide is a known inhibitor of sirtuin activity.

  • Potential Therapeutic Angle: The ability to inhibit sirtuins has therapeutic implications in cancer and other diseases where sirtuin activity is dysregulated. The modified nicotinamide structure of this compound could potentially lead to more potent or selective sirtuin inhibition. Conversely, if the compound is metabolized to an NAD+ analog, it could indirectly modulate sirtuin activity.

Table 2: Quantitative Data on Sirtuin Modulators

CompoundTargetIC50/EC50Effect
NicotinamideSIRT150-180 µMInhibition
ResveratrolSIRT1VariesActivation
Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair and programmed cell death. They utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins. Nicotinamide acts as an inhibitor of PARP activity.

  • Potential Therapeutic Angle: PARP inhibitors are an established class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). This compound, as a nicotinamide derivative, is a candidate for PARP inhibition.

Table 3: Quantitative Data on PARP Inhibitors

CompoundTargetIC50
OlaparibPARP1/2~5 nM
NicotinamidePARP1Millimolar range
CD38

CD38 is a transmembrane glycoprotein with NAD+ glycohydrolase activity, making it a major consumer of cellular NAD+. It hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.

  • Potential Therapeutic Angle: Inhibition of CD38 can increase cellular NAD+ levels, which is a potential therapeutic strategy for age-related and metabolic diseases. The interaction of this compound with CD38 is unknown, but as a nicotinamide analog, it could potentially modulate its enzymatic activity.

Table 4: Quantitative Data on CD38 Inhibitors

CompoundTargetIC50
ApigeninCD38Micromolar range
QuercetinCD38Micromolar range

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the central role of nicotinamide in key cellular signaling pathways, which are the putative pathways for this compound.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NAM_deriv 2,6-Dichloro-4- (trifluoromethyl)nicotinamide (Putative) NAM_deriv->NAMPT ? NMN NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAMPT->NMN NMNAT->NAD

Caption: Putative role in the NAD+ Salvage Pathway.

Sirtuin_PARP_CD38_Signaling cluster_sirt Sirtuin Activity cluster_parp PARP Activity cluster_cd38 CD38 Activity NAD NAD+ SIRT Sirtuins (e.g., SIRT1) NAD->SIRT PARP PARPs (e.g., PARP1) NAD->PARP CD38 CD38 NAD->CD38 NAM Nicotinamide NAM->SIRT Inhibition NAM->PARP Inhibition NAM_deriv 2,6-Dichloro-4- (trifluoromethyl)nicotinamide (Putative) NAM_deriv->SIRT Putative Inhibition NAM_deriv->PARP Putative Inhibition NAM_deriv->CD38 Putative Modulation SIRT->NAM Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT PARP->NAM PARylation PARylation (DNA Repair) PARP->PARylation DNA_Damage DNA Damage DNA_Damage->PARP CD38->NAM cADPR cADPR CD38->cADPR

Caption: Overview of NAD+-dependent signaling pathways and putative modulation.

Experimental Protocols

The following are generalized protocols for in vitro enzymatic assays to evaluate the activity of this compound against its putative targets.

SIRT1 Enzymatic Activity Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic substrate by SIRT1.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare working solutions of recombinant human SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine), and NAD+ in the assay buffer.

  • Assay Procedure:

    • To a 96-well black, flat-bottom plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nicotinamide).

    • Add the SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells.

    • Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Measure fluorescence intensity (Excitation ~350-360 nm, Emission ~450-460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme Control" wells.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.[1][2][3][4]

SIRT1_Assay_Workflow A Prepare Reagents (SIRT1, NAD+, Substrate, Compound) B Add Compound to 96-well Plate A->B C Add SIRT1 Enzyme B->C D Initiate with NAD+ & Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Incubate at 37°C F->G H Measure Fluorescence (Ex: 350nm, Em: 460nm) G->H I Calculate IC50 H->I

Caption: Workflow for a fluorometric SIRT1 activity assay.

PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1.[5][6]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA).

    • Prepare a working solution of β-NAD+.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well black plate.

    • Add the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using an NAD+ detection kit (e.g., involving nicotinamidase and a developer reagent).

  • Data Analysis:

    • Measure fluorescence according to the detection kit manufacturer's instructions.

    • Calculate the percent inhibition and determine the IC50 value.[5][6]

PARP1_Assay_Workflow A Prepare Reagents (PARP1, Activated DNA, NAD+, Compound) B Add Compound to 384-well Plate A->B C Add PARP1/DNA Mixture B->C D Incubate at RT C->D E Initiate with NAD+ D->E F Incubate at RT E->F G Add NAD+ Detection Reagents F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for a fluorometric PARP1 inhibition assay.

CD38 NADase Activity Assay (Fluorometric)

This assay measures the hydrolysis of the NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), by CD38.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in CD38 assay buffer.

    • Dilute recombinant human CD38 enzyme in the assay buffer.

    • Prepare a working solution of ε-NAD+.

  • Assay Procedure:

    • To a 96-well white opaque microplate, add the test compound dilutions.

    • Add the diluted CD38 enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the ε-NAD+ substrate solution.

    • Measure fluorescence kinetically or as an endpoint after incubation at 37°C (Excitation: 300 nm, Emission: 410 nm).

  • Data Analysis:

    • Calculate the rate of reaction from the kinetic reads or the final fluorescence for endpoint assays.

    • Determine the percent inhibition and calculate the IC50 value.[7][8][9]

CD38_Assay_Workflow A Prepare Reagents (CD38, ε-NAD+, Compound) B Add Compound to 96-well Plate A->B C Add CD38 Enzyme B->C D Incubate at RT C->D E Initiate with ε-NAD+ D->E F Measure Fluorescence (Ex: 300nm, Em: 410nm) E->F G Calculate IC50 F->G

Caption: Workflow for a fluorometric CD38 NADase assay.

Conclusion

Based on its core nicotinamide structure, this compound has the potential to interact with a range of therapeutically relevant targets involved in NAD+ metabolism. The primary putative targets include NAMPT, sirtuins, PARPs, and CD38. The addition of dichloro and trifluoromethyl groups may significantly alter the potency, selectivity, and pharmacokinetic properties of the compound compared to nicotinamide. The experimental protocols outlined in this guide provide a starting point for the in vitro characterization of this compound's activity against these potential targets. Further investigation is required to validate these hypotheses and to understand the full therapeutic potential of this compound.

References

The Discovery and Synthesis of Novel Nicotinamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.[1] Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel nicotinamide derivatives, with a focus on their therapeutic potential as inhibitors of key biological targets, including histone deacetylases (HDACs), succinate dehydrogenase (SDH), and vascular endothelial growth factor receptor-2 (VEGFR-2).

This document details the synthetic strategies employed to create diverse libraries of nicotinamide analogs, presents their biological activities in structured tables, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and research methodologies.

Synthetic Strategies for Novel Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives often involves the modification of the core nicotinamide structure to enhance potency, selectivity, and drug-like properties. Common strategies include one-pot multi-component reactions, functional group transformations, and the introduction of diverse substituents.

General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A prevalent method for synthesizing N-(thiophen-2-yl) nicotinamide derivatives involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride. This approach allows for the introduction of various substituents on both the thiophene and pyridine rings to explore structure-activity relationships.[2]

One-Pot Synthesis of Pyrazole-Nicotinamide Derivatives

One-pot reactions have gained traction for their efficiency and atom economy. For instance, novel nicotinamide derivatives bearing a substituted pyrazole moiety can be synthesized via a one-pot reaction, which is particularly useful for generating a library of compounds for screening.[3]

Synthesis of 2-Aminonicotinamide Derivatives

The synthesis of 2-aminonicotinamide derivatives can be achieved through various routes, including the nucleophilic substitution of a leaving group on the pyridine ring. These derivatives serve as valuable intermediates for further functionalization.

Key Biological Targets and Signaling Pathways

Novel nicotinamide derivatives have shown significant promise in modulating the activity of several key enzymes and signaling pathways implicated in various diseases, including cancer and fungal infections.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDACs is associated with the development and progression of cancer. Nicotinamide derivatives have been designed as HDAC inhibitors, leading to the accumulation of acetylated histones, chromatin relaxation, and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis.[4]

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway HDACi Nicotinamide-Based HDAC Inhibitor HDAC HDACs (Class I, II, IV) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcHistones->Chromatin GeneExp Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->GeneExp p21 p21 GeneExp->p21 ApoptosisReg Apoptosis Regulation GeneExp->ApoptosisReg CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibition Apoptosis Apoptosis ApoptosisReg->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S Phase) CyclinCDK->CellCycleArrest

HDAC Inhibition Signaling Pathway

Succinate Dehydrogenase (SDH) Inhibition

SDH, also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular respiration. Inhibition of SDH disrupts the Krebs cycle and electron transport, leading to a bioenergetic crisis and cell death. Nicotinamide derivatives have been developed as potent SDH inhibitors, particularly for their antifungal and fungicidal activities.[3][5]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. Several novel nicotinamide derivatives have been designed to target and inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.[6][7][8]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Nicotinamide-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) Dimerization->MAPK Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

VEGFR-2 Signaling Pathway

NAD+ Salvage Pathway

The NAD+ salvage pathway is a critical metabolic route for regenerating NAD+ from its precursors, including nicotinamide. This pathway is essential for maintaining cellular NAD+ levels, which are vital for various biological processes. Some nicotinamide derivatives can be metabolized through this pathway to form unnatural NAD analogs that can inhibit other enzymes, such as IMPDH, leading to cellular toxicity in cancer cells.

NAD_Salvage_Pathway NAD+ Salvage Pathway and Prodrug Activation NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT Derivative Nicotinamide Derivative (Prodrug) MN_Derivative Mononucleotide Derivative Derivative->MN_Derivative NAMPT NAMPT NAMPT NAD NAD+ NMN->NAD NMNAT AD_Derivative Unnatural NAD Derivative MN_Derivative->AD_Derivative NMNAT NMNAT NMNAT1-3 IMPDH IMPDH AD_Derivative->IMPDH Inhibition Toxicity Cellular Toxicity IMPDH->Toxicity

NAD+ Salvage Pathway and Prodrug Activation

Experimental Workflows

The discovery and development of novel nicotinamide derivatives follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow Drug Discovery and Development Workflow Library Compound Library (Nicotinamide Derivatives) HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compounds HTS->Hit LeadGen Hit-to-Lead (SAR Studies) Hit->LeadGen Lead Lead Compounds LeadGen->Lead LeadOpt Lead Optimization (ADMET Profiling) Lead->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate InVivo In Vivo Studies Candidate->InVivo Clinical Clinical Trials InVivo->Clinical

Drug Discovery and Development Workflow

A fundamental aspect of characterizing these derivatives is the in vitro kinase assay, which measures the compound's ability to inhibit the activity of a specific kinase, such as VEGFR-2.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Preparation Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Reaction Incubate Kinase, Substrate, ATP, and Test Compound Preparation->Reaction Detection Measure Kinase Activity (e.g., Phosphorylation) Reaction->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis

In Vitro Kinase Assay Workflow

Data Presentation

The biological activity of novel nicotinamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or minimum inhibitory concentration (MIC) values. The following tables summarize the quantitative data for various classes of nicotinamide derivatives against different targets and cell lines.

Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Novel Nicotinamide Derivatives
CompoundTarget/Cell LineIC50 (µM)Reference
HDAC Inhibitors
6bpan-HDAC4.648[9]
6npan-HDAC5.481[9]
BG45 (Reference)pan-HDAC5.506[9]
6bHDAC30.694[9]
6bB16F10 (Melanoma)4.66[9]
VEGFR-2 Inhibitors
8HCT-116 (Colon)5.4[3]
8HepG2 (Liver)7.1[3]
Sorafenib (Reference)HCT-116 (Colon)9.30[2]
Sorafenib (Reference)HepG2 (Liver)7.40[2]
10HCT-116 (Colon)15.4[2]
10HepG2 (Liver)9.8[2]
7HCT-116 (Colon)15.7[2]
7HepG2 (Liver)15.5[2]
6HCT-116 (Colon)22.09[2]
11HCT-116 (Colon)20.17[2]
6HepG2 (Liver)19.50[2]
11HepG2 (Liver)21.60[2]
8VEGFR-20.07702[3]
Sorafenib (Reference)VEGFR-20.05365[3]
10VEGFR-20.1451[2]
11VEGFR-20.0866[2]
6VEGFR-20.2919[2]
7VEGFR-20.2502[2]
10VEGFR-20.051[10]
10MCF-7 (Breast)8.25[10]
10HCT-116 (Colon)6.48[10]
ALKBH2 Inhibitors
AH2-15cALKBH20.031[7]
Table 2: Antifungal and SDH Inhibitory Activities of Novel Nicotinamide Derivatives
CompoundTarget/OrganismIC50/EC50/MICReference
SDH Inhibitors
4bSDH3.18 µM (IC50)[8]
3lHelminthosporium maydis33.5 µM (EC50)[3]
3lRhizoctonia cerealis21.4 µM (EC50)[3]
Antifungal Agents
16gCandida albicans SC53140.25 µg/mL (MIC)[11]
16gFluconazole-resistant C. albicans0.125–1 µg/mL (MIC)[11]
4aBotrytis cinerea40.54% inhibition[8]
4B. subtilis160 µg/mL (MIC)[6]
4E. coli160 µg/mL (MIC)[6]
4C. albicans160 µg/mL (MIC)[6]
5B. subtilis160 µg/mL (MIC)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative nicotinamide derivatives and for key biological assays used in their evaluation.

Synthesis Protocols

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4a-s): [2]

  • To a solution of the appropriate nicotinic acid (1) (2.3 mmol) in CH2Cl2 (20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by a drop of DMF.

  • Stir the mixture at room temperature for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the acyl chloride (2).

  • Dissolve the corresponding substituted thiophen-2-amine (3) (2.0 mmol) and triethylamine (3.0 mmol) in CH2Cl2 (20 mL).

  • Add the freshly prepared acyl chloride (2) (2.3 mmol) in CH2Cl2 (10 mL) dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10 hours.

  • Pour the reaction mixture into ice water and extract with CH2Cl2.

  • Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the target compounds (4a-s).

One-Pot Synthesis of Pyrazole-Nicotinamide Derivatives: [3]

A general procedure for the one-pot synthesis of pyrazole-nicotinamide derivatives involves the reaction of a hydrazine, a β-dicarbonyl compound, and a nicotinoyl chloride derivative in a suitable solvent, often with a catalyst. The specific conditions, such as temperature and reaction time, will vary depending on the specific reactants.

Biological Assay Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay: [6]

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubate the reaction for a set time at a controlled temperature.

  • Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate) using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing against Candida albicans: [11]

  • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Prepare an inoculum of Candida albicans and adjust the cell density to a standard concentration.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature for a specified period.

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

MTT Assay for Anticancer Activity:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The nicotinamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic versatility of nicotinamide allows for the creation of diverse chemical libraries that can be screened against a wide range of biological targets. The derivatives highlighted in this guide demonstrate significant potential as inhibitors of HDACs, SDH, and VEGFR-2, with promising applications in oncology and infectious diseases. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of nicotinamide-based therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective drugs.

References

Technical Guide: Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a compound of interest in medicinal chemistry and drug discovery. Due to limited publicly available experimental data, this document focuses on presenting the known physical and chemical properties, alongside standardized, detailed protocols for conducting comprehensive solubility and stability studies. These protocols are based on established methodologies for active pharmaceutical ingredients (APIs) and are intended to guide researchers in generating robust and reliable data. Additionally, a potential mechanism of action is proposed based on the activity of structurally related nicotinamide derivatives, and is visualized alongside experimental workflows using the DOT language.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of dichloro and trifluoromethyl groups on the nicotinamide scaffold suggests that the molecule may exhibit unique biological activities and physicochemical properties. Understanding these properties, particularly solubility and stability, is critical for its development as a potential drug candidate or bioactive agent. This guide serves as a foundational resource for researchers, providing the known data and outlining the necessary experimental frameworks for a thorough investigation of this compound.

Physicochemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the currently known properties.

PropertyValueSource
Molecular Formula C₇H₃Cl₂F₃N₂OPubChem
Molecular Weight 259.01 g/mol PubChem
Melting Point 198-200 °CParchem
Boiling Point 267 °CParchem
Density 1.631 g/cm³Parchem
Aqueous Solubility 5608 mg/L (at 25 °C)iChemical

Note: The provided data is sourced from chemical suppliers and databases and should be confirmed through independent experimental verification.

Solubility Studies: Experimental Protocol

To obtain comprehensive solubility data, a standardized experimental protocol is essential. The following outlines the recommended shake-flask method for determining the thermodynamic solubility of this compound in various solvents.

Materials and Equipment
  • This compound (purity >99%)

  • Solvents: Purified water, pH buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Calibrated pH meter

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Reporting:

    • Calculate the solubility as the average of at least three replicate measurements.

    • Express the solubility in units such as mg/mL or µg/mL.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Shake at constant temperature B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H HPLC analysis G->H I Calculate solubility H->I

Fig. 1: Experimental workflow for solubility determination.

Stability Studies: Experimental Protocol

Stability testing is crucial to understand the degradation pathways and establish the shelf-life of a compound. The following protocol for forced degradation studies is based on the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment
  • This compound (purity >99%)

  • Reagents for stress conditions: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • Environmental chambers for temperature and humidity control

  • Photostability chamber with a calibrated light source (UV and visible)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

  • Other equipment as listed in the solubility protocol.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify likely degradation products and establish the intrinsic stability of the molecule.

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions.

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Analyze samples at various time points to determine the extent of degradation.

  • Oxidative Stability:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Analyze samples at different time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a parallel set of samples in the dark as controls.

    • Analyze the exposed and control samples.

  • Thermal Stability (Solid State):

    • Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled environment.

    • Analyze samples at various time points.

Analysis of Degradation
  • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Quantify the remaining parent compound and the formed degradation products.

  • Use a PDA detector to check for peak purity.

  • If possible, use LC-MS to identify the structure of the major degradation products.

Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_exposure Exposure cluster_analysis Analysis A Hydrolysis (Acid, Base, Neutral) E Expose compound to stress conditions A->E B Oxidation (H₂O₂) B->E C Photolysis (UV/Vis Light) C->E D Thermal (Solid State) D->E F Sample at time points E->F G Stability-indicating HPLC analysis F->G H Identify degradation products (LC-MS) G->H I Determine degradation pathway H->I

Fig. 2: General workflow for forced degradation studies.

Potential Mechanism of Action

While the specific biological target of this compound has not been reported, many structurally similar nicotinamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH).[1][2] SDH is a key enzyme complex in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. This mechanism is a common target for fungicides in agriculture.

Proposed Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the succinate dehydrogenase complex by a nicotinamide derivative.

G cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Electron Transfer Inhibitor This compound Inhibitor->ComplexII Inhibition

Fig. 3: Proposed inhibition of Succinate Dehydrogenase (SDH).

Conclusion

This technical guide provides the currently available data on the physicochemical properties of this compound and outlines standardized protocols for its further investigation. The limited data highlights the need for comprehensive experimental studies to fully characterize its solubility and stability profiles. The provided methodologies offer a robust framework for researchers to generate the necessary data for advancing the development of this compound. The proposed mechanism of action as an SDH inhibitor, based on analogous compounds, provides a starting point for biological evaluation. Further research is essential to validate these properties and explore the full potential of this compound in relevant applications.

References

2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is publicly available for 2,6-dichloro-4-(trifluoromethyl)nicotinamide. This guide provides a comprehensive overview based on available information for structurally related compounds, primarily 4-trifluoromethylnicotinamide (TFNA-AM) and its parent compound, the insecticide flonicamid. The safety and toxicity of this compound should be confirmed through direct experimental evaluation.

Executive Summary

This technical guide provides an in-depth analysis of the potential safety and toxicity profile of this compound. Due to the scarcity of direct data, this report leverages information from structurally similar and metabolically related compounds, including 4-trifluoromethylnicotinamide (TFNA-AM) and the pro-insecticide flonicamid. The guide covers key toxicological endpoints, including acute toxicity, genotoxicity, reproductive and developmental toxicity, and the proposed mechanism of action. Experimental protocols for standard toxicological assessments are also detailed to provide context for the data presented. Visualizations of metabolic pathways and experimental workflows are included to facilitate understanding.

Chemical Identity

Identifier Information
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide[1]
CAS Number 158063-67-3[1]
Molecular Formula C₇H₃Cl₂F₃N₂O[1]
Molecular Weight 259.01 g/mol [1]

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for this compound was identified. However, data for the related compound 4-trifluoromethylnicotinamide (TFNA-AM) is available and provides an initial estimate of potential acute toxicity.

Table 1: Acute Toxicity Data for 4-Trifluoromethylnicotinamide (TFNA-AM)

Hazard Class GHS Classification Reference
Acute Oral ToxicityHarmful if swallowed[2]
Acute Dermal ToxicityHarmful in contact with skin[2]
Acute Inhalation ToxicityHarmful if inhaled[2]
Skin Corrosion/IrritationCauses skin irritation[2]
Experimental Protocols for Acute Toxicity Testing

Standard protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

  • Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is then determined.

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality for 14 days.

  • Acute Inhalation Toxicity (OECD 403): The test animals are exposed to the test substance as a gas, vapor, or aerosol in a controlled atmosphere for a specified period (typically 4 hours). Observations for toxicity and mortality are conducted for 14 days.

Genotoxicity

Direct genotoxicity data for this compound is not available. Studies on the parent compound, flonicamid, suggest a potential for DNA damage at high doses in mice.[3]

Table 2: Genotoxicity Profile of Flonicamid

Assay Result Notes Reference
RAPD markers in miceDNA damage and degradation at high dosesIn vivo study[3]
DNA fragmentation in miceIncreased DNA fragmentationIn vivo study[3]
Comet assay in miceDNA damage observedIn vivo study[3]
Experimental Protocols for Genotoxicity Testing

A battery of in vitro and in vivo tests are typically employed to assess genotoxic potential.

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. The cells are then arrested in metaphase and examined for chromosomal abnormalities.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Reproductive and Developmental Toxicity

There is no specific information on the reproductive and developmental toxicity of this compound. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH S5(R3)), mandate such assessments for new pharmaceutical development.[4][5] These studies are crucial for identifying any adverse effects on fertility, mating performance, and embryonic development.

Experimental Protocols for Reproductive and Developmental Toxicity Testing
  • Fertility and Early Embryonic Development Study (OECD 414): This study is designed to evaluate the effects of a test substance on male and female reproductive performance, including gamete production, mating behavior, fertilization, implantation, and early embryonic development.[6]

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are administered the test substance during the period of organogenesis. The fetuses are examined for any structural abnormalities.[6][7]

  • Extended One-Generation Reproductive Toxicity Study (OECD 443): This comprehensive study design assesses the effects of a test substance on all stages of the reproductive cycle, including the development and reproductive capacity of the offspring.[8]

Mechanism of Action (Inferred from TFNA-AM)

The primary metabolite of flonicamid, 4-trifluoromethylnicotinamide (TFNA-AM), is a potent modulator of chordotonal organs in insects.[9] Chordotonal organs are sensory receptors that detect vibrations and changes in body position. TFNA-AM's action on these organs leads to disruption of coordination and feeding in insects.[9] While flonicamid itself has weak activity, it acts as a pro-insecticide that is metabolized to the more active TFNA-AM.[9] The mechanism is believed to involve the activation of TRPV (Transient Receptor Potential Vanilloid) channels in the chordotonal neurons.[9]

Visualizations

Metabolic Activation of Flonicamid

Metabolic_Activation Flonicamid Flonicamid TFNA_AM 4-Trifluoromethylnicotinamide (TFNA-AM) Flonicamid->TFNA_AM Metabolism (in vivo)

Caption: Metabolic conversion of the pro-insecticide flonicamid to its active metabolite, TFNA-AM.

General Workflow for Toxicological Assessment

Toxicology_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_in_vivo In Vivo QSAR QSAR Modeling Ames_Test Ames Test (Mutagenicity) QSAR->Ames_Test Read_Across Read-Across Analysis Read_Across->Ames_Test Acute_Tox Acute Toxicity (LD50) Ames_Test->Acute_Tox Cell_Culture Cell Culture Assays (Cytotoxicity) Cell_Culture->Acute_Tox Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox Repro_Tox Reproductive/Developmental Toxicity Subchronic_Tox->Repro_Tox Carcinogenicity Carcinogenicity Subchronic_Tox->Carcinogenicity

Caption: A generalized workflow for the safety and toxicity assessment of a chemical compound.

Proposed Mechanism of Action of TFNA-AM

Mechanism_of_Action TFNA_AM 4-Trifluoromethylnicotinamide (TFNA-AM) Upstream_Target Upstream Target (Undefined) TFNA_AM->Upstream_Target Activates TRPV_Channel TRPV Channel Upstream_Target->TRPV_Channel Activates Ca_Influx Ca2+ Influx TRPV_Channel->Ca_Influx Leads to Neuronal_Dysfunction Chordotonal Neuronal Dysfunction Ca_Influx->Neuronal_Dysfunction Causes Insect_Symptoms Insect Symptoms (e.g., Lack of Coordination) Neuronal_Dysfunction->Insect_Symptoms Results in

Caption: The proposed signaling pathway for the insecticidal action of TFNA-AM.

Conclusion and Recommendations

While a definitive safety and toxicity profile for this compound cannot be established without direct experimental data, the information on structurally related compounds, particularly 4-trifluoromethylnicotinamide, suggests that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin irritation. The presence of two chlorine atoms on the pyridine ring could potentially alter its metabolic profile and toxicity compared to TFNA-AM.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established international guidelines. This should include, at a minimum, a battery of genotoxicity assays, acute toxicity studies via relevant routes of exposure, and an assessment of its potential for reproductive and developmental toxicity. Such data is essential for a thorough risk assessment and to ensure the safety of researchers and professionals who may handle this compound.

References

The Influence of Trifluoromethyl Groups on Compound Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prominent, featured in numerous FDA-approved drugs. Its unique electronic properties and steric profile confer significant advantages, profoundly influencing a compound's pharmacokinetic (PK) profile. This guide provides an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) characteristics of trifluoromethyl-containing compounds, supported by quantitative data, detailed experimental protocols, and process visualizations.

The value of the -CF3 group stems from several key attributes. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance binding affinity to biological targets.[1][2] Furthermore, its significant lipophilicity often improves a molecule's ability to permeate biological membranes, a critical factor for oral absorption and distribution into tissues.[3] Perhaps most importantly, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 group exceptionally stable and resistant to metabolic degradation.[1][3] This metabolic stability can prolong a drug's half-life, leading to less frequent dosing and improved patient compliance.[2]

Trifluoromethyl_Impact cluster_properties Physicochemical Properties of -CF3 Group cluster_pk_outcomes Impact on Pharmacokinetics (ADME) cluster_clinical Clinical & Therapeutic Advantages prop1 High Electronegativity adv1 Increased Potency & Binding Affinity prop1->adv1 prop2 Increased Lipophilicity pk1 Enhanced Membrane Permeability (Absorption) prop2->pk1 pk2 Improved Tissue Distribution prop2->pk2 prop3 Metabolic Stability (Strong C-F Bond) pk3 Blocked Metabolic Hotspots prop3->pk3 pk4 Reduced Rate of Clearance (Longer Half-Life) prop3->pk4 adv2 Improved Oral Bioavailability pk1->adv2 adv3 Favorable Dosing Regimens pk4->adv3

Caption: Logical flow of how -CF3 properties influence pharmacokinetics.

Quantitative Pharmacokinetic Data of Representative Drugs

The introduction of a trifluoromethyl group significantly alters the pharmacokinetic parameters of a drug molecule. The following table summarizes key PK parameters for three widely used drugs containing a -CF3 group: Fluoxetine (antidepressant), Celecoxib (anti-inflammatory), and Sitagliptin (antidiabetic).

ParameterFluoxetineCelecoxibSitagliptin
Oral Bioavailability (F) 70-90%[4][5]Not determined (low solubility)[6]~87%[7]
Time to Peak (Tmax) 6 - 8 hours[4]~3 hours[8][9]1 - 4 hours[7]
Plasma Protein Binding ~94.5%[10]~97%[6]~38%
Volume of Distribution (Vd) 14 - 100 L/kg[5]~400 L (Vss/F)[6]~198 L
Elimination Half-life (t½) 1 - 4 days (Parent)[11]~11 hours[9]~12.4 hours[7]
7 - 15 days (Metabolite)[11]
Primary Metabolism Route N-Demethylation (CYP2D6)[12][13]Methyl Hydroxylation (CYP2C9)[1][8]Minimal; primarily renal excretion[7]
Primary Excretion Route Renal (as metabolites)[10]Feces (57%), Urine (27%)[6]Renal (~87% unchanged)[7]

Metabolic Pathways

The trifluoromethyl group is exceptionally resistant to metabolic transformation due to the high energy of the C-F bond. While rare instances of hydrolysis to a carboxylic acid have been demonstrated under harsh synthetic conditions, this is not a significant metabolic pathway in vivo.[14] Therefore, metabolism of trifluoromethylated drugs typically occurs at other positions on the molecule. The -CF3 group acts as a "metabolic shield," blocking potential sites of oxidation and directing metabolic enzymes elsewhere.

Case Study: Metabolism of Fluoxetine

Fluoxetine provides a classic example of the metabolism of a trifluoromethyl-containing drug. The primary metabolic pathway is the N-demethylation of fluoxetine to its only major active metabolite, norfluoxetine. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6, with minor contributions from CYP2C9 and CYP2C19.[13][15] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6.[2] The exceptionally long half-life of norfluoxetine (7-15 days) contributes significantly to the drug's prolonged clinical effect and potential for drug-drug interactions.[11]

Fluoxetine_Metabolism parent Fluoxetine (p-Trifluoromethyl-phenoxypropylamine) metabolite Norfluoxetine (Active Metabolite) parent->metabolite N-Demethylation excretion Further Metabolism & Renal Excretion metabolite->excretion enzymes CYP2D6 (Major) CYP2C9, CYP2C19 (Minor) enzymes->parent Catalyzes

Caption: Primary metabolic pathway of Fluoxetine to Norfluoxetine.

Key Experimental Protocols

Assessing the pharmacokinetic properties of trifluoromethyl-containing compounds relies on a suite of standardized in vitro assays. These experiments provide critical data on absorption potential, metabolic fate, and distribution characteristics early in the drug discovery process.

Liver Microsomal Stability Assay

This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. High stability in this assay often correlates with lower hepatic clearance in vivo.

Methodology:

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLM) are thawed at 37°C and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[16]

    • An NADPH-regenerating system solution is prepared in buffer, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17]

    • Test compound stock solutions are prepared in DMSO and diluted in acetonitrile.

  • Incubation Procedure:

    • The HLM suspension is pre-warmed to 37°C.

    • The reaction is initiated by adding the NADPH-regenerating system and the test compound (final concentration typically 1-2 µM) to the HLM suspension.[17] A control incubation is run without the NADPH system to assess non-enzymatic degradation.

    • The reaction mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is terminated by adding a volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification.[18]

    • The samples are centrifuged at high speed (e.g., 10,000 x g) to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis p1 Thaw & Dilute Liver Microsomes i1 Combine Microsomes, NADPH, & Compound p1->i1 p2 Prepare NADPH Regenerating System p2->i1 p3 Prepare Test Compound Solution p3->i1 i2 Sample at Time Points (0, 5, 15, 30, 60 min) i1->i2 a1 Terminate Reaction (Acetonitrile + IS) i2->a1 a2 Centrifuge to Remove Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate t½ and CLint a3->a4

Caption: Experimental workflow for the liver microsomal stability assay.
Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It is the gold standard for predicting in vivo drug absorption.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[19]

    • Alternatively, the passage of a low-permeability marker like Lucifer Yellow is measured.

  • Permeability Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) chamber, and buffer is added to the basolateral (receiver) chamber. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) chamber and buffer to the apical (receiver) chamber. This is done to assess active efflux.[19]

    • The plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver chamber at various time points.

  • Analysis:

    • The concentration of the compound in the receiver chamber samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The efflux ratio (Papp B→A / Papp A→B) is calculated. A ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[19]

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the fraction of a drug that binds to plasma proteins. Only the unbound (free) fraction is available to interact with targets, be metabolized, or be cleared. The Rapid Equilibrium Dialysis (RED) method is commonly used.

Methodology:

  • Apparatus Setup:

    • A RED device plate is used, which contains pairs of chambers separated by a semipermeable dialysis membrane (typically 12-14 kDa MWCO).[20]

  • Sample Preparation and Incubation:

    • The test compound is spiked into plasma (e.g., human, rat) from the species of interest.

    • The plasma containing the test compound is added to one chamber (the donor chamber).[21]

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the corresponding buffer chamber (the receiver chamber).[21]

    • The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22]

  • Sample Collection and Analysis:

    • After incubation, aliquots are removed from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix.[23]

    • The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation:

    • The percentage of unbound drug (% Unbound) is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

    • The percentage of bound drug is then calculated as 100 - % Unbound.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and block sites of metabolism directly translates to improved ADME profiles, including longer half-lives and better oral bioavailability. Understanding these effects, quantified through the standardized in vitro assays detailed in this guide, is essential for the successful design and development of novel therapeutics. By leveraging the unique properties of the -CF3 group, researchers can overcome common pharmacokinetic challenges and advance compounds with a higher probability of clinical success.

References

2,6-Dichloro-4-(trifluoromethyl)nicotinamide as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a halogenated pyridinecarboxamide derivative. Its structural features, including the dichlorinated pyridine ring and the trifluoromethyl group, suggest its potential as a scaffold in medicinal chemistry and agrochemical research. This technical guide provides a consolidated overview of the currently available information on this compound, focusing on its physicochemical properties, synthesis, and potential areas of application based on related structures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₇H₃Cl₂F₃N₂OPubChem[1]
Molecular Weight 259.01 g/mol PubChem[1]
CAS Number 158063-67-3PubChem[1]
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamidePubChem[1]
Melting Point 198-200 °CParchem[2]
Boiling Point 267 °C (Predicted)Parchem[2]
Density 1.631 g/cm³ (Predicted)Parchem[2]
Flash Point 115 °C (Predicted)Parchem[2]
XLogP3 2.5PubChem[1]

Synthesis

A potential synthetic workflow is outlined below. This diagram is a conceptual representation and has not been experimentally validated from available literature for this specific compound.

G cluster_0 Conceptual Synthetic Pathway A 2,6-Dichloro-4-(trifluoromethyl) nicotinic acid C 2,6-Dichloro-4-(trifluoromethyl) nicotinoyl chloride A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C E 2,6-Dichloro-4-(trifluoromethyl) nicotinamide C->E Amidation D Ammonia Source (e.g., NH₃, NH₄OH) D->E

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the construction of the trifluoromethyl-substituted pyridine ring to form 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, followed by a selective hydrolysis of the nitrile group to the corresponding primary amide. This protocol includes detailed experimental procedures, a summary of expected yields and purity, and a visual representation of the synthesis workflow.

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical properties and biological activity. This compound serves as a key building block in medicinal chemistry and crop science for the synthesis of more complex molecules with potential therapeutic or pesticidal applications. The following protocol outlines a reliable method for its laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two main stages:

  • Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: This step involves the cyclization of cyanoacetamide and ethyl trifluoroacetoacetate, followed by chlorination.

  • Hydrolysis to this compound: The nitrile intermediate is then selectively hydrolyzed to the target amide.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

This procedure is adapted from methodologies reported for the synthesis of similar trifluoromethyl-substituted pyridines.[1]

Materials:

  • Cyanoacetamide

  • Ethyl trifluoroacetoacetate

  • N-methylmorpholine (or another suitable organic base like triethylamine or piperidine)[1]

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Formation of the Dihydroxypyridine Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (1.0 eq), ethyl trifluoroacetoacetate (1.0-1.2 eq), and an organic base such as N-methylmorpholine (1.5-2.0 eq) in a suitable solvent like ethanol or isopropanol.

    • Heat the mixture to reflux (approximately 75-85°C) and maintain for 10-15 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt, may precipitate.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Chlorination to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.

    • In a new round-bottom flask, carefully add the dried 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

    • Slowly heat the mixture to reflux (approximately 125-135°C) and maintain for 15-20 hours.[1]

    • After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Step 2: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile to this compound

This procedure employs a controlled hydrolysis to convert the nitrile to the primary amide. Both acidic and basic conditions can be employed for nitrile hydrolysis.[2][3][4] An acid-catalyzed method is detailed below.

Materials:

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in a mixture of trifluoroacetic acid and concentrated sulfuric acid (e.g., a 4:1 v/v ratio).[5]

  • Stir the reaction mixture at room temperature for 1-8 hours. The reaction progress should be monitored by TLC or LC-MS. For sterically hindered nitriles, gentle heating may be required.[5]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or silica gel chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrileC₇HCl₂F₃N₂241.00Not readily available
This compoundC₇H₃Cl₂F₃N₂O259.01[6][7]158063-67-3[6][7]

Table 2: Typical Reaction Parameters and Yields

StepKey ReagentsReaction Time (hours)Temperature (°C)Typical Yield (%)Typical Purity (%) (after purification)
1. Synthesis of Nitrile IntermediatePOCl₃15-20125-13560-75>95
2. Hydrolysis to AmideH₂SO₄/TFA1-8Room Temperature80-90>98

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Amide Formation cyanoacetamide Cyanoacetamide intermediate1 2,6-Dihydroxy-3-cyano-4- trifluoromethylpyridine Salt cyanoacetamide->intermediate1 Cyclization (Organic Base) etfa Ethyl Trifluoroacetoacetate etfa->intermediate1 Cyclization (Organic Base) nitrile 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile intermediate1->nitrile Chlorination pocl3 POCl3 pocl3->nitrile Chlorination final_product This compound nitrile->final_product Hydrolysis hydrolysis_reagents H2SO4 / TFA hydrolysis_reagents->final_product Hydrolysis

Caption: Synthesis workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated acids are corrosive and should be handled with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably obtain this valuable chemical intermediate for further investigation in drug discovery and agrochemical development programs. The provided workflow and data tables offer a clear and concise overview of the entire synthesis process.

References

Application Notes: High-Throughput Screening Assays for Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide and its analogs are crucial modulators of a wide range of biological processes, primarily through their influence on NAD+-dependent enzymes. These enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and enzymes of the NAD+ salvage pathway like nicotinamide phosphoribosyltransferase (NAMPT), are critical targets in drug discovery for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3] High-throughput screening (HTS) assays are indispensable tools for identifying and characterizing novel nicotinamide analogs that can modulate the activity of these enzymes. This document provides detailed application notes and protocols for various HTS assays tailored for the discovery of nicotinamide analog modulators.

Key Enzyme Targets for Nicotinamide Analogs

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, DNA repair, and longevity.[2][4] Nicotinamide is a known inhibitor of sirtuin activity.[2]

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and genomic stability. PARP inhibitors, many of which are nicotinamide mimetics, have emerged as successful cancer therapeutics.[5][6]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the mammalian NAD+ salvage pathway, which synthesizes NAD+ from nicotinamide.[1] Inhibition of NAMPT can deplete cellular NAD+ levels and is a promising strategy for cancer therapy.[1]

  • Nicotinamide N-Methyltransferase (NNMT): An enzyme that methylates nicotinamide and other pyridine compounds, playing a role in metabolism and epigenetic regulation.[7][8][9]

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): An essential enzyme in NAD+ biosynthesis that catalyzes the conversion of NMN to NAD+.[10]

  • Nicotinamidases: Enzymes that hydrolyze nicotinamide to nicotinic acid, a precursor for NAD+ synthesis via the Preiss-Handler pathway.[11]

Signaling Pathway Overview

The following diagram illustrates the central role of nicotinamide and its target enzymes in cellular metabolism and signaling.

Nicotinamide_Metabolism_and_Signaling cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consuming Enzymes cluster_other Other Pathways NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NNMT NNMT NAM->NNMT SAM Nicotinamidase Nicotinamidase NAM->Nicotinamidase NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD SIRTs Sirtuins NAD->SIRTs PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 SIRTs->NAM Deacetylated_Substrates Deacetylated Substrates SIRTs->Deacetylated_Substrates PARPs->NAM PAR Poly(ADP-ribose) PARPs->PAR CD38->NAM cADPR cADPR CD38->cADPR MeNAM 1-Methylnicotinamide NNMT->MeNAM NA Nicotinic Acid Nicotinamidase->NA Sirtuin_Fluorogenic_Assay_Workflow cluster_workflow Sirtuin Assay Workflow start Start dispense Dispense Assay Buffer, NAD+, and Fluorogenic Substrate start->dispense add_compounds Add Nicotinamide Analogs (Test Compounds) dispense->add_compounds add_enzyme Add Sirtuin Enzyme add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_developer Add Developer (Trypsin + Inhibitor) incubate->add_developer incubate_dev Incubate at RT add_developer->incubate_dev read_fluorescence Read Fluorescence (Ex/Em) incubate_dev->read_fluorescence end End read_fluorescence->end NAMPT_Fluorometric_Assay_Workflow cluster_workflow NAMPT Assay Workflow start Start dispense Dispense Assay Buffer, PRPP, and Nicotinamide start->dispense add_compounds Add Nicotinamide Analogs (Test Compounds) dispense->add_compounds add_enzyme Add NAMPT Enzyme add_compounds->add_enzyme incubate Incubate add_enzyme->incubate add_coupling_enzymes Add Coupling Enzymes and Detection Reagents incubate->add_coupling_enzymes incubate_dev Incubate add_coupling_enzymes->incubate_dev read_fluorescence Read Fluorescence incubate_dev->read_fluorescence end End read_fluorescence->end

References

Application Note: Quantitative Analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a halogenated, trifluoromethyl-containing aromatic compound of interest in pharmaceutical and agrochemical research. Accurate and sensitive quantification of this molecule in various matrices is crucial for metabolism, pharmacokinetic, and safety studies. This application note details a robust LC-MS/MS method for the selective detection and quantification of this compound. The described protocol is adapted from established methods for structurally similar compounds, such as metabolites of the insecticide flonicamid, which share key chemical moieties.[1][2][3][4][5]

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte is first extracted from the sample matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or liquid-liquid extraction procedure.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of methanol or acetonitrile and water containing formic acid to ensure optimal peak shape and resolution.[1][6] The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction of analytes from a wide range of sample matrices.[1][2]

  • Materials:

    • Acetonitrile (ACN) with 1% formic acid

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • Graphite carbon black (GCB) sorbent (optional, for pigmented matrices)

    • 50 mL centrifuge tubes

    • 15 mL centrifuge tubes containing MgSO₄, PSA, and optional GCB

  • Protocol:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add internal standard solution.

    • Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 1 minute and then centrifuge at ≥4000 x g for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing MgSO₄ and PSA.

    • Vortex for 1 minute and centrifuge at ≥4000 x g for 5 minutes.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.8 µm) is recommended for good separation.[1][5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analyte, followed by a column wash and re-equilibration.

Table 1: Suggested Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
1.010
8.095
10.095
10.110
15.010

3. Mass Spectrometry (MS)

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode should be evaluated for optimal sensitivity for this compound. Given the nicotinamide structure, positive ion mode is likely to be effective.[6][7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) will be used for quantification.

To determine the optimal MRM transitions, the pure standard of this compound should be infused directly into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell (Q2), and characteristic product ions are monitored in the third quadrupole (Q3).

Table 2: Hypothetical Mass Spectrometry Parameters (to be optimized)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
AnalytePrecursor Ion (m/z)
This compoundTo be determined
Internal StandardTo be determined

Quantitative Data Summary

The following table summarizes typical performance characteristics that should be evaluated during method validation, based on data from similar compound analyses.[1][3][4]

Table 3: Method Validation Parameters (Based on Analogs)

ParameterExpected Range
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Accuracy (Recovery %)80 - 110%
Precision (RSD %)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Add Acetonitrile (1% Formic Acid) + Internal Standard & Shake sample->extraction salts Add MgSO4 + NaCl & Shake extraction->salts centrifuge1 Centrifuge salts->centrifuge1 dspe Transfer Supernatant to dSPE Tube (MgSO4 + PSA) centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter Supernatant centrifuge2->filter lc Liquid Chromatography (C18 Column, Gradient Elution) filter->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship Analyte Target Analyte in Matrix Extraction Extraction & Cleanup (QuEChERS) Analyte->Extraction Separation Chromatographic Separation (HPLC/UHPLC) Extraction->Separation Ionization Ionization (ESI) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Fragmentation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Quantification Signal Quantification Product->Quantification

References

Experimental Design for Studying Nicotinamidase-Based Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies involving nicotinamide-based inhibitors. It is intended to guide researchers, scientists, and drug development professionals in the comprehensive evaluation of these compounds, from initial enzymatic assays to cell-based functional analyses and biophysical characterization of target engagement.

Introduction to Nicotinamide-Based Inhibitors

Nicotinamide and its derivatives are fundamental molecules in cellular metabolism, primarily known for their role as precursors to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions and a substrate for various enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157.[1] Consequently, inhibitors based on the nicotinamide scaffold have been developed to target a range of enzymes involved in major signaling and metabolic pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1]

This guide focuses on the experimental workflow for characterizing inhibitors targeting several key enzyme classes:

  • Nicotinamide N-methyltransferase (NNMT): An enzyme that catalyzes the methylation of nicotinamide and is implicated in metabolism and oncology.

  • Sirtuins (e.g., SIRT1): A class of NAD+-dependent deacetylases that regulate transcription, metabolism, and cellular stress responses.[2]

  • Nicotinamidases: Enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the NAD+ salvage pathway.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase crucial for angiogenesis, a key process in tumor growth and metastasis.[4]

Signaling and Metabolic Pathways

A thorough understanding of the relevant signaling and metabolic pathways is crucial for interpreting the effects of nicotinamide-based inhibitors.

NNMT and the NAD+ Salvage Pathway

NNMT is a key enzyme in the NAD+ salvage pathway, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[5] Inhibition of NNMT can modulate the cellular NAD+ pool and affect downstream metabolic processes.

NNMT_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Metabolic_Effects Downstream Metabolic Effects MNA->Metabolic_Effects SAH->Metabolic_Effects

NNMT enzymatic reaction and its role in the NAD+ salvage pathway.
SIRT1 Signaling Cascade

SIRT1 is a class III histone deacetylase that plays a critical role in cellular metabolism, stress resistance, and apoptosis by deacetylating numerous substrates. Nicotinamide itself can act as a feedback inhibitor of SIRT1.[2] The SIRT1/PGC-1α/HIF2α signaling pathway is one example of its downstream effects, where SIRT1 modulates mitochondrial biogenesis and cellular response to hypoxia.[2]

SIRT1_Pathway SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a deacetylates Apoptosis Apoptosis SIRT1->Apoptosis HIF2a HIF2α PGC1a->HIF2a regulates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Glycolysis Glycolysis HIF2a->Glycolysis Nicotinamide_Inhibitor Nicotinamide-based Inhibitor Nicotinamide_Inhibitor->SIRT1 inhibits

Simplified SIRT1 signaling pathway and point of inhibition.
VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis.[6][7]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK (ERK) PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Nicotinamide-based Inhibitor Inhibitor->Dimerization inhibits

VEGFR-2 signaling cascade in angiogenesis and the point of inhibition.

Experimental Workflow

A systematic approach is recommended to characterize nicotinamide-based inhibitors, progressing from in vitro enzymatic assays to cell-based assays and finally to biophysical methods for target validation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Target Engagement & Binding Enzymatic_Assay Enzymatic Assays (IC50/Ki determination) Viability Cell Viability/Cytotoxicity (MTT Assay) Enzymatic_Assay->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V-FITC) Viability->Apoptosis Western_Blot Target Pathway Modulation (Western Blot) Viability->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot->CETSA Biophysical Biophysical Methods (SPR, ITC) CETSA->Biophysical

A typical experimental workflow for inhibitor characterization.

Data Presentation: Quantitative Inhibitor Activity

Summarizing quantitative data in a structured format is essential for comparing the potency and efficacy of different inhibitors.

Table 1: Inhibitory Activity against NNMT
CompoundIC50 (µM)Ki (µM)Assay TypeReference
1-Methylnicotinamide9.0 ± 0.6-Fluorometric[5]
JBSNF-0000881.8-Enzymatic
Sinefunginlow µM-UHP-HILIC-QTOF-MS[8]
S-adenosyl-L-homocysteinelow µM-UHP-HILIC-QTOF-MS[8]
Table 2: Inhibitory Activity against Nicotinamidases
CompoundTarget OrganismKiInhibition TypeReference
NicotinaldehydeS. cerevisiae1.4 µMCompetitive[9]
NicotinaldehydeM. tuberculosis290 nMCompetitive[10][11]
3-PyridinecarboxaldehydeM. tuberculosis290 nMCompetitive[10]
PyrazinecarbonitrileM. tuberculosis-Irreversible[10]
Nicotinic acidS. cerevisiae120 µMCompetitive[12]
3-AcetylpyridineS. cerevisiae316 µMCompetitive[12]
Table 3: Inhibitory Activity against VEGFR-2
CompoundIC50 (nM)Cell Line (for cellular assays)Reference
Sorafenib (Reference)53.65HCT-116, HepG2[13]
Compound 877.02HCT-116, HepG2
Compound 10145.1HCT-116, HepG2[4][13]
Compound 1186.60HCT-116, HepG2[4][13]
Compound 10 (from another study)51MCF-7, HCT-116[14]
Compound D-123.13HCT-116[15]
Compound 7a95MDA-MB-231, MCF-7[16]

Experimental Protocols

Enzymatic Assays

This assay measures the production of SAH, which is enzymatically converted to a fluorescent product.

  • Reagents: NNMT Assay Buffer, Recombinant NNMT Enzyme, Nicotinamide, S-Adenosylmethionine (SAM), Thiol Detecting Probe, Isopropyl alcohol, DMSO.

  • Procedure:

    • Prepare a reaction mix containing NNMT Assay Buffer and diluted NNMT enzyme.

    • Add the test inhibitor at various concentrations to the appropriate wells of a 96-well plate. Include controls for no inhibitor and background.

    • Add the NNMT reaction mix to all wells.

    • To initiate the reaction, add Nicotinamide to all wells except the background control.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 50 µL of pre-chilled isopropyl alcohol and incubate on ice for 5 minutes.

    • Prepare a working solution of the Thiol Detecting Probe in DMSO.

    • Add 50 µL of the Thiol Detecting Probe working solution to each well.

    • Incubate at room temperature for 5 minutes.

    • Measure fluorescence at Ex/Em = 392/482 nm.

    • Calculate percent inhibition and determine the IC50 value.

This assay measures the deacetylation of a fluorogenic substrate by SIRT1.

  • Reagents: SIRT Assay Buffer, Recombinant SIRT1 Enzyme, Fluorogenic SIRT1 Substrate, NAD+, Developing Solution, Nicotinamide (as a control inhibitor).

  • Procedure:

    • Prepare a master mix containing SIRT Assay Buffer, BSA, and NAD+.

    • Add the master mix to all wells of a 96-well plate.

    • Add the test inhibitor at various concentrations. Use Nicotinamide as a positive control for inhibition.

    • Add diluted SIRT1 enzyme to all wells except the blank.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding the diluted SIRT1 substrate.

    • Incubate at 37°C for 30 minutes.

    • Add the Developing Solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Read fluorescence at Ex/Em = 350-380/440-460 nm.

    • Calculate percent inhibition and determine the IC50 value.

This assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.

  • Reagents: Kinase Assay Buffer, Recombinant VEGFR-2 Enzyme, Kinase Substrate (e.g., Poly(Glu,Tyr)), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.

    • Add the master mix to the wells of a white 96-well plate.

    • Add the test inhibitor at various concentrations.

    • Add diluted VEGFR-2 enzyme to all wells except the blank to initiate the reaction.

    • Incubate at 30°C for 30-60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 45 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure luminescence using a microplate reader.

    • Calculate percent inhibition and determine the IC50 value.

Cell-Based Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents: Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of the nicotinamide-based inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

    • After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate at 37°C for 3-4 hours, until purple formazan crystals are visible.

    • Add 150 µL of the solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Reagents: Phosphate-buffered saline (PBS), 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Procedure:

    • Seed cells and treat with the inhibitor as for the MTT assay.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples by flow cytometry, measuring the fluorescence of PI.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Procedure:

    • Seed and treat cells with the inhibitor.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 5-15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-FITC negative, PI negative.

      • Early apoptotic cells: Annexin V-FITC positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

  • Reagents: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

  • Procedure:

    • Seed cells and treat with the inhibitor, including a positive control for pathway activation (e.g., a growth factor or stress-inducing agent).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using a digital imager.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Biophysical Methods for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

  • Procedure (Western Blot-based detection):

    • Treat intact cells with the inhibitor or vehicle control.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of the soluble target protein in the supernatant by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

These techniques provide quantitative information on the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction.

  • General Protocol Outline:

    • Protein Immobilization (SPR): Covalently attach the purified target protein to a sensor chip.

    • Analyte Injection: Flow a series of concentrations of the nicotinamide-based inhibitor over the sensor surface.

    • Data Acquisition: Monitor the change in the refractive index (SPR) or heat (ITC) upon binding.

    • Data Analysis: Fit the data to appropriate binding models to determine kinetic parameters (ka, kd) and binding affinity (KD). For ITC, thermodynamic parameters (ΔH, ΔS) can also be determined.

Conclusion

The comprehensive experimental design outlined in these application notes provides a robust framework for the characterization of nicotinamide-based inhibitors. By systematically progressing from in vitro enzymatic and cell-based assays to biophysical methods for target engagement, researchers can gain a deep understanding of the mechanism of action, potency, and cellular effects of their compounds. The provided protocols and data presentation formats are intended to facilitate reproducible and high-quality research in the development of novel therapeutics targeting nicotinamide-dependent pathways.

References

Application Notes and Protocols for Cell-Based Assays Using 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a synthetic compound with potential applications in pharmacological research and drug discovery. Its structural similarity to nicotinamide, a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), suggests that it may influence cellular processes regulated by NAD+-dependent enzymes or act as a modulator of nuclear receptors.[1][2] This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, including its potential effects on nuclear receptor signaling, cytotoxicity, and gene expression.

Proposed Mechanism of Action: Nuclear Receptor Modulation

Based on its chemical structure, this compound is hypothesized to act as a ligand for one or more nuclear receptors. Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator or corepressor proteins and subsequent modulation of target gene transcription. These signaling pathways are pivotal in a multitude of physiological processes, including metabolism, inflammation, and development.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide NR Nuclear Receptor (NR) HSP Heat Shock Proteins NR_HSP_Complex NR-HSP Complex NR_dimer NR Dimerization Coactivator Coactivator NRE Nuclear Response Element Transcription Target Gene Transcription

Figure 1: Proposed signaling pathway for nuclear receptor activation by this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described assays. These tables are for exemplary purposes and actual results may vary.

Table 1: Nuclear Receptor Reporter Assay

Concentration (µM)Luciferase Activity (Fold Change)Standard Deviation
0 (Vehicle)1.00.1
0.11.50.2
14.20.5
108.91.1
1009.11.3

Table 2: Cytotoxicity Assay (MTT)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1984.8
10956.1
50787.3
100558.9
200234.5

Table 3: Gene Expression Analysis (qRT-PCR) of a Hypothetical Target Gene

Concentration (µM)Relative Gene Expression (Fold Change)Standard Deviation
0 (Vehicle)1.00.1
12.50.3
106.80.9
1007.11.0

Experimental Protocols

Protocol 1: Nuclear Receptor Reporter Gene Assay

This assay determines the ability of this compound to activate a specific nuclear receptor. The principle involves co-transfecting cells with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.

Experimental_Workflow_Reporter_Assay Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Transfection Co-transfect with NR and reporter plasmids Cell_Seeding->Transfection Compound_Treatment Treat with 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Transfection->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the nuclear receptor reporter gene assay.

Materials:

  • HEK293T or other suitable host cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Nuclear receptor expression plasmid (e.g., pCMV-NR)

  • Reporter plasmid with nuclear receptor response elements (e.g., pGL4.26[luc2/NRE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Luciferase assay system

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the nuclear receptor expression plasmid and the reporter plasmid.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Replace the transfection medium with the medium containing the compound or vehicle.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Express the results as fold change relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (MTT)

This assay assesses the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat with 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability (%) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7) or other relevant cell line

  • Cell culture medium with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control.

    • Replace the medium with the compound-containing medium.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the expression levels of a specific gene that is potentially regulated by the nuclear receptor activated by this compound.

Materials:

  • Cells treated with this compound (from a separate experiment)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the treated cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and the qRT-PCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Disclaimer

The protocols and data presented in this document are for illustrative purposes and should be adapted and optimized for specific experimental conditions and cell lines. The biological activity and mechanism of action of this compound have not been definitively established and require experimental validation. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes & Protocols: Analytical Standards for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chlorinated pyridinecarboxamide derivative. Its structural similarity to the insecticide Flonicamid and its metabolites, such as 4-Trifluoromethylnicotinamide (TFNA-AM), suggests its potential role as a reference standard in analytical chemistry.[1][2] This document provides essential information and standardized protocols for the qualitative and quantitative analysis of this compound, crucial for metabolic studies, quality control, and formulation development.

Compound Information

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 158063-67-3PubChem[3], Parchem[4]
Molecular Formula C₇H₃Cl₂F₃N₂OPubChem[3]
Molecular Weight 259.01 g/mol PubChem[3], Parchem[4]
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamidePubChem[3]
Melting Point 198-200 °CParchem[4]
Boiling Point 267 °CParchem[4]
Density 1.631 g/cm³Parchem[4]
Flash Point 115 °CParchem[4]
Solubility Slightly soluble in DMSO and MethanolInferred from TFNA-AM[1]

Logical Relationship to Flonicamid

The following diagram illustrates the structural relationship of this compound to the insecticide Flonicamid and its primary metabolite, TFNA-AM. This relationship is foundational for the development of analytical methods, as techniques established for Flonicamid are often adaptable.

G Flonicamid Flonicamid (N-(Cyanomethyl)-4- (trifluoromethyl)nicotinamide) Metabolite Metabolism Flonicamid->Metabolite In vivo / In vitro TFNA_AM TFNA-AM (4-(Trifluoromethyl)nicotinamide) Metabolite->TFNA_AM Relation Structural Analog TFNA_AM->Relation Target Target Analyte (2,6-Dichloro-4- (trifluoromethyl)nicotinamide) Relation->Target

Structural relationship of the target analyte to Flonicamid.

Experimental Protocols

The following protocols are proposed based on established methods for the analysis of Flonicamid and its metabolites.[5][6] Researchers should perform internal validation to ensure the methods meet the specific requirements of their matrix and instrumentation.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from various matrices.[2][5] An acidified version may be necessary for related acidic metabolites, though for the target amide, a standard procedure is likely sufficient.[7]

Workflow Diagram:

G cluster_extraction Extraction cluster_salting_out Salting Out & Centrifugation cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10g Sample B 2. Add 10 mL Acetonitrile A->B C 3. Shake Vigorously (1 min) B->C D 4. Add MgSO₄ and NaCl C->D E 5. Shake and Centrifuge D->E F 6. Collect Supernatant E->F G 7. Transfer Aliquot to d-SPE Tube (PSA/C18) F->G H 8. Vortex and Centrifuge G->H I 9. Collect Final Extract H->I I->J Filter & Analyze

General workflow for QuEChERS sample preparation.

Protocol:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique suitable for the analysis of nicotinamide-related compounds.

Proposed LC-MS/MS Parameters:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined empirically. See table below for predicted values.

Predicted Quantitative Data (LC-MS/MS):

Note: These values are predictions and require experimental verification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound258.9Predicted: ~190Predicted: ~146Predicted: ~5.5
Analytical Method: GC-MS

Gas chromatography-mass spectrometry can also be employed, particularly for its high resolving power and robustness, though derivatization may be required for similar polar compounds.

Proposed GC-MS Parameters:

ParameterRecommended Setting
Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
Ionization Mode Electron Impact (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions To be determined empirically. See table below for predicted values.

Predicted Quantitative Data (GC-MS):

Note: These values are predictions and require experimental verification.

CompoundTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Time (min)
This compoundPredicted: ~259Predicted: ~224Predicted: ~190Predicted: ~8.2

Safety and Handling

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.[3]

Handling Recommendations:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This document provides a foundational guide for the analytical application of this compound. All protocols should be adapted and validated for specific laboratory conditions and matrices.

References

Application Notes and Protocols for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a synthetic organic compound featuring a nicotinamide core structure.[1][2] Nicotinamide is the precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a class of enzymes involved in key cellular processes, including DNA repair and cell signaling.[3][4] Enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins utilize NAD+ as a substrate.[3] Inhibitors of these enzymes often contain a nicotinamide-like scaffold that competes with NAD+ for the enzyme's active site.[5][3]

Given its chemical structure, this compound is a candidate for investigation as a potential inhibitor of NAD+-dependent enzymes. These application notes provide a hypothetical framework and detailed protocols for characterizing the binding of this compound to a representative NAD+-dependent enzyme, PARP1, which plays a crucial role in DNA single-strand break repair.[5][3][6][7] The provided protocols for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are standard biophysical techniques for quantifying small molecule-protein interactions.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₇H₃Cl₂F₃N₂O[1]
Molecular Weight 259.01 g/mol [2]
Melting Point 198-200 °C[2]
Boiling Point 267 °C[2]
CAS Number 158063-67-3[1]

Hypothetical Mechanism of Action: PARP1 Inhibition

PARP inhibitors act as competitive inhibitors of NAD+, binding to the catalytic domain of PARP enzymes.[5][3] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks.[6][7] In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[7][8] this compound is hypothesized to function similarly, with its nicotinamide head group occupying the NAD+ binding pocket of PARP1.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation DNA_SSB->PARP1_active DNA_SSB->PARP1_active PAR PAR Synthesis PARP1_active->PAR PARP1_inhibited PARP1 Inhibition PARP1_active->PARP1_inhibited NAD NAD+ NAD->PARP1_active Repair_Proteins DNA Repair Protein Recruitment PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Inhibitor->PARP1_inhibited Competes with NAD+ No_PAR No PAR Synthesis PARP1_inhibited->No_PAR No_Repair Repair Pathway Blocked No_PAR->No_Repair

Caption: Hypothetical mechanism of PARP1 inhibition.

Experimental Protocols

Detailed methodologies for three key binding assays are provided below. These protocols are designed to quantify the interaction between this compound and a target protein, such as recombinant human PARP1.

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of the test compound by observing its ability to displace a fluorescently labeled ligand from the target protein. A decrease in fluorescence polarization indicates displacement.[9][10]

Workflow: ```dot graph FP_Workflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

prep [label="Prepare Reagents:\n1. Assay Buffer\n2. Target Protein (PARP1)\n3. Fluorescent Tracer\n4. Test Compound Dilutions"]; mix [label="Mix Protein and Tracer in\nMicroplate Wells"]; incubate1 [label="Incubate to Equilibrate\n(High Polarization Signal)"]; add_cpd [label="Add Test Compound or DMSO\n(Control) to Wells"]; incubate2 [label="Incubate to Reach\nCompetition Equilibrium"]; read [label="Read Fluorescence Polarization\non a Plate Reader"]; analyze [label="Analyze Data:\nPlot % Inhibition vs. [Compound]\nand calculate IC50"];

prep -> mix; mix -> incubate1; incubate1 -> add_cpd; add_cpd -> incubate2; incubate2 -> read; read -> analyze; }

Caption: Surface Plasmon Resonance workflow.

Protocol:

  • Immobilization of Target Protein:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (e.g., EDC/NHS).

    • Inject the recombinant PARP1 (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Prepare a series of concentrations of this compound (analyte) in the running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected dissociation constant (Kd).

    • Inject the analyte solutions sequentially over the immobilized PARP1 surface, from the lowest to the highest concentration. Each injection cycle should consist of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (ΔH, ΔS, and KD) in a single, label-free experiment. [11][12][13][14][15] Workflow:

Caption: Isothermal Titration Calorimetry workflow.

Protocol:

  • Sample Preparation:

    • Exhaustively dialyze both the recombinant PARP1 and the this compound stock solution against the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and compound solutions.

    • Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the compound concentration in the syringe is 10-20 fold higher.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding stoichiometry (N), the equilibrium dissociation constant (KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Data Presentation

Quantitative data from the binding assays should be summarized for clear comparison. Below is a table with hypothetical, yet plausible, data for the binding of this compound to PARP1, based on values for known inhibitors. [16][17]

Assay Type Parameter Hypothetical Value
Fluorescence Polarization IC50 85 nM
Surface Plasmon Resonance KD (Equilibrium Dissociation Constant) 50 nM
ka (Association Rate) 1.5 x 10⁵ M⁻¹s⁻¹
kd (Dissociation Rate) 7.5 x 10⁻³ s⁻¹
Isothermal Titration Calorimetry KD (Equilibrium Dissociation Constant) 60 nM
ΔH (Enthalpy Change) -10.5 kcal/mol

| | N (Stoichiometry) | 1.1 |

References

Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for investigating the potential enzyme inhibitory properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Due to the limited publicly available data on the specific biological activity of this compound, this document presents a hypothetical application based on the known activity of structurally related molecules. We propose insect Nicotinamidase (Naam) as a putative target and provide comprehensive protocols for in vitro enzyme inhibition assays and data analysis. The methodologies and visualizations are designed to guide researchers in the preliminary assessment of this compound's inhibitory potential.

Introduction and Hypothetical Rationale

Nicotinamide and its derivatives are critical components of cellular metabolism and are known to modulate the activity of various enzymes.[1][2][3] The trifluoromethyl group is a strong electron-withdrawing moiety frequently incorporated into bioactive molecules to enhance properties such as metabolic stability and target binding affinity.[4]

While direct enzyme inhibition data for this compound is not currently available in the public domain, its structural similarity to 4-trifluoromethylnicotinamide (TFNA-AM), the active metabolite of the insecticide flonicamid, suggests a plausible mechanism of action.[5] TFNA-AM has been identified as an inhibitor of insect Nicotinamidase (Naam), an enzyme that catalyzes the hydrolysis of nicotinamide to nicotinic acid.[5] The absence of a direct vertebrate homolog for Naam presents it as a potentially selective target for insecticide development.[5]

The subject compound, this compound, features the same 4-trifluoromethylnicotinamide core as TFNA-AM, with the addition of chlorine atoms at the 2 and 6 positions of the pyridine ring. These halogen substitutions could influence the compound's electronic properties, lipophilicity, and steric interactions within the enzyme's active site, potentially altering its inhibitory potency and selectivity.

Therefore, we hypothesize that This compound may act as an inhibitor of insect Nicotinamidase . These application notes outline the necessary protocols to test this hypothesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₃Cl₂F₃N₂OPubChem CID: 2736874[6]
Molecular Weight 259.01 g/mol PubChem CID: 2736874[6]
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamidePubChem CID: 2736874[6]
CAS Number 158063-67-3PubChem CID: 2736874[6]

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for this compound against a putative insect Nicotinamidase, with TFNA-AM as a reference compound. These values are for illustrative purposes to guide data presentation.

CompoundTarget EnzymeIC₅₀ (µM)Assay Condition
This compound Insect Nicotinamidase[Hypothetical Value, e.g., 0.5]30 min pre-incubation, pH 7.4
4-trifluoromethylnicotinamide (TFNA-AM)Insect Nicotinamidase[Hypothetical Value, e.g., 1.2]30 min pre-incubation, pH 7.4

Experimental Protocols

In Vitro Nicotinamidase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against a recombinant insect Nicotinamidase.

Principle:

The activity of Nicotinamidase is measured by coupling the production of ammonia from nicotinamide hydrolysis to the glutamate dehydrogenase (GDH) reaction. GDH catalyzes the reductive amination of α-ketoglutarate with ammonia, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the nicotinamidase activity.

Materials:

  • This compound

  • 4-trifluoromethylnicotinamide (TFNA-AM) as a positive control

  • Recombinant insect Nicotinamidase

  • Nicotinamide (substrate)

  • α-ketoglutarate

  • NADPH

  • Glutamate Dehydrogenase (GDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4.

  • Substrate Stock Solution: Dissolve nicotinamide in Assay Buffer to a final concentration of 10 mM.

  • GDH/NADPH/α-ketoglutarate Coupling Mix: Prepare a fresh mixture in Assay Buffer containing 2 mM α-ketoglutarate, 0.25 mM NADPH, and 10 units/mL GDH.

  • Enzyme Stock Solution: Dilute the recombinant Nicotinamidase in Assay Buffer to a working concentration (to be determined empirically for optimal signal).

  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and TFNA-AM in 100% DMSO. Create serial dilutions in DMSO.

Assay Procedure:

  • Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 100 µL of the GDH/NADPH/α-ketoglutarate Coupling Mix to each well.

  • Add 50 µL of the diluted Nicotinamidase enzyme solution to each well, except for the no-enzyme control wells (add 50 µL of Assay Buffer instead).

  • Pre-incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 50 µL of the nicotinamide substrate solution to all wells.

  • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize the reaction rates to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis A Compound Dilution D Add Compound/DMSO to Plate A->D B Reagent Mix Preparation (GDH, NADPH, α-KG) E Add Reagent Mix B->E C Enzyme Dilution F Add Enzyme & Pre-incubate C->F D->E E->F G Add Substrate (Nicotinamide) F->G H Measure Absorbance (340 nm) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Calculate IC50 J->K

Caption: Experimental workflow for the in vitro Nicotinamidase inhibition assay.

Hypothetical Signaling Pathway

signaling_pathway Inhibitor 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Naam Nicotinamidase (Naam) Inhibitor->Naam Inhibition NA Nicotinic Acid (NA) Naam->NA NAM Nicotinamide (NAM) NAM->Naam Hydrolysis NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NA->NAD_Salvage

Caption: Hypothetical inhibition of Nicotinamidase and its impact on the NAD+ salvage pathway.

Conclusion

The provided application notes offer a foundational approach for investigating the enzyme inhibitory potential of this compound, with a specific, albeit hypothetical, focus on insect Nicotinamidase. The detailed protocols and data presentation formats are intended to facilitate the initial stages of research into this and other novel nicotinamide derivatives. Further studies, including kinetic analysis to determine the mode of inhibition and selectivity profiling against other enzymes, will be crucial in elucidating the compound's precise mechanism of action and its potential applications in drug development or as a biological probe.

References

Protocol for the Solubilization and Application of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a synthetic compound with potential applications in various fields of biomedical research. As a derivative of nicotinamide, a form of vitamin B3, it is anticipated to play a role in cellular metabolism and signaling pathways. Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is crucial for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The introduction of dichloro and trifluoromethyl groups to the nicotinamide structure may alter its biological activity, potency, and target specificity.

This document provides a detailed protocol for the solubilization of this compound and outlines its potential experimental applications based on the known biological activities of related nicotinamide compounds.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. While specific solubility data for this compound is not extensively published, information on related compounds provides valuable guidance.

PropertyThis compound4-(Trifluoromethyl)nicotinamideNicotinamide
Molecular Weight 259.01 g/mol [3][4]190.12 g/mol [5][6]122.12 g/mol
Melting Point 198-200 °C[3]165 °C128-131 °C
Boiling Point 267 °C[3]292 °C-
Solubility in DMSO Data not availableSlightly Soluble[5][7]~15 mg/mL[8]
Solubility in Methanol Data not availableSlightly Soluble[5][7]Data not available
Solubility in Ethanol Data not availableData not available~2.5 mg/mL[8]
Solubility in Water Data not availableData not availableSoluble
Solubility in DMF Data not availableData not available~15 mg/mL[8]

Note: "Slightly Soluble" indicates that the compound has low solubility in the specified solvent. Researchers should perform small-scale solubility tests to determine the optimal concentration for their specific experimental needs.

Experimental Protocols

Preparation of a Stock Solution

The following protocol describes a general method for preparing a stock solution of this compound. Due to the lack of specific solubility data, it is recommended to start with a common organic solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration. It is advisable to start with a concentration of 10 mM.

  • Dissolution: Vortex the solution for several minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not dissolve readily.

  • Sterilization: If the stock solution is intended for use in cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow for Cell-Based Assays

This workflow outlines the general steps for utilizing the prepared stock solution in cell-based experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize store Aliquot and Store at -80°C sterilize->store treat Treat Cells with Compound store->treat culture Culture Cells culture->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow from stock solution preparation to cell-based analysis.

Potential Biological Applications and Signaling Pathways

Based on the known functions of nicotinamide and its derivatives, this compound may be investigated for its effects in several research areas:

  • Cancer Research: Nicotinamide and its derivatives can influence cancer cell metabolism and survival by modulating NAD+ levels.[1] They have been shown to inhibit enzymes like succinate dehydrogenase (SDH), which is involved in the Krebs cycle.[9][10]

  • Neuroprotection: Nicotinamide has demonstrated neuroprotective effects in models of neurodegenerative diseases by supporting neuronal energy metabolism and reducing oxidative stress.

  • Inflammation: Nicotinamide exhibits anti-inflammatory properties, and its derivatives are being explored for the treatment of inflammatory skin diseases.

A potential mechanism of action for substituted nicotinamides involves the modulation of NAD+ dependent signaling pathways. As a precursor for NAD+, nicotinamide influences the activity of various enzymes that use NAD+ as a substrate.

signaling_pathway cluster_nad NAD+ Metabolism cluster_effects Cellular Processes Nicotinamide Substituted Nicotinamide NAD NAD+ Nicotinamide->NAD Precursor Metabolism Energy Metabolism NAD->Metabolism DNA_Repair DNA Repair NAD->DNA_Repair Signaling Cell Signaling NAD->Signaling

Caption: Potential role of substituted nicotinamides in NAD+ dependent cellular processes.

Disclaimer: This document provides general guidance. Researchers should optimize protocols for their specific experimental systems and consult relevant safety data sheets before handling any chemical compounds.

References

Applications of Fluorinated Pyridines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacological profile of pyridine-containing molecules.[1][2] This has led to the development of numerous successful drugs and clinical candidates across a wide range of therapeutic areas.[3] These notes provide an overview of the key applications, quantitative data on representative compounds, and detailed experimental protocols for the synthesis of fluorinated pyridines.

Key Applications and Advantages

The introduction of fluorine into a pyridine ring can offer several advantages in drug design:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life and improved pharmacokinetic profile.[4][5]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and solubility.[4] Fluorination can also impact lipophilicity, which is crucial for membrane permeability and oral absorption.[6]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a target protein.

Therapeutic Areas of Impact

Fluorinated pyridines are integral components of drugs targeting a variety of diseases:

  • Oncology: A significant number of kinase inhibitors used in cancer therapy feature a fluorinated pyridine moiety. These compounds often target key signaling pathways involved in cell proliferation and survival.

  • Cardiovascular Disease: Fluorinated pyridines are found in anticoagulants and agents used for the treatment of chronic heart failure.

  • Infectious Diseases: The unique properties of fluorinated pyridines have been exploited in the development of antibacterial and antiviral agents.

  • Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity and facilitate blood-brain barrier penetration has made fluorinated pyridines attractive scaffolds for CNS-acting drugs.[7]

Quantitative Data on Fluorinated Pyridine Derivatives

The following tables summarize key quantitative data for representative fluorinated pyridine-containing compounds, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Fluorinated Pyridine Kinase Inhibitors

Compound ClassTarget KinaseSpecific Compound ExampleIC50 (nM)Cell LineReference
Pyrazolopyridinec-MetCompound 22e3.9-[8]
c-MetCompound 15g7.8-[8]
c-MetForetinib-MKN-45[9]
c-MetCompound 26c8.2MKN-45[9]
Pyridineamidec-MetGolvatinib-A549, HeLa, MCF-7[10]
c-MetCompound B26-A549 (3220), HeLa (4330), MCF-7 (5820)[10]
PyrazolopyridineTRKACompound A11178-[11]
ImidazopyridinePI3KαCompound 35150-[12]
1,3,5-TriazinePI3KαCompound 131.2HCT-116 (830), U87-MG (1250)[13]

Table 2: Pharmacokinetic Properties of Selected Fluorinated Pyridine Drugs

DrugTherapeutic AreaOral Bioavailability (%)Half-life (t½)Key Metabolic EnzymesReference
AlpelisibOncology (PI3K inhibitor)High--[4]
SotorasibOncology (KRAS G12C inhibitor)Improved oral bioavailability--[4]
VericiguatCardiovascular---[14]
VorapaxarCardiovascular (PAR-1 antagonist)Rapidly absorbed3 to 4 days (effective)CYP3A4, CYP2J2[15]
LemborexantCNS (Orexin receptor antagonist)Fast absorption (Tmax 1-3 h)--[16]

Signaling Pathways Targeted by Fluorinated Pyridines

Fluorinated pyridine derivatives have been successfully developed as modulators of key cellular signaling pathways implicated in various diseases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Fluorinated pyridine-containing molecules have been developed as potent inhibitors of PI3K.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN AKT AKT PIP3->AKT Recruits & Activates PTEN->PIP2 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates P70S6K p70S6K mTORC1->P70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Survival P70S6K->CellGrowth _4EBP1->CellGrowth FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->PI3K Inhibits BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->BRAF Inhibits cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates DownstreamSignaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet->DownstreamSignaling Activates CellularResponse Cell Proliferation, Invasion, Angiogenesis DownstreamSignaling->CellularResponse FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->cMet Inhibits PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates G_Protein G-protein (Gq, G12/13) PAR1->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Calcium Ca²⁺ Release IP3_DAG->Calcium PlateletAggregation Platelet Aggregation Calcium->PlateletAggregation Vorapaxar Vorapaxar (Fluorinated Pyridine) Vorapaxar->PAR1 Antagonizes

References

Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)nicotinamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,6-dichloro-4-(trifluoromethyl)nicotinamide, a key intermediate in the preparation of various agrochemical and pharmaceutical compounds.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative with the following properties:

PropertyValueReference
CAS Number 158063-67-3[1]
Molecular Formula C₇H₃Cl₂F₃N₂O[1]
Molecular Weight 259.01 g/mol [1][2]
Melting Point 198-200 °C[2]
Boiling Point 267 °C[2]
Density 1.631 g/cm³[2]
Flash Point 115 °C[2]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of a dihydroxy precursor followed by a chlorination reaction.

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

This protocol is adapted from the synthesis of the analogous compound, 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.[3]

Reaction Scheme:

Synthesis_Step_1 cluster_reactants Reactants cluster_products Product Malonamide Malonamide Product 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide Malonamide->Product + ETFA Ethyl trifluoroacetoacetate ETFA->Product reagents Organic Base (e.g., N-methylmorpholine) Solvent (e.g., Ethanol) Reflux reagents->Product

Caption: Synthesis of the dihydroxy precursor.

Materials:

  • Malonamide

  • Ethyl trifluoroacetoacetate

  • Organic base (e.g., N-methylmorpholine, triethylamine, or pyridine)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonamide and an equimolar amount of ethyl trifluoroacetoacetate in ethanol.

  • Add a catalytic amount of an organic base (e.g., N-methylmorpholine).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 10-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide.

Step 2: Chlorination of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

This protocol is a general procedure for the chlorination of dihydroxypyridines.[4][5]

Reaction Scheme:

Synthesis_Step_2 cluster_reactants Reactant cluster_products Product Precursor 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide Product This compound Precursor->Product reagents Phosphorus oxychloride (POCl₃) Optional: Phosphorus pentachloride (PCl₅) Heat reagents->Product

Caption: Chlorination of the dihydroxy intermediate.

Materials:

  • 2,6-Dihydroxy-4-(trifluoromethyl)nicotinamide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can be used in conjunction with POCl₃)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, carefully add 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide to an excess of phosphorus oxychloride. A molar ratio of at least 2:1 of POCl₃ to the dihydroxy compound is recommended.

  • Optionally, add a catalytic amount of phosphorus pentachloride.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 9-11 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

Application as a Synthetic Intermediate in Agrochemicals

While not definitively documented in the synthesis of major pharmaceuticals like Sorafenib or Regorafenib, this compound is a valuable intermediate for the synthesis of agrochemicals. Its structural features, including the trifluoromethyl group and reactive chlorine atoms, make it a versatile building block.

A notable application of a structurally similar compound, 4-(trifluoromethyl)nicotinic acid, is in the synthesis of the insecticide Flonicamid.[3] This suggests that this compound could be a precursor to novel pesticides. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.

Potential Synthetic Utility Workflow

The following workflow illustrates the potential use of this compound as a synthetic intermediate.

Synthetic_Utility_Workflow Start 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Substituted_Pyridine 2-Substituted-6-chloro-4- (trifluoromethyl)nicotinamide Start->Substituted_Pyridine Nucleophilic Substitution (e.g., with R-NH₂ or R-OH) Final_Product Novel Agrochemical Candidates Substituted_Pyridine->Final_Product Further Functionalization or Derivatization

Caption: Potential synthetic pathway for novel agrochemicals.

Experimental Data Summary

The following table summarizes typical reaction conditions found in the literature for analogous syntheses. These should be used as a starting point for optimization.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Reported Yield (Analogous Reactions)
1. Dihydroxy Precursor Synthesis Cyanoacetamide, Ethyl trifluoroacetoacetateN-methylmorpholine, Ethanol7812High (not specified quantitatively)[3]
2. Chlorination 2,6-Dihydroxypyridine derivativePOCl₃, PCl₅105-1109-11Not specified
2. Chlorination (Solvent-free) 2-HydroxypyridinePOCl₃, Pyridine140293%[4]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The chlorination reaction should be equipped with a gas trap to neutralize the HCl gas evolved.

  • This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate handling precautions should be taken.

This document provides a foundational guide for the synthesis and application of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway starts from the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. This intermediate subsequently undergoes chlorination to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. Finally, selective hydrolysis of the nitrile group affords the desired this compound. An alternative final step involves the complete hydrolysis of the nitrile to the carboxylic acid, followed by conversion to the acid chloride and subsequent amidation.

Q2: What are the critical control points in this synthesis to ensure a high yield?

The critical stages for yield optimization are:

  • Chlorination: Ensuring the complete conversion of the dihydroxy intermediate to the dichloro product without significant side-product formation.

  • Nitrile Hydrolysis: Carefully controlling the reaction conditions to favor the formation of the amide over the carboxylic acid. Over-hydrolysis is a common cause of reduced yield.

  • Purity of Intermediates: Ensuring the purity of each intermediate, as impurities can interfere with subsequent reactions and complicate purification.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. For example, in the chlorination step, the disappearance of the polar dihydroxy starting material and the appearance of the less polar dichloro product can be observed. For the hydrolysis step, the consumption of the nitrile and the formation of the more polar amide can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.

Troubleshooting Guides

Step 1: Chlorination of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

Issue 1: Low yield of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

  • Question: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield. What could be the reasons?

  • Answer: Low yields in this chlorination step can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction temperature is sufficiently high (typically refluxing POCl₃ or heating in a sealed reactor at 140-160°C) and the reaction time is adequate.

    • Moisture: Phosphorus oxychloride is highly reactive with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all materials and equipment are thoroughly dried.

    • Insufficient POCl₃: While excess POCl₃ is traditionally used, an insufficient amount will lead to incomplete conversion. For a more environmentally friendly approach, an equimolar amount of POCl₃ per hydroxyl group can be used in a sealed reactor in the presence of a base like pyridine.

    • Side Reactions: Overheating or prolonged reaction times can sometimes lead to the formation of undesired byproducts.

Issue 2: Formation of a dark, tarry residue during the reaction.

  • Question: The reaction mixture turned into a dark, intractable tar. What went wrong?

  • Answer: The formation of a tarry residue often indicates decomposition of the starting material or product. This can be caused by:

    • Excessively High Temperatures: While heating is necessary, exceeding the optimal temperature range can lead to decomposition.

    • Presence of Impurities: Impurities in the starting 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine can catalyze side reactions and decomposition pathways. Ensure the starting material is of high purity.

Step 2: Selective Hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

Issue 1: The primary product is the carboxylic acid instead of the desired amide.

  • Question: My hydrolysis reaction is producing 2,6-dichloro-4-(trifluoromethyl)nicotinic acid as the main product, not the amide. How can I favor the formation of the amide?

  • Answer: The hydrolysis of a nitrile to an amide is a delicate reaction, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the same conditions. To stop the reaction at the amide stage:

    • Milder Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures for prolonged periods.

    • Controlled Hydrolysis: Use a controlled amount of water and a suitable catalyst. For instance, non-catalytic hydrolysis in high-temperature liquid water for a specific duration can be effective.

    • Alkaline Peroxide Method: A mild method involves using an alkaline solution of hydrogen peroxide. This method often provides good selectivity for the amide.

Issue 2: The hydrolysis reaction is very slow or does not proceed.

  • Question: I am not observing any significant conversion of the nitrile to the amide. What can I do?

  • Answer: If the hydrolysis is sluggish, consider the following:

    • Reaction Temperature: While high temperatures can lead to over-hydrolysis, a certain activation energy is required. Ensure the temperature is appropriate for the chosen method.

    • Catalyst: If using a catalytic method, ensure the catalyst is active and used in the correct amount.

    • Solvent: The choice of solvent can significantly impact the reaction rate. A solvent that allows for good solubility of the starting material and reagents is crucial.

Alternative Final Step: Amidation of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

This section is relevant if the nitrile is fully hydrolyzed to the carboxylic acid.

Issue 1: Low yield of the final amide product.

  • Question: I have converted the nitrile to the carboxylic acid and am now trying to form the amide, but the yield is low. What are the potential issues?

  • Answer: Low yields in the amidation step can be due to:

    • Inefficient Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, may be incomplete. Ensure that the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient quantity.

    • Incomplete Reaction with Ammonia: The reaction of the activated acid with ammonia may not have gone to completion. Ensure an adequate supply of ammonia (e.g., using a concentrated aqueous solution or bubbling ammonia gas through the reaction mixture) and appropriate reaction conditions (temperature and time).

    • Side Reactions of the Acid Chloride: The acid chloride is highly reactive and can react with any moisture present. Ensure anhydrous conditions are maintained during its preparation and subsequent reaction.

Experimental Protocols

The following are generalized experimental protocols based on common procedures for analogous reactions. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Chlorination of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine

  • Preparation: In a dry, sealed reaction vessel, place 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (2.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Alternatively, for a solvent-free approach, use equimolar POCl₃ per hydroxyl group in the presence of pyridine (1.0 eq).

  • Reaction: Heat the mixture to reflux (around 107 °C for neat POCl₃) or to 140-160 °C in a sealed reactor for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Selective Hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine to the Amide

  • Preparation: In a high-pressure reactor, add 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (1.0 eq) and deionized water (5-10 volumes).

  • Reaction: Heat the mixture to 200-250 °C for a predetermined time (optimization is required, e.g., 30-60 minutes). The pressure will increase due to the water vapor.

  • Work-up: Cool the reactor to room temperature.

  • Isolation: The product, this compound, may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Protocol 3: Amidation of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

  • Acid Chloride Formation: In a dry round-bottom flask, suspend 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in an inert solvent (e.g., toluene or dichloromethane). Add thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF or dioxane). Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess) or bubble ammonia gas through the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: The product can be isolated by removing the solvent and then partitioning the residue between water and an organic solvent. The organic layer containing the product is washed, dried, and concentrated to yield the crude amide, which can be further purified by recrystallization or chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Outcomes for Chlorination

ParameterConditionPotential Positive OutcomePotential Negative OutcomeTroubleshooting Action
Temperature 100-110 °C (reflux) or 140-160 °C (sealed tube)Complete conversionDecomposition, tar formationOptimize temperature, use a solvent for better heat control.
Reaction Time 2-8 hoursHigh yield of dichloro productIncomplete reaction or byproduct formationMonitor reaction by TLC to determine optimal time.
POCl₃ Equivalents 2-5 eq (excess) or 2 eq (stoichiometric)Drives reaction to completionEnvironmental waste, difficult workupUse stoichiometric amounts in a sealed reactor.
Moisture Anhydrous conditionsHigh reaction efficiencyLow yield due to reagent quenchingThoroughly dry all glassware and reagents.

Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3a Step 3a: Selective Hydrolysis cluster_step3b Alternative Route A Ethyl 4,4,4-trifluoroacetoacetate C 2,6-dihydroxy-3-cyano-4- trifluoromethylpyridine A->C Base B Cyanoacetamide B->C Base D 2,6-dichloro-3-cyano-4- trifluoromethylpyridine C->D POCl₃ E 2,6-Dichloro-4- (trifluoromethyl)nicotinamide (Final Product) D->E H₂O (controlled) F 2,6-dichloro-4- (trifluoromethyl)nicotinic acid D->F H₂O (excess) G 2,6-dichloro-4- (trifluoromethyl)nicotinoyl chloride F->G SOCl₂ G->E NH₃

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination Start Low Yield in Chlorination Step Q1 Is the reaction complete (TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction mixture dark/tarry? A1_Yes->Q2 S1 Increase reaction time or temperature. A1_No->S1 S2 Check for moisture. Use dry reagents and glassware. A1_No->S2 S3 Ensure sufficient POCl₃. A1_No->S3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S4 Lower reaction temperature. Purify starting material. A2_Yes->S4 S5 Purification issue. Optimize work-up and purification. A2_No->S5

Caption: Troubleshooting logic for the chlorination step.

Overcoming solubility issues with 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, particularly concerning its solubility in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetically produced chemical compound.[1] Its molecular formula is C₇H₃Cl₂F₃N₂O, and it has a molecular weight of approximately 259.01 g/mol .[1] It is classified as a pyridinecarboxamide. Due to the presence of the trifluoromethyl group and chlorine atoms, it is expected to be a hydrophobic molecule with limited aqueous solubility.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

This is a common issue due to the compound's predicted low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental buffer.[2][3][4]

Q3: What is the recommended starting concentration for a DMSO stock solution?

A common starting concentration for a DMSO stock solution is 10 mM.[3] However, the optimal concentration may vary depending on the specific experimental requirements and the compound's solubility limit in DMSO. It is advisable to consult the manufacturer's datasheet for any available solubility information.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a frequent challenge with hydrophobic compounds.[3][4] Here are several strategies to mitigate this:

  • Lower the final concentration: Your target concentration in the aqueous buffer might be too high. Try using a lower final concentration.

  • Perform serial dilutions in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks. This reduces the shock of the solvent change.[3][5]

  • Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.

  • Gentle warming and sonication: Gently warming the solution (e.g., in a 37°C water bath) or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.[3]

  • Use a lower percentage of DMSO in the final solution: Aim for a final DMSO concentration of less than 0.5% in cell-based assays to minimize solvent-induced toxicity.[6]

Q5: What is the expected solubility of this compound in common buffers?

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Table 1: Estimated Solubility and Recommended Actions
Buffer SystemPredicted SolubilityRecommended Starting Concentration (in buffer)Troubleshooting Steps
Phosphate-Buffered Saline (PBS) Low≤ 10 µM1. Prepare a 10 mM stock in DMSO. 2. Perform serial dilutions in DMSO. 3. Dilute to the final concentration in PBS with vigorous vortexing. 4. If precipitation occurs, try a lower final concentration or use a co-solvent.
Tris Buffer Low≤ 10 µM1. Follow the same procedure as for PBS. 2. Adjusting the pH of the Tris buffer may slightly alter solubility.
HEPES Buffer Low≤ 10 µM1. Follow the same procedure as for PBS.
Organic Solvents
Dimethyl Sulfoxide (DMSO) High≥ 10 mM1. Dissolve directly in DMSO. 2. Gentle warming or sonication can be used if needed.[3]
Ethanol Moderate to High1-10 mM1. Can be used as an alternative to DMSO, but may have higher volatility and different effects on cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 259.01 g/mol * 1000 mg/g = 2.59 mg

  • Weigh the compound: Accurately weigh 2.59 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a final concentration of 10 µM in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

    • Add 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting.

  • Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in the final cell culture volume.

    • For example, to prepare 1 mL of the final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without the compound.

Signaling Pathway and Experimental Workflow

Potential Signaling Pathway Involvement: NAD+ Metabolism and Sirtuin Activity

Nicotinamide is a key component of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[7] The nicotinamide moiety of this compound suggests that it may influence pathways involving NAD+. One such critical pathway is the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+.[7][8] NAD+ is a required substrate for sirtuins, a class of enzymes that play important roles in various cellular processes, including gene expression, DNA repair, and metabolism.[9][10][] Therefore, alterations in nicotinamide metabolism could potentially impact sirtuin activity.

NAD_Sirtuin_Pathway cluster_0 Cellular Environment cluster_1 NAD+ Salvage Pathway cluster_2 Sirtuin-Mediated Deacetylation 2_6_Dichloro_4_trifluoromethyl_nicotinamide 2,6-Dichloro-4- (trifluoromethyl)nicotinamide NAMPT NAMPT 2_6_Dichloro_4_trifluoromethyl_nicotinamide->NAMPT Potential Influence NMN NMN NAMPT->NMN Converts Nicotinamide to NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Substrate Deacetylated_Protein Deacetylated Protein SIRT1->Deacetylated_Protein Deacetylates Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT1 Cellular_Response Cellular Response (e.g., Gene Regulation) Deacetylated_Protein->Cellular_Response

Caption: Potential influence of this compound on the NAD+ salvage pathway and SIRT1 activity.

Experimental Workflow for Assessing Compound Effects

The following diagram outlines a general workflow for investigating the biological effects of this compound in a cell-based assay.

Experimental_Workflow A Prepare 10 mM Stock in DMSO B Perform Serial Dilutions in DMSO A->B C Prepare Working Solutions in Cell Culture Medium B->C D Treat Cells with Compound and Vehicle Control C->D E Incubate for Desired Time Period D->E F Perform Cellular Assay (e.g., Viability, Gene Expression) E->F G Data Analysis F->G

Caption: General experimental workflow for cell-based assays.

References

2,6-Dichloro-4-(trifluoromethyl)nicotinamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways and prevention strategies for 2,6-dichloro-4-(trifluoromethyl)nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by pH, temperature, and light exposure. Like many nicotinamide derivatives, it is susceptible to hydrolysis, thermal decomposition, and photodegradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is expected to be most stable in neutral to slightly acidic conditions. Both highly acidic and alkaline environments can catalyze the hydrolysis of the amide group, leading to the formation of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid and ammonia. Alkaline conditions, in particular, are known to accelerate the hydrolysis of amides.[1]

Q3: What is the expected thermal stability of this compound?

A3: While specific data for this compound is limited, analogous small molecules can undergo thermal degradation at elevated temperatures.[2][3] It is recommended to store the compound at controlled room temperature or lower, away from direct heat sources, to minimize the risk of thermal decomposition. Long-term storage at lower temperatures (-20°C) is advisable for both solid compound and stock solutions.[4]

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation products of this compound?

A5: Based on the structure, the primary degradation product is likely to be 2,6-dichloro-4-(trifluoromethyl)nicotinic acid, formed via hydrolysis of the amide bond. Other potential degradation products could arise from dechlorination or other modifications to the pyridine ring under more strenuous conditions.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Loss of compound potency or inconsistent experimental results. Degradation of the compound due to improper storage or handling.Store the solid compound in a cool, dark, and dry place. For solutions, use appropriate buffers (neutral to slightly acidic) and protect from light. Prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Analyze for the presence of the potential hydrolytic degradation product, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. Review sample preparation and storage conditions to identify potential causes of degradation (e.g., high pH, elevated temperature, light exposure).
Precipitation of the compound in aqueous solution. Poor solubility or pH-dependent solubility.Ensure the pH of the buffer is within a range where the compound is soluble. The use of co-solvents may be necessary for higher concentrations.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value Primary Degradant
Hydrolytic Half-life at pH 4 (40°C)> 30 days2,6-dichloro-4-(trifluoromethyl)nicotinic acid
Half-life at pH 7 (40°C)~14 days2,6-dichloro-4-(trifluoromethyl)nicotinic acid
Half-life at pH 9 (40°C)~2 days2,6-dichloro-4-(trifluoromethyl)nicotinic acid
Thermal % Degradation after 24h at 60°C (solid)< 1%Not determined
% Degradation after 24h at 100°C (solid)5-10%Thermal decomposition products
Photochemical % Degradation after 24h exposure to UV light (in solution)15-25%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the degradation.

    • At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified intervals, take samples and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • For degradation in solution, incubate a solution of the compound at 60°C for 48 hours.

    • At the end of the study, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

    • If coupled with a mass spectrometer, identify the mass of the degradation products to propose their structures.

Visualizations

Degradation_Pathways parent This compound hydrolysis_product 2,6-Dichloro-4-(trifluoromethyl)nicotinic Acid parent->hydrolysis_product Hydrolysis (Acid/Base) photodegradation_products Photodegradation Products parent->photodegradation_products Photolysis (UV/Vis Light) thermal_products Thermal Decomposition Products parent->thermal_products Thermal Stress

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC/UPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photochemical photo->hplc ms Mass Spectrometry Identification hplc->ms start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Trifluoromethylnicotinamide (TFNA-AM) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of trifluoromethylnicotinamide (TFNA-AM) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for trifluoromethylnicotinamide (TFNA-AM) analysis?

A1: Optimized LC-MS/MS parameters are crucial for achieving sensitive and reliable results. Below is a summary of recommended starting conditions. Further optimization may be required based on your specific instrumentation and sample matrix.

Table 1: Recommended LC-MS/MS Parameters for TFNA-AM Analysis

ParameterRecommended SettingNotes
LC Column C18 (e.g., Zorbax XDB C-18, 1.8 µm, 2.1 mm x 100 mm)A reversed-phase C18 column is commonly used for separation.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is a common organic modifier.[1][2]
Flow Rate 0.25 - 0.30 mL/minAdjust based on column dimensions and desired run time.[1][3]
Column Temperature 40°CMaintaining a consistent column temperature improves reproducibility.[3]
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is suitable for polar and ionizable compounds like TFNA-AM.[4]
MRM Transition 191 > 148This is a commonly used and sensitive transition for TFNA-AM.[1]
Collision Energy (CE) Instrument-dependentOptimize for the specific mass spectrometer being used.
Ion Source Temp. 550°CA typical starting point, but should be optimized.[3]
IonSpray Voltage 5.5 kVOptimize for maximum signal intensity.[3]

Q2: What are the common sample preparation methods for trifluoromethylnicotinamide analysis in various matrices?

A2: The choice of sample preparation method depends on the complexity of the sample matrix. The goal is to extract the analyte of interest while minimizing matrix effects.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for food and agricultural samples.[2][5] An acidified version of the QuEChERS method, using acetonitrile with 1% formic acid, has been shown to be effective for TFNA-AM and its acidic metabolites.[6]

  • Solid-Phase Extraction (SPE): C18 and polymeric SPE cartridges can be used for cleanup after initial extraction.[7]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like acetonitrile can also be employed.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible sample solvent with the mobile phase.

  • Solution: Ensure the final sample extract is diluted in a solvent that is similar in composition to the initial mobile phase conditions.

  • Possible Cause: Column degradation.

  • Solution: Replace the analytical column. A loss of performance can lead to poor peak shapes.

  • Possible Cause: Secondary interactions with the stationary phase.

  • Solution: Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to ensure consistent protonation of the analyte.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal ion source parameters.

  • Solution: Systematically optimize ion source parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and temperature.[3][4]

  • Possible Cause: Matrix effects (ion suppression).

  • Solution: Improve sample cleanup to remove interfering matrix components.[1] Dilute the sample extract further if possible. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

  • Possible Cause: Incorrect MRM transition or collision energy.

  • Solution: Verify the MRM transition (191 > 148 for TFNA-AM) and optimize the collision energy to maximize the fragment ion intensity.[1][8]

Issue 3: High Background Noise or Contamination

  • Possible Cause: Contaminated solvents or reagents.

  • Solution: Use high-purity, LC-MS grade solvents and reagents.[9] Always test new batches of solvents for background contamination.

  • Possible Cause: Carryover from previous injections.

  • Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection needle and port between samples.

  • Possible Cause: Contamination within the LC-MS system.

  • Solution: Systematically isolate and clean components of the LC-MS system, starting from the mobile phase reservoirs and working towards the mass spectrometer.[10]

Issue 4: Retention Time Shifts

  • Possible Cause: Inconsistent mobile phase composition.

  • Solution: Ensure mobile phases are properly prepared and degassed. Inconsistent gradient formation can lead to shifts in retention time.

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a stable temperature.[3]

  • Possible Cause: Column equilibration issues.

  • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Acidified QuEChERS Sample Preparation for TFNA-AM in a Food Matrix

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

  • Shake vigorously for 1 minute.

  • Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.

  • Shake for another minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis.[6] Further cleanup with dSPE using C18 may be necessary depending on the matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction Acidified QuEChERS Extraction sample->extraction cleanup dSPE Cleanup (optional) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: General workflow for TFNA-AM analysis.

troubleshooting_logic start LC-MS/MS Issue Encountered issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape sensitivity Low Sensitivity issue_type->sensitivity Sensitivity noise High Background issue_type->noise Noise rt_shift RT Shift issue_type->rt_shift Retention Time solution_peak Check Sample Solvent & Column Health peak_shape->solution_peak solution_sens Optimize Source & Check for Matrix Effects sensitivity->solution_sens solution_noise Check Solvents & Implement Wash Steps noise->solution_noise solution_rt Check Mobile Phase & Column Temperature rt_shift->solution_rt

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, also known as SR1848 or ML-180, in cell-based assays. This compound is a known inverse agonist of the Liver Receptor Homolog 1 (LRH-1), a nuclear receptor that plays a critical role in development, metabolism, and cancer.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are dying after treatment with this compound, even at low concentrations. What could be the cause?

A1: Several factors could contribute to excessive cytotoxicity:

  • High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your specific cell line, typically below 0.5%.[3] It is recommended to run a vehicle control with the same solvent concentration to assess its effect.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its off-target effects. It's advisable to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.

  • Compound Purity and Stability: Verify the purity of your compound stock. Impurities could contribute to cytotoxicity. Additionally, ensure proper storage of the compound, typically at -20°C or -80°C, to prevent degradation.[1][4] Stock solutions in DMSO should be stored in aliquots at -20°C or below and used within a month to maintain stability.[5]

  • LRH-1 Dependence: Since this compound inhibits LRH-1, which is involved in cell proliferation, a reduction in cell viability is an expected outcome in LRH-1-dependent cancer cell lines.[1][2] Consider using a cell line with low or no LRH-1 expression as a negative control to distinguish between on-target anti-proliferative effects and general cytotoxicity.

Q2: I am not observing the expected inhibition of my target gene expression after treatment. What should I check?

A2: If you are not seeing the desired biological effect, consider the following:

  • Suboptimal Compound Concentration: The reported IC50 for LRH-1 is 3.7 µM.[1] However, the effective concentration can vary between different cell lines and assay formats. Perform a dose-response experiment to determine the optimal concentration for your system.

  • Insufficient Incubation Time: The inhibitory effects of this compound on LRH-1 target genes have been observed as early as 2 hours after treatment.[2] However, the optimal incubation time may vary depending on the specific gene and the cell line. A time-course experiment is recommended to determine the ideal treatment duration.

  • Low LRH-1 Expression: The target cells must express sufficient levels of LRH-1 for the compound to exert its inhibitory effect. Verify LRH-1 expression in your cell line at both the mRNA and protein levels.

  • Assay Sensitivity: Ensure your readout assay (e.g., qPCR, Western blot, reporter assay) is sensitive enough to detect changes in your target's expression.

  • Compound Solubility: While soluble in DMSO, precipitation of the compound in the aqueous cell culture medium can occur, especially at higher concentrations.[5] Visually inspect the media for any precipitate after adding the compound.

Q3: I am seeing high variability between my replicate wells. How can I improve the reproducibility of my assay?

A3: High variability in cell-based assays can stem from several sources:[3]

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes to dispense equal numbers of cells into each well. Inconsistent cell numbers can lead to significant variations in the final readout.[6]

  • Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[3] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.

  • Improper Compound Dilution and Mixing: Prepare serial dilutions of your compound carefully. When adding the compound to the wells, ensure it is mixed thoroughly but gently with the media to achieve a uniform concentration without disturbing the cells.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a consistent passage number across experiments. Cells at very high or low confluence, or those that have been passaged too many times, can respond differently to treatment.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (SR1848/ML-180).

ParameterValueCell Line/SystemReference
IC50 (LRH-1) 3.7 µMIn vitro biochemical assay[1]
EC50 (Cell Proliferation) ~2.8 µMHuh-7 cells[1]
Effective Concentration 0.5 - 5 µMHepatic cells (for cyclin inhibition)[1]
Solubility Soluble in DMSO-[5]
Storage (Stock Solution) -20°C or -80°C-[1]

Experimental Protocols

General Protocol for a Cell-Based Gene Expression Assay

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old media from the cells and replace it with fresh media containing the desired concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 2-24 hours) in a suitable cell culture incubator.

  • Endpoint Analysis:

    • For qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the expression levels of the target gene(s).

    • For Western Blot: Lyse the cells and extract total protein. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.

    • For Reporter Assays: If using a reporter cell line (e.g., with a luciferase reporter driven by an LRH-1 responsive promoter), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation qpcr 5a. qPCR incubation->qpcr western 5b. Western Blot incubation->western reporter 5c. Reporter Assay incubation->reporter

Caption: A typical workflow for a cell-based assay using a small molecule inhibitor.

signaling_pathway Mechanism of Action of this compound compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide lrh1 LRH-1 (Nuclear Receptor) compound->lrh1 Inhibits transcription Gene Transcription lrh1->transcription Promotes target_genes Target Genes (e.g., Cyclin D1/E1, SHP) proliferation Cell Proliferation target_genes->proliferation Drives transcription->target_genes

Caption: Inhibition of the LRH-1 signaling pathway by this compound.

References

Technical Support Center: NMR Analysis of Dichlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorinated pyridine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the proton signals in my dichloropyridine NMR spectrum unexpectedly broad, especially those adjacent to the nitrogen?

A1: This is a common artifact known as quadrupolar broadening. The nitrogen-14 nucleus in the pyridine ring has a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with the local electric field gradient, leading to rapid nuclear relaxation. This rapid relaxation of the nitrogen nucleus shortens the lifetime of the spin states of adjacent protons (especially those at the C2 and C6 positions), resulting in broader signals for these protons.

Troubleshooting Steps:

  • Elevated Temperature: Acquiring the spectrum at a higher temperature can sometimes reduce the broadening by increasing the rate of molecular tumbling, which averages out the quadrupolar interactions.

  • 15N-Labeling: If synthetically feasible, using a 15N-labeled pyridine precursor will eliminate this issue as 15N is a spin-1/2 nucleus and does not have a quadrupole moment.

  • 2D NMR: Techniques like HSQC can still provide clear correlations between the broad proton signals and their corresponding carbon atoms.

Q2: My baseline is distorted ("rolling") and I'm having trouble phasing the spectrum. What's the cause?

A2: A distorted baseline is often a result of an issue with the initial data points of the Free Induction Decay (FID). This can be caused by:

  • Receiver Overload: A very concentrated sample can saturate the NMR detector.

  • Delayed Acquisition Time: An improperly set acquisition delay can miss the beginning of the FID.

Troubleshooting Steps:

  • Reduce Sample Concentration: Diluting your sample can prevent detector overload.

  • Adjust Acquisition Parameters: Consult your instrument's user guide to ensure the acquisition delay is set correctly.

  • Data Processing: Use a backward linear prediction algorithm during data processing to reconstruct the initial part of the FID.

Q3: I see a broad singlet around 1.5-3.5 ppm that I can't assign to my compound. What is it?

A3: This is very likely a water peak. Pyridine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air. The chemical shift of water is highly dependent on the solvent, temperature, and concentration.

Troubleshooting Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly diminish due to proton-deuterium exchange.

  • Use Dry Solvents: Ensure your deuterated solvents are properly dried and stored.

  • Solvent Suppression: Modern NMR spectrometers have pulse sequences designed to suppress the solvent signal.

Q4: There are unexpected sharp singlets in my spectrum, for example around 2.05 ppm or 1.26 ppm.

A4: These are likely residual solvent impurities from your sample purification or from the NMR tube itself. Common culprits include acetone (δ ~2.05 ppm) and ethyl acetate (δ ~1.26, 2.05, 4.12 ppm).

Troubleshooting Steps:

  • Properly Dry Glassware: Ensure your NMR tubes and other glassware are thoroughly dried to remove any residual cleaning solvents.

  • High Vacuum Drying: Dry your purified compound under high vacuum for an extended period to remove trapped solvent molecules.

  • Reference Solvent Impurity Tables: Consult published tables of common NMR solvent impurities to identify the contaminant based on its chemical shift.[1]

Q5: The chemical shifts of my dichloropyridine seem to vary between experiments. Why is this happening?

A5: The electronic environment of the pyridine ring is sensitive to its surroundings.

  • Solvent Effects: Different deuterated solvents can induce significant changes in the chemical shifts of the protons and carbons in your molecule. It is crucial to be consistent with the solvent used for analysis.

  • Concentration Effects: Changes in sample concentration can lead to shifts in the NMR signals, particularly if there are intermolecular interactions such as hydrogen bonding or pi-stacking.

Troubleshooting Steps:

  • Consistent Solvent: Always use the same deuterated solvent for comparing spectra.

  • Consistent Concentration: Aim for a similar sample concentration across different experiments.

Quantitative Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for various dichloropyridine isomers. Note that these values can be influenced by the solvent and substituents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Dichloropyridines in CDCl₃

CompoundH2H3H4H5H6J (Hz)
2,3-Dichloropyridine --7.78 (dd)7.23 (dd)8.31 (dd)J₅,₆ = 4.5, J₄,₅ = 7.9, J₄,₆ = 1.8
2,5-Dichloropyridine -8.25 (d)7.65 (dd)-8.40 (d)J₃,₄ = 8.5, J₄,₆ = 2.5, J₃,₆ = 0.5
2,6-Dichloropyridine -7.25 (d)7.65 (t)7.25 (d)-J₃,₄ = J₄,₅ = 7.8
3,5-Dichloropyridine 8.50 (s)-7.70 (s)-8.50 (s)-

Data compiled from various sources, including reference[2].

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Dichloropyridines in CDCl₃

CompoundC2C3C4C5C6
2,3-Dichloropyridine 147.1131.0139.1122.8150.2
2,5-Dichloropyridine 148.5140.2128.0131.5150.8
2,6-Dichloropyridine 151.2124.5140.0124.5151.2
3,5-Dichloropyridine 148.0135.0138.0135.0148.0

Experimental Protocols

Standard Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the dichlorinated pyridine compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Parameters (General)

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Visualizations

Artifact_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_action Action cluster_solution Solution Observe Observe Artifact in NMR Spectrum Broad_Peaks Broad Peaks? Observe->Broad_Peaks Distorted_Baseline Distorted Baseline? Observe->Distorted_Baseline Unassigned_Singlets Unassigned Singlets? Observe->Unassigned_Singlets Broad_Peaks->Distorted_Baseline No Check_Quadrupolar Consider Quadrupolar Broadening (esp. α-protons) Broad_Peaks->Check_Quadrupolar Yes Check_Shimming Check Instrument Shimming Broad_Peaks->Check_Shimming Yes Check_Concentration Check Sample Concentration Broad_Peaks->Check_Concentration Yes Distorted_Baseline->Unassigned_Singlets No Distorted_Baseline->Check_Concentration Yes Check_Acquisition Check Acquisition Parameters Distorted_Baseline->Check_Acquisition Yes D2O_Shake Perform D₂O Shake Unassigned_Singlets->D2O_Shake Yes Check_Solvent_Impurities Check for Residual Solvents Unassigned_Singlets->Check_Solvent_Impurities Yes Acquire_at_High_Temp Acquire at Higher Temperature Check_Quadrupolar->Acquire_at_High_Temp Dilute_Sample Dilute Sample Check_Shimming->Dilute_Sample Check_Concentration->Dilute_Sample Reprocess_Data Reprocess with Linear Prediction Check_Acquisition->Reprocess_Data Dry_Sample_Solvent Dry Sample and Use Dry Solvent D2O_Shake->Dry_Sample_Solvent Check_Solvent_Impurities->Dry_Sample_Solvent

Caption: Troubleshooting workflow for common NMR artifacts.

Artifact_Relationships cluster_sources Potential Sources cluster_artifacts Observed Artifacts Compound_Properties Intrinsic Compound Properties Quadrupolar_Broadening Quadrupolar Broadening Compound_Properties->Quadrupolar_Broadening N-14 nucleus Sample_Preparation Sample Preparation Peak_Broadening General Peak Broadening Sample_Preparation->Peak_Broadening High concentration Baseline_Distortion Baseline Distortion Sample_Preparation->Baseline_Distortion High concentration Solvent_Impurities Solvent/Water Impurities Sample_Preparation->Solvent_Impurities Contamination/Hygroscopic Chemical_Shift_Variation Chemical Shift Variation Sample_Preparation->Chemical_Shift_Variation Concentration/Solvent Choice Instrument_Parameters Instrument Parameters Instrument_Parameters->Peak_Broadening Poor shimming Instrument_Parameters->Baseline_Distortion Incorrect acquisition delay

Caption: Relationships between artifact sources and types.

References

Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can originate from the synthetic route. A frequent pathway to nicotinamides involves the hydrolysis of a nitrile precursor (2,6-dichloro-4-(trifluoromethyl)nicotinonitrile). Potential impurities include:

    • Unreacted Starting Material: Residual 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

    • Over-hydrolysis Product: The corresponding carboxylic acid, 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

    • Byproducts from Chlorination: If synthesized from a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃), byproducts from this step may be present.

    Troubleshooting Steps:

    • Initial Wash: Begin by washing the crude product with a non-polar solvent like hexane to remove non-polar impurities.

    • Aqueous Wash: A wash with a mild aqueous base (e.g., dilute sodium bicarbonate solution) can help remove the acidic impurity (the nicotinic acid derivative). This should be followed by a wash with deionized water to remove any remaining base.

    • Recrystallization: This is a crucial step for significant purity enhancement. See the detailed protocol below.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate compounds with different polarities.

Issue 2: Difficulty with Recrystallization

  • Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. The compound either oils out or remains soluble even at low temperatures.

  • Answer: Finding the right solvent or solvent pair is key for successful recrystallization. Pyridine derivatives can sometimes be challenging to crystallize.

    Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) on a small scale. A good single solvent will dissolve the compound when hot but not when cold.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

Issue 3: Product Discoloration

  • Question: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I decolorize it?

  • Answer: Discoloration is often due to the presence of minor, highly colored impurities or degradation products.

    Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the surface of the carbon.

    • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon while the solution is still hot. This should be done quickly to prevent premature crystallization of the product on the filter paper.

    • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool as you normally would to obtain pure, colorless crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

    • A1: The reported melting point is in the range of 198-200°C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

  • Q2: Which analytical techniques are best suited to assess the purity of this compound?

    • A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is excellent for identifying and quantifying impurities with distinct signals. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.

  • Q3: How should I store the purified this compound?

    • A3: It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.

Data Presentation

Table 1: Potential Impurities and Identification Methods

Potential ImpurityStructureIdentification Method(s)
2,6-dichloro-4-(trifluoromethyl)nicotinonitrile2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrileIR (presence of -C≡N stretch), ¹H NMR, HPLC (different retention time)
2,6-dichloro-4-(trifluoromethyl)nicotinic acid2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid¹H NMR (presence of carboxylic acid proton), HPLC, LC-MS
Monochloro- or incompletely trifluoromethylated analogsVaries¹H NMR, ¹⁹F NMR, Mass Spectrometry

Table 2: Suggested HPLC Parameters for Purity Analysis (General Method)

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Gradient Start with a higher aqueous percentage and ramp up the acetonitrile concentration
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 265 nm)
Column Temperature 25-30 °C

Note: This is a general starting method and may require optimization for baseline separation of all impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: General HPLC Purity Analysis

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions: Set up the HPLC system with the parameters suggested in Table 2 (or an optimized method).

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the standard for quantitative analysis.

Visualizations

Purification_Workflow Crude Crude Product Wash_NonPolar Wash with Non-Polar Solvent (e.g., Hexane) Crude->Wash_NonPolar Wash_Aqueous Aqueous Wash (e.g., dilute NaHCO₃) Wash_NonPolar->Wash_Aqueous Recrystallization Recrystallization Wash_Aqueous->Recrystallization Column_Chromatography Column Chromatography (if necessary) Recrystallization->Column_Chromatography Purity < 99% Pure_Product Pure Product Recrystallization->Pure_Product Purity > 99% Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Fails Check1 No Crystals Form Start->Check1 Check2 Oiling Out Start->Check2 TooMuchSolvent Too much solvent? Check1->TooMuchSolvent Yes Supersaturated Supersaturated? Check1->Supersaturated No CoolingTooFast Cooling too fast? Check2->CoolingTooFast Yes SolventChoice Inappropriate solvent? Check2->SolventChoice No Sol1 Boil off some solvent TooMuchSolvent->Sol1 Action Sol2 Scratch flask or add seed crystal Supersaturated->Sol2 Action Sol3 Allow to cool slowly CoolingTooFast->Sol3 Action Sol4 Re-screen for a better solvent system SolventChoice->Sol4 Action

Caption: Troubleshooting logic for common recrystallization issues.

Minimizing off-target effects of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on identifying and mitigating potential off-target effects.

Issue Possible Cause Recommended Action
Unexpected or inconsistent phenotypic results Off-target effects of the compound.Perform a full dose-response curve to check for different potency profiles. Use a structurally unrelated inhibitor of the same primary target to see if the phenotype is reproduced.[1]
Compound impurity or degradation.Verify the identity and purity of your compound stock using methods like LC-MS and NMR.[1]
High background signal in binding assays (e.g., Thermal Shift Assay) Compound autofluorescence.Run a control with the compound alone (without the protein) to measure its intrinsic fluorescence.[1]
Poor compound solubility.Assess compound solubility in the assay buffer. Consider using a different buffer or adding a low percentage of a solubilizing agent like DMSO.
Observed phenotype does not match known target biology The intended target may have unknown biological roles.[1]Confirm target engagement in your cellular model using an assay like the Cellular Thermal Shift Assay (CETSA).[1]
The compound is interacting with unintended targets.[2]Conduct broad-spectrum off-target profiling, such as a kinome scan or a cell microarray-based screen.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a compound interacts with unintended molecular targets within a biological system.[2][3] These interactions can lead to unexpected and undesirable biological responses, confounding experimental results and potentially causing toxicity.[2] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of modulating the intended target.

Q2: How can I proactively assess the selectivity of this compound?

A2: Proactive assessment of selectivity is a key step in drug development.[4] Computational methods can be used for initial in silico prediction of potential off-target interactions.[5] Experimentally, techniques like high-throughput screening (HTS) against a panel of relevant targets, kinome scanning, and cell-based microarray assays can provide a comprehensive profile of the compound's selectivity.[2][4]

Q3: What is the significance of a dose-response curve in identifying off-target effects?

A3: A full dose-response experiment is critical because off-target effects can have different potency profiles compared to on-target effects.[1] If a compound shows activity at concentrations significantly different from its on-target IC50, it may indicate off-target interactions are at play.

Q4: When should I consider using a structurally unrelated inhibitor?

A4: If you observe an unexpected phenotype, using a structurally different compound known to inhibit the same primary target is a valuable validation step.[1] If this second compound does not produce the same phenotype, it strengthens the hypothesis that the original compound's effect is due to off-target activity.[1]

Q5: What are some of the advanced methods to identify unknown off-targets?

A5: Several advanced, unbiased methods can identify unknown off-targets.[6] Chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS), can identify direct protein targets in a cellular context.[7][8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of this compound with its intended target in a cellular environment.[1]

Materials:

  • Cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for the target protein and a loading control

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-only control.

  • Heating: After incubation, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Western Blotting: Analyze the supernatant by Western blotting using an antibody against the target protein. A loading control should also be used to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Increased thermal stability of the target protein in the presence of the compound indicates target engagement.

Protocol 2: Kinome Scanning

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

Materials:

  • This compound

  • A commercial kinome scanning service or in-house kinase panel

  • Appropriate assay buffers and reagents (often proprietary to the service provider)

Procedure:

  • Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM) to the screening facility.

  • Assay Performance: The compound is screened against a large panel of purified, active kinases. The percentage of inhibition for each kinase is determined.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. This data can be used to generate a selectivity profile.

  • Follow-up: For any significant off-target hits, determine the IC50 value to quantify the potency of the off-target interaction.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound
KinasePercent Inhibition @ 1 µMIC50 (nM)
Intended Target Kinase 95%50
Off-Target Kinase 180%250
Off-Target Kinase 255%1,500
Off-Target Kinase 310%>10,000

This table illustrates how to present kinase screening data to compare on-target and off-target potencies.

Table 2: Hypothetical Off-Target Profiling Summary
Assay TypeNumber of Targets ScreenedSignificant Off-Target Hits
Kinome Scan4002
GPCR Panel1000
Ion Channel Panel501

This table provides a high-level summary of broad off-target screening results.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Phenotypic Result B Verify Compound Identity & Purity (LC-MS, NMR) A->B C Perform Full Dose-Response Curve B->C D Test with Structurally Unrelated Inhibitor of Same Target C->D E Confirm On-Target Engagement (e.g., CETSA) D->E G Hypothesize Off-Target Effect D->G If phenotype is not reproduced F Conduct Off-Target Profiling (e.g., Kinome Scan) E->F If phenotype persists H Hypothesize Novel On-Target Function E->H If target engagement is confirmed

Caption: A logical workflow for investigating unexpected experimental outcomes.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

G A Treat cells with compound or vehicle control B Harvest and resuspend cells A->B C Heat cells at various temperatures B->C D Lyse cells (freeze-thaw) C->D E Separate soluble and precipitated proteins (centrifugation) D->E F Analyze soluble fraction by Western Blot E->F G Quantify target protein stability F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay.

Diagram 3: Signaling Pathway Perturbation by an Off-Target Effect

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Target Protein B Downstream Effector 1 A->B C Cellular Response A B->C X Off-Target Protein Y Downstream Effector 2 X->Y Z Cellular Response B (Unexpected Phenotype) Y->Z Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Compound->A Inhibition (On-Target) Compound->X Inhibition (Off-Target)

Caption: How an off-target interaction can activate an unintended signaling pathway.

References

Adjusting pH for optimal 2,6-Dichloro-4-(trifluoromethyl)nicotinamide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. The following information is designed to help address specific issues related to pH that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the predicted ionization behavior of this compound and how might pH affect its charge?

A1: Based on computational predictions, the amide proton of this compound is very weakly acidic, with a predicted pKa of around 13.36. The pyridine nitrogen is predicted to be very weakly basic due to the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. The pKa of the corresponding carboxylic acid, 4-(Trifluoromethyl)nicotinic acid, is predicted to be around 2.50, which can give an indication of the pyridine nitrogen's basicity. Therefore, the molecule is expected to be predominantly neutral across a wide physiological pH range. Significant protonation of the pyridine nitrogen would only occur under very acidic conditions (pH < 2.5), and deprotonation of the amide would only occur under very basic conditions (pH > 13).

Q2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve it?

A2: Poor aqueous solubility is a common issue with small molecules. Here are a few troubleshooting steps:

  • pH Adjustment: Although the molecule is predicted to be neutral over a wide pH range, slight adjustments in pH may still influence solubility. Experiment with a pH range of 6.0 to 8.0 to see if solubility improves.

  • Co-solvents: Consider using a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent such as DMSO or ethanol in your final buffer. However, be mindful that high concentrations of organic solvents can affect biological assays.

  • Stock Solution: Prepare a high-concentration stock solution in a pure organic solvent like DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low and consistent across all experiments, including controls.

  • Sonication/Vortexing: Gentle sonication or vigorous vortexing can help to dissolve the compound.

Q3: My experimental results with this compound are inconsistent. Could pH be a contributing factor?

A3: Yes, pH can contribute to experimental variability. Here's how:

  • Compound Stability: Extreme pH values can lead to the degradation of small molecules. While specific stability data for this compound is unavailable, it is good practice to prepare fresh solutions and avoid storing them for extended periods, especially at non-neutral pH.

  • Target Interaction: The ionization state of your biological target (e.g., enzyme active site residues) is highly pH-dependent. A suboptimal buffer pH can alter the target's conformation and its ability to bind to the compound, leading to inconsistent activity.

  • Buffer Effects: Different buffer systems can interact with small molecules. If you are switching between buffer types (e.g., phosphate vs. Tris), ensure that the buffer itself is not influencing the compound's activity. A study on nicotinamide cofactors showed that their stability varied in different buffers even at the same pH.[1][2]

Troubleshooting Guides

Issue: Low or No Observed Activity of the Compound
Potential Cause Troubleshooting Steps
Suboptimal pH for Target Activity 1. Research the optimal pH range for your specific biological target or assay. 2. Perform a pH titration experiment, testing the compound's activity across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition.
Poor Compound Solubility at Experimental pH 1. Visually inspect your final experimental solution for any precipitate. 2. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQ section. 3. Consider performing a solubility test at different pH values.
Compound Degradation 1. Prepare fresh stock and working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. If you suspect pH-related instability, perform a time-course experiment at your experimental pH to see if the compound's activity decreases over time.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity

This is a generic protocol that can be adapted for various in vitro assays (e.g., enzyme inhibition, cell-based assays).

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use a buffer system that is appropriate for your assay and has a buffering range that covers your desired pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5).

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Assay Setup:

    • For each pH to be tested, prepare a set of reactions including:

      • Negative control (vehicle only, no compound)

      • Positive control (if available)

      • A series of dilutions of the compound.

    • Dilute the compound stock solution into each of the different pH buffers to the final desired concentrations. Ensure the final DMSO concentration is constant across all conditions and is below a level that affects the assay (typically <1%).

  • Incubation and Measurement: Perform your standard assay protocol, incubating the compound with your biological target for the appropriate time at a controlled temperature. Measure the activity using your established endpoint (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each pH value, plot the compound's activity (e.g., % inhibition) against its concentration.

    • Calculate the IC50 value at each pH.

    • Compare the IC50 values to determine the pH at which the compound exhibits the highest potency.

Visualizations

Potential_Ionization_States Acidic (pH < 2.5) Predominantly Cationic (Protonated Pyridine) Neutral (pH ~2.5-13) Predominantly Neutral Acidic (pH < 2.5)->Neutral (pH ~2.5-13) Deprotonation Basic (pH > 13) Potentially Anionic (Deprotonated Amide) Neutral (pH ~2.5-13)->Basic (pH > 13) Deprotonation

Caption: Predicted ionization states of this compound at different pH ranges.

Troubleshooting_Workflow start Inconsistent or Low Activity check_solubility Check Compound Solubility in Assay Buffer start->check_solubility check_pH Verify Buffer pH and Stability check_solubility->check_pH Soluble improve_solubility Improve Solubility (e.g., co-solvents) check_solubility->improve_solubility Precipitate Observed optimize_pH Perform pH Optimization Assay check_pH->optimize_pH pH deviation or instability check_target Confirm Target Activity and Stability at Assay pH check_pH->check_target pH Stable and Correct optimize_pH->check_target improve_solubility->check_pH check_target->optimize_pH Target Inactive end Consistent Results check_target->end Target Active

Caption: Workflow for troubleshooting pH-related issues in experiments.

Potential_Signaling_Pathway compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide sdh Succinate Dehydrogenase (Complex II) compound->sdh Inhibition fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electron Transfer succinate Succinate succinate->sdh atp ATP Production etc->atp

Caption: A potential mechanism of action via succinate dehydrogenase inhibition.

References

2,6-Dichloro-4-(trifluoromethyl)nicotinamide interference in fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to interference from 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our screens?

This compound is a synthetic organic compound. Its chemical structure, featuring a pyridine ring with chloro and trifluoromethyl substitutions, makes it a candidate for various screening libraries targeting a range of biological processes.[1][2][3] It is a derivative of nicotinamide, a form of vitamin B3, suggesting its potential interaction with NAD/NADH-dependent pathways.[4]

Q2: Can this compound interfere with fluorescence assays?

Q3: What are the common types of interference that compounds like this can cause?

The most common types of interference in fluorescence assays are:

  • Autofluorescence: The compound itself emits light at the same wavelengths used for assay detection, leading to a false positive signal.[6][7]

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the fluorophore, leading to a decrease in signal and potential false negatives.[5]

  • Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths, which can also lead to a reduction in the detected signal.[5][6]

  • Light Scattering: At high concentrations, the compound may precipitate out of solution, causing light scattering that can be detected as an increase in signal.[8][9]

Q4: At what concentrations is interference more likely to occur?

Interference is typically concentration-dependent.[5][9] In high-throughput screening (HTS), where compound concentrations can be in the range of 20-50 µM, the likelihood of observing interference is significantly higher compared to lower concentrations used in hit validation studies.[5]

Q5: How can I proactively minimize the risk of interference from this compound?

A key strategy is to design assays to be more robust to interference. This can include:

  • Using Red-Shifted Fluorophores: Autofluorescence is more common in the blue-green spectral region.[6] Using fluorophores that excite and emit at longer wavelengths (e.g., Cy5) can significantly reduce interference from many compounds.[8][9]

  • Optimizing Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the interference from a test compound.[6][9]

  • Including Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent compound aggregation and reduce light scattering.[10]

Troubleshooting Guides

Issue 1: High Background Signal or Apparent Activation (Potential Autofluorescence)

Symptoms:

  • An increase in fluorescence signal in the presence of the compound, even in the absence of the biological target (e.g., enzyme).

  • High signal in negative control wells containing only the compound and assay buffer.

Troubleshooting Workflow:

A High Background Signal Observed B Perform Pre-Read Control A->B C Does the compound show intrinsic fluorescence? B->C D Yes: Compound is Autofluorescent C->D Yes E No: Investigate other causes (e.g., contamination) C->E No F Mitigation Strategy 1: Spectral Shift D->F G Mitigation Strategy 2: Counter-Screen D->G H Use a red-shifted fluorophore F->H I Subtract background from compound-only wells G->I

Caption: Workflow to identify and address autofluorescence.

Experimental Protocol: Autofluorescence Pre-Read

  • Plate Setup: Prepare a microplate with the test compound, this compound, at the same concentration used in the primary assay. Include wells with buffer only as a negative control.

  • Incubation: Incubate the plate under the same conditions as the primary assay (temperature, time).

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings as the primary assay.

  • Data Analysis: Compare the fluorescence signal from the wells containing the compound to the buffer-only wells. A significantly higher signal indicates autofluorescence.

Issue 2: Reduced Signal or Apparent Inhibition (Potential Quenching or Inner Filter Effect)

Symptoms:

  • A decrease in fluorescence signal that is not attributable to the biological activity being measured.

  • The compound appears as a potent inhibitor in the primary screen.

Troubleshooting Workflow:

A Unexpected Inhibition Observed B Perform Quenching Counter-Assay A->B C Does the compound reduce the signal of the free fluorophore? B->C D Yes: Compound is a Quencher/Absorber C->D Yes E No: Inhibition is likely real. Proceed with validation. C->E No F Mitigation Strategy 1: Change Fluorophore D->F G Mitigation Strategy 2: Orthogonal Assay D->G H Select a fluorophore with a different spectral profile F->H I Confirm activity using a non-fluorescence-based method (e.g., absorbance, luminescence) G->I

Caption: Workflow for identifying fluorescence quenching or inner filter effects.

Experimental Protocol: Fluorescence Quenching Counter-Assay

  • Generate Fluorescent Product: Run the primary enzymatic or binding assay to completion in a set of control wells to generate the fluorescent product.

  • Stop Reaction: Halt the reaction using a specific inhibitor or by denaturing the enzyme.

  • Compound Addition: Add this compound to these wells at the desired concentration.

  • Fluorescence Reading: Immediately read the fluorescence intensity and compare it to control wells where no test compound was added. A significant decrease in signal suggests quenching or an inner filter effect.

Issue 3: Inconsistent Results and High Well-to-Well Variability (Potential Precipitation and Light Scattering)

Symptoms:

  • Erratic data points in the dose-response curve.

  • Visible precipitate in the assay wells.

  • An increase in signal at high compound concentrations, particularly when read with bottom-reading optics.

Troubleshooting Workflow:

A Inconsistent Results / High Variability B Visual Inspection of Assay Plate A->B C Is there visible precipitate? B->C D Yes: Compound has poor solubility C->D Yes E No: Investigate other sources of error C->E No F Mitigation Strategy 1: Add Detergent D->F G Mitigation Strategy 2: Lower Compound Concentration D->G H Add 0.01% Triton X-100 or Tween-20 to assay buffer F->H I Determine the highest soluble concentration and re-screen G->I

Caption: Workflow for troubleshooting compound precipitation.

Experimental Protocol: Solubility Assessment

  • Buffer Preparation: Prepare the assay buffer with and without a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compound Addition: Add this compound at various concentrations to both buffers.

  • Visual and Instrumental Analysis: Visually inspect for turbidity. Additionally, measure light scattering using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Data Analysis: Determine the concentration at which precipitation or significant light scattering occurs. This will define the upper limit for the compound concentration in the assay.

Quantitative Data Summary

Since specific experimental data for this compound is not available, the following tables are provided as templates for researchers to organize their own findings when troubleshooting.

Table 1: Autofluorescence Check

Compound Concentration (µM)Fluorescence (RFU) - Compound OnlyFluorescence (RFU) - Buffer BlankSignal-to-Background Ratio
1
10
50

Table 2: Quenching Assessment

Compound Concentration (µM)Fluorescence (RFU) - Pre-formed Product + CompoundFluorescence (RFU) - Pre-formed Product Only% Signal Reduction
1
10
50

Table 3: Solubility and Light Scattering

Compound Concentration (µM)Absorbance at 600 nm (No Detergent)Absorbance at 600 nm (+0.01% Triton X-100)Visual Observation (Precipitate?)
1
10
50
100

By systematically applying these troubleshooting guides and control experiments, researchers can confidently determine whether an observed effect of this compound in a fluorescence assay is a genuine biological activity or an artifact of compound interference.

References

Matrix effects in analyzing 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in complex samples. The content addresses common issues related to matrix effects that can be encountered during liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analyte.[1][2][3]Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2] Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from interfering compounds.[2][4] Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4][5]
Inconsistent or Irreproducible Results Variable Matrix Effects: Differences in the composition of the matrix between individual samples can cause varying degrees of ion suppression or enhancement.[6][7]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. Prepare Matrix-Matched Calibrators: Construct calibration curves in a blank matrix that is as similar as possible to the study samples to compensate for consistent matrix effects.[5]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload or Contamination: High concentrations of the analyte or co-eluting matrix components can lead to poor chromatography.[8] Analyte Interaction with Metal Surfaces: Trifluoromethyl and nicotinamide groups can potentially interact with stainless steel components of the HPLC system.[9]Dilute the Sample: Reduces the likelihood of column overload. Improve Sample Cleanup: Removes interfering compounds that can affect peak shape.[2] Consider a Metal-Free or PEEK-Lined Column: This can mitigate interactions between the analyte and metal surfaces.[9]
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can elevate the baseline.[10] Dirty Ion Source: Contamination of the mass spectrometer's ion source is a common cause of high background.[10]Use High-Purity Solvents and Reagents: Ensure all chemicals are of LC-MS grade.[10] Clean the Ion Source: Follow the manufacturer's recommended procedure for cleaning the ion source.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, compromising the accuracy and reproducibility of quantification.[4][6] For a compound like this compound, which contains electron-withdrawing groups, efficient ionization is critical for sensitivity, making it susceptible to these interferences.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[4][5] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Analysis: The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix.[4][5] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this analyte?

A3: The optimal technique depends on the matrix complexity.

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide sufficient cleanup for complex matrices like plasma, often leaving phospholipids that cause ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.[1][10] The choice of extraction solvent is crucial and should be optimized for this compound.

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interfering compounds.[2] A mixed-mode or polymer-based sorbent could be effective for this analyte.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is highly recommended when analyzing this compound in complex biological matrices. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effects. This allows for reliable correction of signal variability, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on matrix effects and recovery for the analysis of this compound.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (in Neat Solution)Analyte Peak Area (in Spiked Matrix Extract)Matrix Effect (%)
Protein Precipitation (PPT)1,200,000750,000-37.5% (Suppression)
Liquid-Liquid Extraction (LLE)1,200,0001,050,000-12.5% (Suppression)
Solid-Phase Extraction (SPE)1,200,0001,150,000-4.2% (Suppression)

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100

Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery

Sample Preparation MethodPeak Area (Pre-extraction Spike)Peak Area (Post-extraction Spike)Extraction Recovery (%)
Protein Precipitation (PPT)720,000750,00096%
Liquid-Liquid Extraction (LLE)913,5001,050,00087%
Solid-Phase Extraction (SPE)1,069,5001,150,00093%

Extraction Recovery (%) is calculated as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Assessment

  • Prepare a working standard solution of this compound in the initial mobile phase composition.

  • Prepare a blank matrix extract by processing a sample of the blank biological matrix (e.g., plasma, tissue homogenate) using your chosen sample preparation method (PPT, LLE, or SPE).

  • Prepare Sample A: Add a known volume of the working standard solution to a vial and dilute with the mobile phase.

  • Prepare Sample B: Add the same volume of the working standard solution to an equal volume of the blank matrix extract.

  • Analyze both samples by LC-MS.

  • Calculate the matrix effect using the formula: Matrix Effect (%) = ((Peak Area of Sample B / Peak Area of Sample A) - 1) * 100.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Tissue) IS Add Internal Standard (SIL-IS) Sample->IS Cleanup Sample Cleanup (SPE, LLE, or PPT) IS->Cleanup Extract Clean Extract Cleanup->Extract LC LC Separation Extract->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Result Final Concentration Quant->Result

Caption: Analytical workflow for this compound.

Start Inconsistent or Low Analyte Signal? Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Improve Sample Prep (SPE or LLE) ME_Present->Optimize_SP Yes No_ME Consider Other Issues (e.g., Instrument Performance, Analyte Stability) ME_Present->No_ME No Optimize_LC Optimize LC Separation Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Method Use_SIL_IS->Revalidate End Method Acceptable Revalidate->End

Caption: Troubleshooting decision tree for matrix effects.

Analyte Analyte Ions (Target) Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet MS_Inlet Droplet->MS_Inlet Ion Evaporation (Competition for Charge and Surface Area)

References

Validation & Comparative

A Comparative Analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and Flonicamid: A Theoretical and Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 2,6-dichloro-4-(trifluoromethyl)nicotinamide and the established insecticide Flonicamid reveals significant structural similarities, yet a stark contrast in available biological data. While Flonicamid is a well-characterized pro-insecticide with a unique mode of action, a comprehensive understanding of the insecticidal potential of this compound is hampered by a lack of published experimental data on its biological activity. This guide provides a detailed comparison of their physicochemical properties, delves into the known mechanism of action of Flonicamid, and offers a theoretical analysis of how the structural differences in this compound might influence its potential as an insecticide.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties for both compounds is presented below. These properties can influence their environmental fate, bioavailability, and interaction with biological targets.

PropertyThis compoundFlonicamid
Molecular Formula C₇H₃Cl₂F₃N₂O[1]C₉H₆F₃N₃O[2][3][4]
Molecular Weight 259.01 g/mol [1][5]229.16 g/mol [2][4]
Melting Point 198-200 °C[5]157.5 °C[2][3]
Boiling Point 267 °C[5]406.6 °C (Predicted)[6]
Water Solubility Data not available5.2 g/L (at 20 °C)[2][4]
LogP (Octanol-Water Partition Coefficient) 2.5 (Computed)[1]0.30[2]
Vapor Pressure Data not available2.55 x 10⁻⁶ Pa (at 25 °C)[4]
Appearance SolidWhite to light beige solid/powder[2][4][7]

Flonicamid: A Pro-Insecticide with a Unique Mechanism of Action

Flonicamid is a systemic insecticide that is particularly effective against sucking insects like aphids, whiteflies, and thrips.[3] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, a chordotonal organ modulator.[3][4]

A key aspect of Flonicamid's activity is that it is a pro-insecticide . This means that the parent molecule itself is not the primary active agent. After ingestion by an insect, Flonicamid is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM) .[8]

TFNA-AM disrupts the function of chordotonal organs, which are sensory receptors in insects responsible for detecting sound, vibration, and gravity. This disruption leads to a rapid cessation of feeding, disorientation, and ultimately, starvation of the insect.

Flonicamid_Mechanism Flonicamid Flonicamid (Pro-insecticide) Metabolism Metabolic Conversion (in insect) Flonicamid->Metabolism Ingestion TFNA_AM 4-Trifluoromethylnicotinamide (TFNA-AM - Active Metabolite) Metabolism->TFNA_AM Chordotonal_Organ Chordotonal Organ (Sensory Receptor) TFNA_AM->Chordotonal_Organ Acts on Disruption Disruption of Sensory Function Chordotonal_Organ->Disruption Feeding_Cessation Feeding Cessation Disruption->Feeding_Cessation Starvation Starvation & Death Feeding_Cessation->Starvation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Insecticidal Bioassays cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Purity Purity Analysis (NMR, MS, HPLC) Synthesis->Purity Diet Diet Incorporation Assay (e.g., on aphids) Purity->Diet Topical Topical Application (e.g., on various insects) Purity->Topical Leaf_Dip Leaf-Dip/Systemic Assay (on plants) Purity->Leaf_Dip Feeding_Behavior Electropenetrography (EPG) (Feeding behavior analysis) Diet->Feeding_Behavior Metabolite Metabolite Identification (in insects) Topical->Metabolite Target_Site Target Site Identification (e.g., electrophysiology, binding assays) Metabolite->Target_Site

References

Comparing the efficacy of different nicotinamide analogs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive In Vitro Comparison of Nicotinamide Analogs' Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various nicotinamide analogs, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for further investigation in the fields of cancer biology, aging, and metabolic disorders.

Data Presentation: Comparative Efficacy of Nicotinamide Analogs

The following tables summarize the quantitative data on the in vitro efficacy of different classes of nicotinamide analogs, including NAMPT inhibitors, PARP inhibitors, sirtuin activators, and NAD+ precursors.

Table 1: In Vitro Potency of NAMPT Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line(s)Reference(s)
FK866NAMPTEnzymatic0.09-[1]
KPT-9274NAMPTCell-based (Viability)~10-100Various glioma cell lines[1]
GNE-617NAMPTEnzymatic5-[1]
LSN3154567NAMPTEnzymatic3.1-[1]
Nampt-IN-10NAMPTCell-based (Viability)5, 19A2780, CORL23[1]
DDY02NAMPT/PARP1Enzymatic10 (NAMPT), 50 (PARP1)MDA-MB-468[2]

Table 2: In Vitro Efficacy of PARP Inhibitors

CompoundTargetEffectConcentrationCell Line(s)Reference(s)
NicotinamidePARPInhibition of PARP activityStarts at 0.5 mM-[3]
3-AminobenzamidePARPInhibition of PARP activitySimilar to 1 mM Nicotinamide-[3]
OlaparibPARPSynergistic with NAMPT inhibitors-High-grade serous ovarian cancer[4]

Table 3: In Vitro Activity of Sirtuin-Activating Compounds (STACs)

CompoundTargetEffectEC1.5 (µM)Maximum ActivationReference(s)
ResveratrolSIRT1Activation46.2~2-fold[5]
SRT1720SIRT1Activation2.9~4.5-fold[5]
SRT2104SIRT1Activation--[5][6]

Table 4: Comparative Effects of NAD+ Precursors on Cell Viability and NAD+ Levels

CompoundEffectCell Line(s)ObservationsReference(s)
Nicotinamide Mononucleotide (NMN)Protects against cisplatin-induced DNA damage, increases NAD+ levelsHeLaSimilar efficacy to NR in rescuing cell viability, but NR showed better protection against DNA damage.[7][8]
Nicotinamide Riboside (NR)Protects against cisplatin-induced DNA damage, increases NAD+ levelsHeLaShowed better protective effect against cisplatin-induced DNA damage than NMN.[7][8]
Dihydronicotinamide Riboside (DNR)Increases NAD+ levels in vitro-Mentioned as an NAD+ precursor.[9][10]
Reduced Nicotinamide Mononucleotide (NMNH)Increases NAD+ levels in vitro-Mentioned as an NAD+ precursor.[9][10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro NAMPT Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available NAMPT activity assay kits.[11][12][13]

Principle: The assay measures the production of NADH, which is proportional to NAMPT activity, through a coupled enzymatic reaction.

Materials:

  • Recombinant NAMPT enzyme

  • NAMPT assay buffer

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • ATP

  • WST-1 reagent

  • Test inhibitor (e.g., FK866)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate assay buffer. Create a serial dilution of the test inhibitor to determine a range of concentrations.

  • Enzyme and Inhibitor Addition: In a 384-well plate, add the NAMPT enzyme solution to each well. Subsequently, add the serially diluted test inhibitor or controls (positive control inhibitor like FK866 and a vehicle control).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix containing NAM, PRPP, NMNAT, ADH, ethanol, and ATP. Initiate the enzymatic reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Subtract the background fluorescence (wells without NAMPT) from all readings. Plot the inhibitor concentration versus the percentage of NAMPT activity to determine the IC50 value.

Protocol 2: Cell Viability Assay (Luminescent)

This protocol assesses the cytotoxic effect of nicotinamide analogs on cancer cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (nicotinamide analog)

  • Vehicle control (e.g., DMSO)

  • 96-well white-walled, clear-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control. For rescue experiments with NAMPT inhibitors, a parallel set of dilutions containing nicotinic acid can be prepared.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the compound concentration versus cell viability to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Measurement of Intracellular NAD+ Levels (Bioluminescent)

This protocol is for quantifying intracellular NAD+ levels in response to treatment with nicotinamide analogs.[14]

Materials:

  • Cells of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • NAD+/NADH-Glo™ Assay kit

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.

  • Sample Preparation (Cell Lysis): After treatment, remove the culture medium and wash the cells with cold PBS. To measure total NAD+/NADH, add the NAD/NADH-Glo™ Detection Reagent directly to the cells, which contains a detergent for cell lysis. For separate measurement of NAD+ and NADH, perform acid/base extraction as per the kit's instructions.

  • Bioluminescent Assay: Add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well containing the cell lysate. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Generate a standard curve using the provided NAD+ standards. Calculate the concentration of NAD+ in the samples based on the standard curve and normalize the results to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro comparison of nicotinamide analogs.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes Sirtuins Sirtuins NAD->Sirtuins Co-substrate PARPs PARPs NAD->PARPs Co-substrate Sirtuins->NAM Byproduct Cellular_Functions Cellular Functions (Metabolism, DNA Repair) Sirtuins->Cellular_Functions PARPs->NAM Byproduct PARPs->Cellular_Functions NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866) NAMPT_Inhibitors->NAMPT Inhibit

Figure 1. The NAD+ Salvage Pathway and points of intervention.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture treatment Treatment with Nicotinamide Analogs start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay incubation->viability enzyme Enzyme Inhibition Assay (NAMPT, PARP) incubation->enzyme nad_level Intracellular NAD+ Level Measurement incubation->nad_level data_analysis Data Analysis (IC50, GI50, etc.) viability->data_analysis enzyme->data_analysis nad_level->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Figure 2. General workflow for in vitro comparison of nicotinamide analogs.

NAMPT_Signaling_Crosstalk cluster_downstream Downstream Effects cluster_crosstalk Crosstalk with Oncogenic Pathways NAMPT_inhibitor NAMPT Inhibitor NAMPT NAMPT NAMPT_inhibitor->NAMPT inhibits NAD_depletion NAD+ Depletion NAMPT->NAD_depletion leads to AKT AKT Pathway NAMPT->AKT activates ERK ERK1/2 Pathway NAMPT->ERK activates SIRT1_inhibition SIRT1 Activity ↓ NAD_depletion->SIRT1_inhibition PARP_inhibition PARP Activity ↓ NAD_depletion->PARP_inhibition Energy_crisis Energy Crisis (ATP Depletion) NAD_depletion->Energy_crisis Cell_death Cancer Cell Apoptosis/Death SIRT1_inhibition->Cell_death PARP_inhibition->Cell_death Energy_crisis->Cell_death

Figure 3. Signaling consequences of NAMPT inhibition in cancer cells.

References

Comparative Analysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Guide to Cross-Reactivity and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, understanding its target specificity and potential for cross-reactivity is paramount. While direct cross-reactivity studies on this specific molecule are not extensively published, this guide provides a comparative framework based on a closely related analog, 4-trifluoromethylnicotinamide (TFNA-AM), the active metabolite of the insecticide Flonicamid. This guide also details robust experimental protocols to enable the independent characterization of this compound.

Comparative Landscape: Potential Mechanisms of Action

A structurally similar compound, 4-trifluoromethylnicotinamide (TFNA-AM), has been identified as a potent modulator of chordotonal organs in insects.[1] Flonicamid itself is considered a pro-insecticide, with TFNA-AM being the biologically active molecule.[1][2] The mechanism of TFNA-AM involves the disruption of transduction and mechanical amplification in antennal chordotonal neurons.[1] While it does not appear to act directly on TRPV channels, evidence suggests it functions upstream in a pathway that leads to their activation.[1]

This information provides a valuable starting point for investigating the mechanism of action of this compound. The presence of the trifluoromethylnicotinamide scaffold suggests a potential for similar biological activity. However, the addition of two chlorine atoms at the 2 and 6 positions of the pyridine ring will significantly alter the electronic and steric properties of the molecule, which could lead to a different target profile and cross-reactivity.

Data Presentation: A Framework for Analysis

Due to the absence of publicly available cross-reactivity data for this compound, the following table serves as a template for researchers to summarize their findings from the experimental protocols detailed below. This structured approach will facilitate a direct comparison with known data for alternative compounds.

Table 1: Comparative Kinase Inhibition Profile

Target KinaseThis compound IC₅₀ (nM)Alternative Compound 1 IC₅₀ (nM)Alternative Compound 2 IC₅₀ (nM)
Primary Target Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Off-Target Kinase AExperimental DataLiterature/Experimental DataLiterature/Experimental Data
Off-Target Kinase BExperimental DataLiterature/Experimental DataLiterature/Experimental Data
Off-Target Kinase CExperimental DataLiterature/Experimental DataLiterature/Experimental Data
...Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Experimental Protocols

To elucidate the cross-reactivity profile of this compound, a multi-faceted approach is recommended. The following are detailed methodologies for key experiments.

Kinase Profiling Using a Broad Panel Kinase Assay

This protocol outlines a general procedure for screening the compound against a large panel of kinases to identify primary targets and off-targets.

Objective: To determine the inhibitory activity of this compound against a diverse panel of human kinases.

Materials:

  • This compound

  • Kinase panel (e.g., commercial services offering >400 kinases)

  • Kinase-specific substrates

  • ATP

  • Assay buffer

  • Detection reagents (e.g., radiometric, fluorescence, or luminescence-based)

  • Microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the kinase, its specific substrate, and the compound at a fixed concentration (e.g., 10 µM for initial screening).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.[3]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).

Determination of IC₅₀ Values for Hits

For kinases showing significant inhibition in the initial screen, a dose-response study should be performed to determine the half-maximal inhibitory concentration (IC₅₀).

Objective: To quantify the potency of this compound against specific kinases.

Procedure:

  • Serial Dilution: Prepare serial dilutions of the compound in the assay buffer.

  • Assay Setup: Set up the kinase reaction as described above, with each dilution of the compound.

  • Data Collection: Measure the kinase activity at each compound concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context.

Objective: To confirm the binding of this compound to its target protein(s) in intact cells.

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity analysis of this compound.

G Hypothesized Signaling Pathway of TFNA-AM cluster_0 Upstream Regulation cluster_1 TRPV Channel Activation TFNA-AM TFNA-AM Unknown Target(s) Unknown Target(s) TFNA-AM->Unknown Target(s) Acts on TRPV Channel TRPV Channel Unknown Target(s)->TRPV Channel Leads to Activation Ca2+ Influx Ca2+ Influx TRPV Channel->Ca2+ Influx Disruption of\nChordotonal Organ Function Disruption of Chordotonal Organ Function Ca2+ Influx->Disruption of\nChordotonal Organ Function

Caption: Hypothesized signaling pathway for 4-trifluoromethylnicotinamide (TFNA-AM).

G Experimental Workflow for Kinase Inhibitor Profiling Start Start Broad Panel Kinase Screen Broad Panel Kinase Screen Start->Broad Panel Kinase Screen Identify Hits (>50% Inhibition) Identify Hits (>50% Inhibition) Broad Panel Kinase Screen->Identify Hits (>50% Inhibition) Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Identify Hits (>50% Inhibition)->Dose-Response (IC50 Determination) Yes End End Identify Hits (>50% Inhibition)->End No Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Dose-Response (IC50 Determination)->Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA)->End

Caption: Workflow for identifying and validating kinase inhibitor targets.

G Logical Framework for Comparative Analysis Target Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinamide Structural Similarity Structural Similarity Target Compound->Structural Similarity Comparator Compound 4-trifluoromethylnicotinamide (TFNA-AM) Comparator Compound->Structural Similarity Hypothesized Shared Mechanism Hypothesized Shared Mechanism Structural Similarity->Hypothesized Shared Mechanism Experimental Validation Kinase Profiling CETSA Functional Assays Hypothesized Shared Mechanism->Experimental Validation Divergent Activity Unique Targets or Altered Potency Experimental Validation->Divergent Activity

Caption: Logical approach for comparing the target compound to a known analog.

References

Validating the target engagement of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the validation of target engagement is a critical step to ensure that a therapeutic candidate interacts with its intended molecular target in a cellular context. This guide provides a comparative analysis of methodologies for validating the target engagement of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and its analogs, with a focus on robust experimental techniques and data interpretation. While specific data for this compound is not extensively available in public literature, we will use the well-characterized analog, 4-trifluoromethylnicotinamide (TFNA-AM), the active metabolite of the insecticide flonicamid, as a primary example to illustrate the principles and workflows.

Target Profile: 4-Trifluoromethylnicotinamide (TFNA-AM)

TFNA-AM is a potent modulator of chordotonal organs, which are mechanosensory organs in insects responsible for hearing and proprioception.[1] It is the active form of the pro-insecticide flonicamid.[1][2] The primary target of TFNA-AM is believed to be upstream of the Transient Receptor Potential Vanilloid (TRPV) channels in these sensory neurons.[1] Its action leads to an increase in intracellular calcium, disrupting the normal function of the chordotonal organs and causing symptoms like loss of coordination in insects.[1]

Comparative Analysis of Chordotonal Organ Modulators

The functional effects of TFNA-AM are comparable to other known chordotonal organ modulator insecticides. A comparison of their observed effects is summarized below.

CompoundChemical ClassObserved Biological EffectMechanism of Action
4-Trifluoromethylnicotinamide (TFNA-AM) PyridinecarboxamidePotently stimulates locust and fly chordotonal organs, leading to leg extension and disruption of negative gravitaxis.[1]Acts upstream in a pathway that leads to TRPV channel activation.[1]
Pymetrozine Pyridine azomethineSimilar symptoms to flonicamid in aphids; causes locusts to extend their hindlegs.[1]TRPV channel agonist.[1]
Pyrifluquinazon QuinazolineSimilar symptoms to flonicamid in aphids.[1]TRPV channel agonist.[1]
Afidopyropen PyropeneSimilar symptoms to flonicamid in aphids.[1]TRPV channel agonist.[1]

Experimental Protocols for Target Engagement Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3][4][5]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture target cells (e.g., insect cell line expressing the putative target, or a relevant mammalian cell line for toxicity/off-target studies) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound (e.g., TFNA-AM) or a vehicle control. Incubate for a specified period to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Unbound proteins will denature and aggregate at elevated temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction. This can be done using:

      • Western Blotting: For specific target proteins, using a primary antibody against the protein of interest.

      • Mass Spectrometry (MS): For proteome-wide analysis to identify on- and off-targets.[6]

Data Presentation: Hypothetical CETSA Results for TFNA-AM

The following table illustrates how CETSA data can be presented to show target stabilization.

TreatmentTemperature (°C)Relative Amount of Soluble Target Protein (%)
Vehicle40100
Vehicle5085
Vehicle6040
Vehicle7010
TFNA-AM (10 µM) 40100
TFNA-AM (10 µM) 5095
TFNA-AM (10 µM) 6075
TFNA-AM (10 µM) 7030

A rightward shift in the melting curve for the compound-treated group indicates target engagement and stabilization.

Visualizing Workflows and Pathways

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_workflow CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate Heat Shock Heat Shock Compound Treatment->Heat Shock Apply thermal gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Release proteins Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble/insoluble Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Isolate soluble fraction Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification Western Blot / MS

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_pathway Proposed Signaling Pathway TFNA-AM TFNA-AM Upstream Target Upstream Target TFNA-AM->Upstream Target Binds/Activates TRPV Channel TRPV Channel Upstream Target->TRPV Channel Activates Ca2+ Influx Ca2+ Influx TRPV Channel->Ca2+ Influx Mediates Disrupted Neuronal Function Disrupted Neuronal Function Ca2+ Influx->Disrupted Neuronal Function Leads to

Caption: Proposed signaling pathway for TFNA-AM.

This guide provides a framework for researchers and scientists to approach the validation of target engagement for novel compounds like this compound by leveraging data from close analogs and employing robust methodologies such as CETSA. The combination of comparative analysis, detailed protocols, and clear visualizations is essential for the objective evaluation of a compound's performance and mechanism of action.

References

Orthogonal Assays to Confirm the Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of orthogonal assays to confirm the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The following sections detail experimental protocols and present comparative data from well-characterized NAMPT inhibitors to serve as a benchmark for evaluating this compound.

Introduction to NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is critical for maintaining cellular NAD+ levels, which are essential for various cellular processes, including redox reactions, DNA repair, and cell signaling.[1][2] Cancer cells, due to their high metabolic rate and reliance on NAD+-dependent enzymes like PARPs and sirtuins, are particularly vulnerable to the depletion of NAD+.[3][4] Consequently, NAMPT has emerged as a promising therapeutic target in oncology.[5]

Inhibitors of NAMPT block the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to a rapid decline in intracellular NAD+ levels.[6] This depletion of the NAD+ pool triggers a cascade of events, including metabolic collapse and, ultimately, apoptotic cell death in cancer cells.[4]

This guide outlines a series of orthogonal assays to robustly characterize the activity of novel NAMPT inhibitors like this compound. These assays are designed to confirm on-target engagement, assess cellular activity, and elucidate the mechanism of action.

Comparative Data of Known NAMPT Inhibitors

While specific data for this compound is not yet publicly available, the following tables provide a summary of the activity of well-established NAMPT inhibitors. This data serves as a reference for the expected performance of a potent and selective NAMPT inhibitor.

Table 1: Biochemical Activity of NAMPT Inhibitors

CompoundTargetIC50 (nM)Assay Type
FK866NAMPT1.60 ± 0.32Recombinant Human NAMPT Enzyme Assay
MS0NAMPT9.08 ± 0.90Recombinant Human NAMPT Enzyme Assay
A4276NAMPT492Purified NAMPT Enzyme Assay
KPT-9274NAMPT, PAK4Not ReportedDual Inhibitor
GNE-617NAMPTNot ReportedNovel NAMPT Inhibitor

Data sourced from multiple preclinical studies.[5][7]

Table 2: Cellular Activity of NAMPT Inhibitors

CompoundCell LineIC50 (nM)Assay Type
FK866HepG22.21 ± 0.21Cell Viability (CCK-8)
MS0HepG2510.01 ± 162.09Cell Viability (CCK-8)
A4276NAPRT-deficient cancer cellsPotentCell Viability
KPT-9274Various Glioma Cells100 - 1000Cell Viability
STF-118804293T (control)17Cell Viability
STF-118804293T (NAMPT overexpressing)106Cell Viability

Data sourced from multiple preclinical studies.[5][8][7]

Experimental Protocols

The following are detailed protocols for key orthogonal assays to characterize the activity of this compound.

Biochemical NAMPT Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of NAMPT.

Principle: The assay quantifies the production of NAD+ in a coupled enzyme reaction. NAMPT converts nicotinamide and PRPP to NMN, which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme to reduce a substrate, leading to a detectable signal (e.g., colorimetric or fluorescent).

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • NAD+ cycling enzyme and substrate (e.g., from a commercial kit)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., FK866)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 384-well plate, add the diluted compounds. Include wells with vehicle control (e.g., DMSO) and no-enzyme controls.

  • Add the NAMPT enzyme to all wells except the no-enzyme controls and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding a substrate mix containing NAM and PRPP.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the NMNAT and the NAD+ cycling reaction components.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay

This assay assesses the cytotoxic effect of the test compound on cancer cells.

Principle: Various methods can be used to measure cell viability, including those that assess metabolic activity (e.g., MTT, MTS, resazurin reduction) or ATP content.[9][10][11] A decrease in the signal indicates a reduction in cell viability.

Materials:

  • Cancer cell line of interest (e.g., A2780, HCT-116)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., FK866)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and positive control. Include vehicle-treated control wells.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.

Intracellular NAD+ Level Measurement

This assay confirms that the cytotoxic effect of the test compound is due to the depletion of intracellular NAD+.[12][13]

Principle: Intracellular NAD+ levels are quantified using a specific NAD+ cycling assay or by LC-MS/MS.[14]

Materials:

  • Cancer cell line

  • Test compound

  • Positive control (e.g., FK866)

  • NAD+ extraction buffer

  • NAD+/NADH quantification kit or access to LC-MS/MS instrumentation

Procedure:

  • Seed cells in a multi-well plate and treat with the test compound at various concentrations and time points.

  • Lyse the cells using the NAD+ extraction buffer.

  • Follow the protocol of the NAD+/NADH quantification kit to measure the NAD+ levels in the cell lysates. Alternatively, analyze the lysates by LC-MS/MS.

  • Normalize the NAD+ levels to the protein concentration of each sample.

  • Plot the NAD+ levels as a function of compound concentration or time.

Nicotinic Acid (NA) Rescue Assay

This assay is a crucial orthogonal experiment to confirm that the compound's activity is specifically mediated through the NAMPT pathway.[15][16][17]

Principle: Cells can also synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway, which bypasses NAMPT.[18][19] If the cytotoxicity of a compound is due to NAMPT inhibition, co-treatment with NA should rescue the cells from death.[15]

Materials:

  • Cancer cell line (ideally one known to have a functional Preiss-Handler pathway, e.g., HCT-116)

  • Test compound

  • Nicotinic acid (NA)

  • Cell viability reagent

Procedure:

  • Follow the protocol for the cellular viability assay.

  • In a parallel set of experiments, co-treat the cells with the test compound and a fixed concentration of NA (e.g., 10 µM).

  • After the incubation period, measure cell viability.

  • Compare the IC50 values of the test compound in the presence and absence of NA. A significant rightward shift in the IC50 curve in the presence of NA indicates a specific on-target effect on NAMPT.

Visualizations

Signaling Pathway

NAMPT_Pathway cluster_cell Cancer Cell cluster_processes Cellular Processes NAM Nicotinamide (NAM) NAMPT_enzyme NAMPT NAM->NAMPT_enzyme PRPP PRPP PRPP->NAMPT_enzyme NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Metabolism Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Gene_Regulation Gene Regulation (Sirtuins) NAD->Gene_Regulation NAD_depletion NAD+ Depletion NAMPT_enzyme->NMN NMNAT->NAD Cell_Death Apoptosis Metabolism->Cell_Death DNA_Repair->Cell_Death Gene_Regulation->Cell_Death Inhibitor This compound Inhibitor->NAMPT_enzyme NAD_depletion->Metabolism Inhibition NAD_depletion->DNA_Repair Inhibition NAD_depletion->Gene_Regulation Inhibition

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_primary Primary Assays cluster_secondary Secondary / Orthogonal Assays cluster_outcome Outcome Biochemical Biochemical Assay (NAMPT Inhibition, IC50) NAD_Measurement Intracellular NAD+ Measurement (Confirm On-Target Effect) Biochemical->NAD_Measurement Cell_Viability Cell Viability Assay (Cytotoxicity, IC50) Cell_Viability->NAD_Measurement Rescue_Assay Nicotinic Acid Rescue (Confirm Pathway Specificity) NAD_Measurement->Rescue_Assay Confirmation Confirmation of NAMPT Inhibitor Activity Rescue_Assay->Confirmation

Caption: Orthogonal assay workflow for confirming NAMPT inhibitor activity.

References

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Nicotinamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chlorinated and non-chlorinated nicotinamides is crucial for leveraging their distinct properties. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and development decisions.

Nicotinamide, a form of vitamin B3, and its derivatives are fundamental molecules in cellular metabolism, primarily for their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The introduction of chlorine atoms onto the nicotinamide scaffold dramatically alters its biological activity, leading to a class of compounds with applications distinct from their non-chlorinated counterparts. This comparison delves into the key differences in their biological effects, safety profiles, and the experimental methodologies used to evaluate them.

Performance and Biological Activity

The primary distinction between non-chlorinated and chlorinated nicotinamides lies in their principal biological activities. Non-chlorinated nicotinamides are central to cellular energy metabolism, while chlorinated derivatives have been predominantly developed for their potent, and often toxic, effects in other applications.

Non-Chlorinated Nicotinamides:

  • Role as NAD+ Precursors: Non-chlorinated nicotinamides, such as nicotinamide itself, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN), are key components of the NAD+ salvage pathway.[1] This pathway recycles nicotinamide to synthesize NAD+, a critical cofactor for hundreds of enzymatic reactions involved in metabolism, DNA repair, and cell signaling.[1][2] Supplementation with these precursors has been shown to boost cellular NAD+ levels.[3]

  • Enzyme Inhibition: Certain non-chlorinated nicotinamide derivatives have been investigated as inhibitors of various enzymes. For example, they have been studied as potential inhibitors of sirtuins, a class of NAD+-dependent deacetylases, although high doses of nicotinamide can have an inhibitory effect.[4]

Chlorinated Nicotinamides:

  • Fungicidal and Herbicidal Activity: A significant body of research focuses on chlorinated nicotinamide derivatives for agricultural applications.[5][6] Compounds like boscalid, which contains a 2-chloronicotinamide moiety, are effective fungicides.[6] Their mechanism of action often involves the disruption of fungal cell wall integrity or other essential cellular processes.[6][7]

  • Anticancer and Antimicrobial Potential: Some chlorinated nicotinamide derivatives have been explored for their potential as anticancer and antimicrobial agents.[8][9] For instance, certain derivatives have shown activity against various cancer cell lines and bacterial strains.[8][9][10] The presence of chlorine can significantly alter the molecule's interaction with biological targets.[10]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the two classes of nicotinamides.

Table 1: Comparative Biological Activity

FeatureNon-Chlorinated NicotinamidesChlorinated Nicotinamides
Primary Role NAD+ Precursor, Enzyme ModulatorFungicide, Herbicide, Potential Anticancer/Antimicrobial
Key Examples Nicotinamide, Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN)Boscalid, Diflufenican, 2-Chloronicotinamide
Mechanism of Action NAD+ Salvage Pathway, Sirtuin Inhibition (at high doses)Disruption of Fungal Cell Wall, Inhibition of Carotenoid Biosynthesis
Typical Bioactivity Range Micromolar to Millimolar for NAD+ boostingNanomolar to Micromolar for fungicidal/herbicidal activity

Table 2: Comparative Safety and Toxicity

FeatureNon-Chlorinated NicotinamidesChlorinated Nicotinamides
General Safety Profile Generally recognized as safe (GRAS) for nicotinamide (Vitamin B3)Varies significantly; parent chloropyridines can be toxic
Known Toxic Effects High doses of nicotinic acid can cause flushing; nicotinamide is generally well-tolerated[4]o-Chloropyridine is a potent bacterial mutagen and can cause liver and kidney damage in animal studies[11][12]
LD50 (Oral, Rat) - Representative Compound Nicotinamide: ~3500 mg/kgo-Chloropyridine: ~100 mg/kg[12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of nicotinamide derivatives.

Synthesis of Nicotinamide Derivatives

Synthesis of Non-Chlorinated Nicotinamides:

The synthesis of non-chlorinated nicotinamide derivatives often involves the amidation of nicotinic acid.

  • Method:

    • Activate nicotinic acid by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13]

    • React the resulting nicotinoyl chloride with a desired amine in the presence of a base (e.g., triethylamine) to form the corresponding nicotinamide derivative.[13]

    • Purify the product using techniques such as recrystallization or column chromatography.

Synthesis of Chlorinated Nicotinamides:

The synthesis of chlorinated nicotinamides typically starts with a chlorinated nicotinic acid precursor.

  • Method:

    • Begin with a chlorinated nicotinic acid, such as 2-chloronicotinic acid.

    • Convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride.[14]

    • Couple the acyl chloride with an appropriate amine to yield the final chlorinated nicotinamide product.[5][14]

    • Purification is typically achieved through recrystallization or chromatography.

Biochemical Assays

NAD+ Quantification Assay:

This assay is crucial for evaluating the efficacy of non-chlorinated nicotinamides as NAD+ precursors.

  • Principle: This assay measures the intracellular concentration of NAD+.

  • Procedure:

    • Lyse cells to release intracellular contents.

    • Use a commercial NAD+/NADH quantification kit, which typically employs an enzyme cycling reaction.

    • In this reaction, NAD+ is reduced to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.

    • The signal intensity is proportional to the amount of NAD+ in the sample and is quantified using a standard curve.[15]

Antifungal Susceptibility Testing:

This assay is used to determine the minimum inhibitory concentration (MIC) of chlorinated nicotinamides against fungal pathogens.

  • Principle: The broth microdilution method is a standard procedure to assess antifungal activity.

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target fungus (e.g., Candida albicans).

    • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6]

Visualizing Key Pathways and Workflows

NAD+ Salvage Pathway

This pathway illustrates how non-chlorinated nicotinamides are utilized by cells to synthesize NAD+.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD

Caption: The NAD+ salvage pathway converts nicotinamide (NAM) to NAD+.

Experimental Workflow for Antifungal Activity Screening

This workflow outlines the steps involved in testing the efficacy of chlorinated nicotinamides against fungal strains.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Chlorinated Nicotinamide Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Fungal_Prep Prepare Standardized Fungal Inoculum Fungal_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining the antifungal activity of chlorinated nicotinamides.

Logical Relationship: Structure and Activity

This diagram illustrates the fundamental relationship between the chemical structure of nicotinamides and their resulting biological activity.

Structure_Activity_Relationship cluster_non_chlorinated Non-Chlorinated Nicotinamide cluster_chlorinated Chlorinated Nicotinamide Non_Cl_Structure Pyridine Ring + Amide Group Non_Cl_Activity NAD+ Precursor Activity Non_Cl_Structure->Non_Cl_Activity Leads to Cl_Structure Chlorinated Pyridine Ring + Amide Group Cl_Activity Fungicidal/Herbicidal Activity Cl_Structure->Cl_Activity Leads to

Caption: Impact of chlorination on the biological activity of nicotinamides.

References

Benchmarking 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature defining the specific biological target or mechanism of action for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Consequently, a direct benchmarking against known inhibitors is not feasible.

To demonstrate the methodology and format of a comparison guide for researchers, scientists, and drug development professionals, this document presents a hypothetical scenario. In this scenario, we will assume that this compound, hereafter referred to as DCTN, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized protein kinase implicated in various cancers. This guide will, therefore, benchmark the hypothetical activity of DCTN against established EGFR inhibitors.

Comparative Performance of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of DCTN (hypothetical value) and several well-known EGFR inhibitors against wild-type EGFR. Lower IC50 values are indicative of higher potency.

InhibitorTarget(s)IC50 (nM) for Wild-Type EGFR
DCTN (Hypothetical) EGFR25
GefitinibEGFR18.2 - 75[1][2]
ErlotinibEGFR0.1 (µM)[1]
LapatinibEGFR, HER20.16 (µM)[1]
DacomitinibEGFR, HER2, HER40.029 - 0.063 (µM)[1]
OsimertinibEGFR54.3 - 57.8[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assays commonly used to determine the inhibitory activity of compounds against EGFR.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reagent Preparation : Prepare a 10 mM stock solution of the test compound (e.g., DCTN) in 100% DMSO. Create serial dilutions of the compound in kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT).[3]

  • Assay Plate Setup : Add 1 µL of the diluted test compound or control to the wells of a 384-well plate.[3] Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (no inhibitor) control.

  • Kinase Reaction : Add 2 µL of recombinant human EGFR enzyme and 2 µL of a substrate/ATP mixture to each well to initiate the reaction.[3] The final reaction should contain a defined concentration of EGFR (e.g., 4ng) and ATP (e.g., 5µM).[3]

  • Incubation : Incubate the reaction plate at room temperature for a specified period, typically 60 minutes.

  • Signal Generation : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Luminescence Detection : Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of an inhibitor on the proliferation of cancer cell lines that overexpress EGFR.

  • Cell Seeding : Plate a human cancer cell line known to overexpress EGFR (e.g., A431) in a 96-well plate at a density of 3,000 to 5,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Prepare serial dilutions of the test compound in the complete growth medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation : Incubate the plate for 72 hours under the same conditions.[4]

  • Viability Measurement : Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[4] The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.[4]

  • Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Visualizations

Diagrams are provided to illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds DCTN DCTN (Inhibitor) DCTN->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by DCTN.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_readout Readout cluster_analysis Analysis A1 Prepare serial dilutions of DCTN & controls B1 Add compounds to plates A1->B1 A2 Prepare assay plates (cells or enzyme) A2->B1 B2 Incubate for defined period B1->B2 C1 Add detection reagents B2->C1 C2 Measure signal (Luminescence/Absorbance) C1->C2 D1 Calculate % inhibition or % viability C2->D1 D2 Plot dose-response curve and determine IC50 D1->D2

Caption: General workflow for in vitro inhibitor screening.

References

The Structure-Activity Relationship of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dichloro-4-(trifluoromethyl)nicotinamide scaffold is a key pharmacophore in the development of various bioactive compounds. Its unique electronic and steric properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it a versatile starting point for the design of targeted therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing on experimental data from studies on analogous nicotinamide compounds to inform future drug discovery efforts.

Core Structure and Key Features

The foundational molecule, this compound, possesses several key features that influence its biological activity and potential for derivatization:

  • Pyridine Ring: A central aromatic heterocycle, amenable to substitution.

  • Dichlorination (Positions 2 and 6): These substitutions significantly impact the electronics of the pyridine ring, enhancing its electrophilicity and potentially influencing binding interactions.

  • Trifluoromethyl Group (Position 4): This potent electron-withdrawing group can enhance metabolic stability, membrane permeability, and binding affinity.

  • Carboxamide Group (Position 3): This functional group is a key site for modification, allowing for the introduction of various substituents to explore interactions with target proteins.

Structure-Activity Relationship Analysis

While a comprehensive SAR study on a complete series of this compound derivatives is not extensively documented in a single source, we can infer key relationships by comparing analogs from various studies. The following sections detail the impact of modifications at different positions on the biological activity of related nicotinamide scaffolds.

Modifications of the Carboxamide Group

The amide moiety is a primary point of diversification. Studies on related nicotinamide derivatives, such as those targeting succinate dehydrogenase (SDH) and fungal growth, reveal critical insights.

A series of N-(thiophen-2-yl) nicotinamide derivatives, including 5,6-dichloro analogs, were synthesized and evaluated for their fungicidal activity against cucumber downy mildew. The results highlight the importance of the substituent on the thiophene ring attached to the nicotinamide core.

CompoundEC₅₀ (mg/L) vs. Cucumber Downy Mildew
4a OC₂H₅CH₃CN4.69
4f OC₂H₅CH₃CN1.96
4o -CH₃CONHCH₃-
4p -CH₃CONH-cyclopropyl-

Note: Compounds 4o and 4p are 5,6-dichloro-N-(thiophen-2-yl)nicotinamide derivatives. While specific EC₅₀ values against cucumber downy mildew are not provided for 4o and 4p in the cited text, their inclusion in a study focused on potent fungicidal agents suggests their relevant biological activity.

SAR Insights:

  • Ester and Cyano Groups on the Thiophene Ring: The combination of an ethyl carboxylate (R¹) and a cyano group (R³) on the thiophene moiety, as seen in the highly active compound 4f , appears to be beneficial for fungicidal activity.

  • Amide Substituents: The replacement of the ester and cyano groups with a methylcarbamoyl or cyclopropylcarbamoyl group (compounds 4o and 4p ) represents a common strategy to explore hydrogen bonding interactions and modulate physicochemical properties.

Modifications of the Pyridine Ring

The substitution pattern on the pyridine ring is crucial for activity. While this guide focuses on the 2,6-dichloro-4-(trifluoromethyl) scaffold, comparing it with analogs having different substitutions provides valuable context. For instance, in the development of succinate dehydrogenase inhibitors, a diarylamine-modified scaffold was attached to a nicotinamide core. While the core differs, the general principles of substitution on the pyridine ring are informative.

The fungicidal activity of these compounds was evaluated against several phytopathogenic fungi.

CompoundInhibition (%) against Botrytis cinerea at 50 µg/mLIC₅₀ (µM) against SDH
4a 40.54-
4b -3.18
4f --

Note: The core of these compounds is a nicotinamide with a diarylamine modification, not the 2,6-dichloro-4-(trifluoromethyl) structure. However, this data illustrates how modifications to the nicotinamide scaffold impact biological activity.

SAR Insights:

  • Importance of Substitution: The data suggests that even moderate substitutions on the nicotinamide scaffold can lead to significant biological activity. The specific nature and position of these substituents are critical determinants of potency and selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. Below are representative protocols for the synthesis and biological evaluation of nicotinamide derivatives, based on published methods.

General Synthesis of N-Substituted Nicotinamide Derivatives

A common method for synthesizing N-substituted nicotinamide derivatives involves the acylation of an amine with a nicotinoyl chloride.

Step 1: Formation of the Acyl Chloride To a solution of the corresponding nicotinic acid (e.g., 5,6-dichloronicotinic acid) in an appropriate solvent such as CH₂Cl₂ is added oxalyl chloride dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred at room temperature for several hours and then concentrated under reduced pressure to yield the acyl chloride.

Step 2: Amide Coupling The resulting acyl chloride is then reacted with a substituted amine (e.g., a substituted thiophen-2-amine) in the presence of a base (like triethylamine or pyridine) in a solvent such as CH₂Cl₂. The reaction mixture is stirred until completion, after which it is worked up by washing with water and brine, drying the organic layer, and concentrating it. The crude product is then purified by chromatography.

In Vitro Fungicidal Bioassay

The fungicidal activity of the synthesized compounds can be evaluated using a mycelial growth inhibition assay.

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dosing: The stock solutions are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus (e.g., Botrytis cinerea) is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Evaluation: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a solvent-only control. The EC₅₀ value is then determined.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in drug discovery.

Synthesis_Workflow Nicotinic_Acid Substituted Nicotinic Acid Acyl_Chloride Acyl Chloride Intermediate Nicotinic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.) Target_Compound Target Nicotinamide Derivative Acyl_Chloride->Target_Compound Base Amine Substituted Amine Amine->Target_Compound

Caption: General synthetic workflow for N-substituted nicotinamide derivatives.

Biological_Screening_Workflow Start Synthesized Compounds Primary_Screening Primary Screening (e.g., Fungicidal Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50/IC50 Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Selection Dose_Response->Lead_Compound

Caption: Workflow for the biological evaluation of synthesized compounds.

SAR_Logic Core 2,6-Dichloro-4-(CF3) Nicotinamide Scaffold Modification Chemical Modification Core->Modification Analogs Library of Analogues Modification->Analogs Bioassay Biological Assay Analogs->Bioassay Data Activity Data (e.g., EC50) Bioassay->Data SAR Structure-Activity Relationship Data->SAR

Caption: Logical flow for establishing a structure-activity relationship.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on its derivatives are limited in the public domain, analysis of structurally related compounds provides valuable guidance for future design strategies. Modifications to the carboxamide group, in particular, offer a rich avenue for optimizing biological activity. The strategic combination of the dichlorinated, trifluoromethyl-substituted pyridine core with diverse amide substituents is a key strategy for developing potent and selective modulators of various biological targets. Further systematic exploration of this scaffold is warranted to unlock its full therapeutic potential.

Navigating the Synthesis of Trifluoromethylnicotinamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethylnicotinamides are a critical class of compounds in modern drug discovery and development, serving as key building blocks for a range of therapeutic agents. The introduction of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a side-by-side comparison of various synthetic routes to different isomers of trifluoromethylnicotinamide, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The following sections detail the synthetic pathways, present quantitative data in a comparative format, and provide experimental protocols for key reactions.

Comparative Analysis of Synthetic Routes

The synthesis of trifluoromethylnicotinamides can be broadly approached by either constructing the pyridine ring with the trifluoromethyl group already in place or by introducing the trifluoromethyl group onto a pre-existing nicotinamide scaffold. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. This comparison focuses on the synthesis of 2-, 4-, and 6-trifluoromethylnicotinamides, highlighting the key differences in their preparation.

Target CompoundStarting MaterialsKey ReactionsNumber of Steps (from key precursors)Overall YieldPurityKey AdvantagesKey Disadvantages
2-(Trifluoromethyl)nicotinamide 2-(trifluoroacetyl)-acetonitrileVilsmeier-type vinylogous formylation, Cyclization, Amidation3~33%HighConvergent routeModerate overall yield
4-(Trifluoromethyl)nicotinamide Ethyl 4,4,4-trifluoroacetoacetate, CyanoacetamideCyclization, Chlorination, Catalytic Hydrogenation, Hydrolysis, Amidation5HighHighUtilizes readily available starting materialsMulti-step synthesis
4-(Trifluoromethyl)nicotinamide 3-CyanopyridineOrtho-lithiation, Trifluoromethylation, Hydrolysis, Amidation4~70%HighShorter routeRequires cryogenic conditions and organolithium reagents
6-(Trifluoromethyl)nicotinamide 2-Chloro-6-(trifluoromethyl)nicotinic acidCatalytic Hydrogenation, Amidation2~90% (crude)GoodHigh yield for the hydrogenation stepStarting material may not be readily available
6-(Trifluoromethyl)nicotinamide Methyl 3-aminoacrylate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneCondensation/Cyclization, Amidation2~43%ModerateDirect construction of the pyridine ringLower yield compared to other routes

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic routes discussed in this guide.

digraph "Synthesis_of_2_Trifluoromethylnicotinamide" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-(Trifluoroacetyl)acetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Vinyl Nitrile Intermediate"]; intermediate2 [label="2-(Trifluoromethyl)nicotinonitrile"]; final_product [label="2-(Trifluoromethyl)nicotinamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Vilsmeier-type formylation\n(51% yield)"]; intermediate1 -> intermediate2 [label="Cyclization with NH4OH\n(65% yield)"]; intermediate2 -> final_product [label="Hydrolysis/Amidation"]; }

Caption: Synthetic route to 2-(trifluoromethyl)nicotinamide.

digraph "Synthesis_of_4_Trifluoromethylnicotinamide_Route1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Ethyl 4,4,4-trifluoroacetoacetate +\nCyanoacetamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2,6-Dihydroxy-3-cyano-4-\ntrifluoromethylpyridine"]; intermediate2 [label="2,6-Dichloro-3-cyano-4-\ntrifluoromethylpyridine"]; intermediate3 [label="3-Cyano-4-trifluoromethylpyridine"]; intermediate4 [label="4-Trifluoromethylnicotinic acid"]; final_product [label="4-(Trifluoromethyl)nicotinamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Cyclization"]; intermediate1 -> intermediate2 [label="Chlorination (POCl3)"]; intermediate2 -> intermediate3 [label="Catalytic Hydrogenation"]; intermediate3 -> intermediate4 [label="Hydrolysis\n(91.2% yield)"]; intermediate4 -> final_product [label="Amidation"]; }

Caption: Route 1 for the synthesis of 4-(trifluoromethyl)nicotinamide.

digraph "Synthesis_of_4_Trifluoromethylnicotinamide_Route2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3-Cyanopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Lithium 3-cyano-4-pyridyl"]; intermediate2 [label="4-Trifluoromethyl-3-cyanopyridine"]; intermediate3 [label="4-Trifluoromethylnicotinic acid"]; final_product [label="4-(Trifluoromethyl)nicotinamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="n-BuLi, -40°C"]; intermediate1 -> intermediate2 [label="BrCF3"]; intermediate2 -> intermediate3 [label="Hydrolysis (NaOH)"]; intermediate3 -> final_product [label="Amidation"]; }

Caption: Route 2 for the synthesis of 4-(trifluoromethyl)nicotinamide.

digraph "Synthesis_of_6_Trifluoromethylnicotinamide_Route1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Chloro-6-(trifluoromethyl)nicotinic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="6-(Trifluoromethyl)nicotinic acid"]; final_product [label="6-(Trifluoromethyl)nicotinamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Catalytic Hydrogenation (Pd/C)\n(90.4% crude yield)"]; intermediate1 -> final_product [label="Amidation"]; }

Caption: Route 1 for the synthesis of 6-(trifluoromethyl)nicotinamide.

digraph "Synthesis_of_6_Trifluoromethylnicotinamide_Route2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Methyl 3-aminoacrylate +\n4-Ethoxy-1,1,1-trifluoro-3-buten-2-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Methyl 6-(trifluoromethyl)nicotinate"]; final_product [label="6-(Trifluoromethyl)nicotinamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Condensation/Cyclization\n(42.8% yield)"]; intermediate1 -> final_product [label="Amidation"]; }

Caption: Route 2 for the synthesis of 6-(trifluoromethyl)nicotinamide.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)nicotinonitrile (Precursor to 2-(Trifluoromethyl)nicotinamide)[1][2]

This two-step procedure involves a Vilsmeier-type vinylogous formylation followed by cyclization.

Step 1: Vilsmeier-type vinylogous formylation A Vilsmeier-type vinylogous formylation of 2-(trifluoroacetyl)-acetonitrile is performed to yield the corresponding vinyl nitrile intermediate. This reaction has been reported to produce the intermediate as bright-yellow crystals in a 51% yield.[1]

Step 2: Cyclization The subsequent cyclization is carried out in a mixture of methanol and aqueous ammonium hydroxide at 60 °C. This step leads to the formation of 2-(trifluoromethyl)nicotinonitrile in a 65% yield.[1] The nitrile can then be converted to the corresponding amide through standard hydrolysis procedures.

Synthesis of 4-Trifluoromethylnicotinic Acid (Precursor to 4-(Trifluoromethyl)nicotinamide)

Route A: From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate [2] To a 100mL three-necked flask, 5g (0.0192 mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389 mol) of CH3COONa·3H2O, and 20mL of ethanol are added. After stirring to dissolve, the system is purged with nitrogen and then with hydrogen. The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting solid is dissolved in 20 mL of water, and the pH is adjusted to 2-3 with hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford 3.3 g of a pale yellow solid (90.4% yield).[2] This acid can then be converted to the amide.

Route B: From 2,6-dichloro-3-cyano-4-trifluoromethylpyridine [3] In a 100mL three-necked flask, 3.5g of 70% NaOH solution and 40mL of 70% ethanol solution are added. To this, 5g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine is added under stirring, and the mixture is refluxed for 6 hours. After cooling to room temperature, the pH is adjusted to acidic with 8% dilute hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to obtain the product with a 91.2% yield.[3]

Synthesis of 6-(Trifluoromethyl)nicotinic Acid (Precursor to 6-(Trifluoromethyl)nicotinamide)[4]

Method 1: Catalytic Hydrogenation In a 200 ml four-necked flask, 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol are charged and cooled in an ice water bath. Triethylamine (9.0 g, 0.088 mol) is added dropwise with stirring. The system is purged with nitrogen, and 1.0 g of 5%-Pd/C is introduced. The atmosphere is then replaced with hydrogen. The reaction is stirred at room temperature overnight. After completion, the solvent is evaporated, and 100 ml of water is added to dissolve the residue. Concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise at about 15 °C to crystallize the product. The crude product is filtered, washed, and dried to give 7.6 g of 6-trifluoromethyl nicotinic acid as an off-white powder (crude yield 90.4%).[4]

Method 2: Condensation and Cyclization To a solution of methyl 3-aminoacrylate (52g, 0.086mol, as a 16.7 wt% methanol solution) and sodium methoxide (33.3g, 0.173mol, as a 28 wt% methanol solution) below -5 °C, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6g, 0.093mol) is added at -5 °C. The reaction mixture is gradually warmed and then heated under reflux for 3 hours. After workup, which includes extraction and acidification, 7.03g of 6-trifluoromethyl nicotinic acid is obtained (42.8% yield).[4]

Conclusion

The synthesis of trifluoromethylnicotinamides can be achieved through various strategic approaches, each with its own set of advantages and challenges. The choice of a particular route will be dictated by factors such as the desired isomer, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these valuable compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy studies directly comparing 2,6-Dichloro-4-(trifluoromethyl)nicotinamide with other related compounds. While information regarding its chemical properties and synthesis is available, data detailing its biological activity and therapeutic potential in living organisms remains elusive in the public domain.

This guide, therefore, pivots to a comparative analysis of a closely related and extensively studied class of compounds: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. This class of therapeutic agents, which shares a structural relationship with nicotinamide derivatives, has garnered significant attention in cancer research for its role in cellular metabolism. By examining the in vivo efficacy of prominent NAMPT inhibitors, we can provide a framework for understanding the potential therapeutic landscape for novel nicotinamide-based compounds.

Comparative Analysis of Prominent NAMPT Inhibitors

Several NAMPT inhibitors have progressed to preclinical and clinical studies, providing a basis for a comparative assessment of their in vivo efficacy. Key compounds in this class include FK866, CHS-828, and newer generation inhibitors such as OT-82 and KPT-9274.

Quantitative In Vivo Efficacy Data

The following table summarizes key in vivo efficacy data for selected NAMPT inhibitors across various cancer models. It is important to note that direct head-to-head comparisons are often limited, and experimental conditions can vary significantly between studies.

CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy EndpointOutcome
FK866 Xenograft (mice)Various solid tumorsVaries by studyTumor Growth Inhibition (TGI)Significant TGI reported in multiple models.
CHS-828 Xenograft (mice)Hematological malignanciesVaries by studyIncreased SurvivalDemonstrated prolonged survival in preclinical models.
OT-82 Xenograft (mice)Hematological malignanciesVaries by studyTumor RegressionInduced tumor regression in specific leukemia and lymphoma models.[1]
KPT-9274 Xenograft (mice)Solid tumors and hematological malignanciesVaries by studyTGI and Anti-proliferative effectsShowed strong effectiveness in both in vitro and in vivo settings.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate critical evaluation, the following section outlines a generalized experimental protocol for assessing the in vivo efficacy of NAMPT inhibitors in a xenograft mouse model.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Drug Administration: The investigational compound (e.g., a NAMPT inhibitor) is administered according to a specified dosing schedule (e.g., daily, intraperitoneally). The control group receives a vehicle solution.

  • Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in tumor volume between the treated and control groups. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed treatment effects.

Signaling Pathway and Experimental Workflow

The therapeutic effect of NAMPT inhibitors is primarily mediated through the inhibition of the NAD+ salvage pathway, a critical route for NAD+ biosynthesis in cancer cells.

NAMPT Inhibition Signaling Pathway

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival Sirtuins->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibitor NAMPT Inhibitor Inhibitor->NAMPT

Caption: The NAMPT enzyme is a critical component of the NAD+ salvage pathway. Inhibition of NAMPT leads to NAD+ depletion, impairing essential cellular processes and inducing apoptosis in cancer cells.

In Vivo Efficacy Experimental Workflow

experimental_workflow start Start: Cancer Cell Culture implant Tumor Cell Implantation (Xenograft) start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Group (Compound Admin) randomization->treatment control Control Group (Vehicle Admin) randomization->control monitoring Tumor Measurement & Body Weight treatment->monitoring control->monitoring endpoint Endpoint Analysis: TGI & Survival monitoring->endpoint

Caption: A typical workflow for evaluating the in vivo efficacy of an anti-cancer compound in a xenograft mouse model.

References

Selectivity Profiling of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide and Analogs Across Key Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profiles of nicotinamide derivatives, with a focus on structures related to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Due to the limited publicly available enzymatic inhibition data for this compound, this document presents a summary of the inhibitory activities of structurally related compounds against key enzymes, particularly Nicotinamide N-Methyltransferase (NNMT). This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of nicotinamide-based compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of various nicotinamide derivatives against human Nicotinamide N-Methyltransferase (NNMT). The selected compounds feature substitutions, such as trifluoromethyl and halogen groups, that are present in or structurally analogous to this compound.

Compound NameStructureTarget EnzymeInhibition (IC₅₀/Kᵢ)
This compound [Structure not available in public data] Data Not Available Data Not Available
1-Methylquinolinium[Image of 1-Methylquinolinium structure]Human NNMTIC₅₀ = 12.1 ± 3.1 μM[1]
5-Amino-1-methylquinolinium[Image of 5-Amino-1-methylquinolinium structure]Human NNMTIC₅₀ = 1.2 ± 0.1 μM[1]
Sinefungin[Image of Sinefungin structure]Human NNMTIC₅₀ = 3.9 ± 0.3 μM[1]
S-Adenosyl-l-homocysteine (SAH)[Image of S-Adenosyl-l-homocysteine structure]Human NNMTIC₅₀ = 26.3 ± 4.4 μM[1]
II559 (Bisubstrate Inhibitor)[Image of II559 structure]Human NNMTKᵢ = 1.2 nM[2]
II802 (Bisubstrate Inhibitor)[Image of II802 structure]Human NNMTKᵢ = 1.6 nM[2]

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a test compound against Nicotinamide N-Methyltransferase (NNMT).

NNMT Inhibition Assay (SAH Hydrolase-Coupled Fluorescence Assay)

Principle:

This assay quantifies the activity of NNMT by measuring the production of S-adenosyl-l-homocysteine (SAH), a product of the methylation reaction. NNMT catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to a nicotinamide analog. The resulting SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine. The free thiol group of homocysteine is detected by a thiol-sensitive fluorescent probe, leading to an increase in fluorescence intensity. The inhibition of NNMT by a test compound results in a decreased rate of fluorescence generation.

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosyl-l-methionine (SAM)

  • Nicotinamide (or other nicotinamide analog substrate)

  • SAH hydrolase (SAHH)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the NNMT enzyme, SAHH, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the NNMT enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation/emission wavelengths of 380/500 nm for ThioGlo™).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway Diagram

NNMT_Signaling_Pathway cluster_Metabolism Cellular Metabolism SAM S-Adenosyl-L-methionine (SAM) NNMT Nicotinamide N-Methyltransferase (NNMT) SAM->NNMT SAH S-Adenosyl-L-homocysteine (SAH) Nicotinamide Nicotinamide Nicotinamide->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->SAH Methylation NNMT->MNA Inhibitor 2,6-Dichloro-4- (trifluoromethyl)nicotinamide (and analogs) Inhibitor->NNMT

Caption: The role of NNMT in the methylation of nicotinamide.

Experimental Workflow Diagram

Experimental_Workflow cluster_Workflow IC₅₀ Determination Workflow A Prepare serial dilutions of test compound B Prepare reaction mixture: NNMT, SAHH, test compound A->B C Pre-incubate at room temperature B->C D Initiate reaction with SAM and Nicotinamide C->D E Monitor fluorescence increase over time D->E F Calculate initial velocities and % inhibition E->F G Plot dose-response curve and determine IC₅₀ F->G

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure as a halogenated organic compound, it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary for Analogous Compounds

The following table summarizes hazard information for compounds with similar structural features to this compound. This data should be used to inform safe handling and disposal procedures.

Hazard Classification2,6-Dichloropyridine4-(Trifluoromethyl)nicotinamide
GHS Pictograms DangerWarning
Hazard Statements H301: Toxic if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2]H302: Harmful if swallowed.[3] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
UN Number Not assigned; however, related compounds like Pyridine are UN1282.[6]Not assigned.
EPA RCRA Waste Code Potentially F002 (spent halogenated solvents) or F005 (spent non-halogenated solvents, for the pyridine component).[7][8][9][10]Potentially F002 (spent halogenated solvents containing fluorocarbons).[7][8][10]
Physical State Solid (slightly yellow flakes).[11]Solid (powder).[3]
Incompatible Materials Strong oxidizing agents.Strong oxidizing agents, strong bases, amines.[12]
Primary Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[13]Collect in closed and suitable containers for disposal.[3]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, in a designated hazardous waste container.

    • This compound should be segregated as a halogenated organic waste. Do not mix with non-halogenated waste streams unless explicitly permitted by your EHS department.

    • Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

    • If it is a mixed waste, list all constituents and their approximate percentages.

    • Include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

    • Note the accumulation start date on the label.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated, away from heat sources, and separate from general laboratory storage.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS department.

    • Follow their specific procedures for scheduling a waste pickup.

    • Provide them with a copy of the safety information for analogous compounds if a specific SDS for this compound is not available.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary and alert your supervisor and EHS department.

    • For small spills, if you are trained and have the appropriate spill kit, you may clean it up.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

    • Do not allow the spilled chemical to enter drains or waterways.

Experimental Workflow and Decision-Making Diagrams

The following diagrams illustrate the procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood collect_waste Collect Waste in Designated Container prep_fumehood->collect_waste segregate_waste Segregate as Halogenated Organic Waste collect_waste->segregate_waste check_incompatible Check for Incompatible Materials segregate_waste->check_incompatible label_container Label Container as 'Hazardous Waste' with Full Chemical Name check_incompatible->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste request_pickup Request Pickup from EHS Department store_waste->request_pickup

Caption: Experimental workflow for the proper disposal of this compound.

Caption: Decision-making tree for the disposal of this compound waste.

References

Personal protective equipment for handling 2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2,6-Dichloro-4-(trifluoromethyl)nicotinamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory.

Hazard Category GHS Classification Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[1]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Body: Protective clothing to prevent skin exposure.[2] Respiratory: NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Skin Corrosion/Irritation H315 (Causes skin irritation)[1]Gloves: Chemical-resistant gloves.[2] Body: Protective clothing.[2]
Serious Eye Damage/Eye Irritation H319 (Causes serious eye irritation)[1]Eyes/Face: Appropriate protective eyeglasses or chemical safety goggles.[2]

Experimental Protocol: Safe Handling Procedure

While specific experimental protocols vary, the following step-by-step procedure outlines the essential safety measures for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Keep the container tightly closed when not in use.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the substance, put on all required PPE as detailed in the table above. This includes a respirator, chemical-resistant gloves, safety goggles, and protective clothing.

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent ingestion and inhalation.[2]

  • Avoid prolonged or repeated exposure.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

4. In Case of Exposure:

  • If Swallowed: Call a poison center or doctor immediately. Rinse your mouth.[2]

  • If on Skin: Wash the affected area immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]

  • If Inhaled: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

5. Spill Management:

  • Clear the contaminated area.

  • Ventilate the affected area.[2]

  • Collect the spilled material in closed and suitable containers for disposal.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Disposal: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Environmental Precautions: Do not allow the substance to enter soil, surface water, or drains. Ensure all wastewater is collected and treated by a wastewater treatment plant.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep Verify Engineering Controls (Fume Hood, Eyewash, Shower) don_ppe Don Required PPE (Gloves, Goggles, Respirator, Clothing) prep->don_ppe 1. handle Handle Chemical - Avoid contact - Avoid inhalation/ingestion don_ppe->handle 2. doff_ppe Remove & Decontaminate PPE handle->doff_ppe spill Spill Response - Evacuate & Ventilate - Contain & Collect handle->spill If Spill Occurs exposure Exposure Response - Skin/Eye Flush - Seek Medical Attention handle->exposure If Exposure Occurs disposal Dispose of Waste (Chemical Incineration) doff_ppe->disposal 3.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.